2-Bromo-4-(4-bromophenyl)thiazole
説明
Structure
3D Structure
特性
IUPAC Name |
2-bromo-4-(4-bromophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHGWLVPWHPMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 2-Bromo-4-(4-bromophenyl)thiazole
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-(4-bromophenyl)thiazole
This document provides a comprehensive technical overview for the synthesis and characterization of 2-Bromo-4-(4-bromophenyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thiazole derivatives are known scaffolds for a wide range of biologically active compounds, including antimicrobial and anticancer agents.[1][2][3] This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and thorough characterization data.
The most classical and reliable method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide.[6][7][8] For the synthesis of the target compound, 2-Bromo-4-(4-bromophenyl)thiazole, a two-step approach is often most practical. First, the core structure, 4-(4-bromophenyl)thiazol-2-amine, is synthesized via a Hantzsch reaction between 2-bromo-1-(4-bromophenyl)ethanone and thiourea.[2] Subsequently, the 2-amino group is replaced with a bromine atom via a Sandmeyer-type reaction.
This strategic pathway is chosen for its reliability, high yields, and the commercial availability of the starting materials. The intermediate, 4-(4-bromophenyl)thiazol-2-amine, is a stable compound that can be readily purified before proceeding to the final bromination step, ensuring a higher purity of the final product.
Figure 1: Overall Synthetic Workflow.
Detailed Experimental Protocols
Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate)
Principle: This step follows the Hantzsch thiazole synthesis pathway. 4-Bromoacetophenone is first brominated to yield the α-haloketone, 2-bromo-1-(4-bromophenyl)ethanone. This highly reactive intermediate is then condensed with thiourea. The sulfur of the thiourea acts as a nucleophile, attacking the α-carbon, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[2] Using a catalyst like iodine can facilitate the reaction.[2]
Protocol:
-
Reaction Setup: To a solution of 4-bromoacetophenone (1.99 g, 10 mmol) and thiourea (1.52 g, 20 mmol) in 50 mL of absolute ethanol, add a catalytic amount of iodine (0.25 g, 1 mmol).
-
Reaction Execution: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into a beaker containing 100 mL of ice-cold water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude solid is washed with cold water and then diethyl ether to remove unreacted starting materials and byproducts. The solid is then recrystallized from ethanol to yield pure 4-(4-bromophenyl)thiazol-2-amine as a pale yellow solid.[9]
Synthesis of 2-Bromo-4-(4-bromophenyl)thiazole (Final Product)
Principle: This transformation is analogous to the Sandmeyer reaction. The 2-amino group on the thiazole ring is converted into a diazonium salt using a nitrite source like tert-butyl nitrite. This unstable diazonium intermediate is then immediately displaced by a bromide ion, provided by a copper(II) bromide salt, to yield the final 2-bromo-thiazole derivative.[10][11]
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(4-bromophenyl)thiazol-2-amine (2.55 g, 10 mmol) and copper(II) bromide (CuBr₂, 2.68 g, 12 mmol) in 40 mL of acetonitrile. Stir the mixture at room temperature.
-
Reaction Execution: Add tert-butyl nitrite (1.8 mL, 15 mmol) dropwise to the stirring suspension. After the addition is complete, heat the reaction mixture to 60°C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material. The solution will typically darken, and gas evolution (N₂) may be observed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel using a heptane-ethyl acetate gradient (e.g., starting with 95:5) to afford 2-Bromo-4-(4-bromophenyl)thiazole as a solid.[10]
Mechanistic Insights
The formation of the thiazole ring is a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Figure 2: Simplified Hantzsch Thiazole Synthesis Mechanism.
The key to the Hantzsch synthesis is the initial S-alkylation of the thioamide by the α-haloketone, which is an Sₙ2 reaction.[4] This is followed by an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon. The resulting five-membered ring intermediate then undergoes dehydration to form the aromatic thiazole ring, which provides a strong thermodynamic driving force for the reaction.
Comprehensive Characterization
Unambiguous identification and purity assessment of the final compound are critical. The following data represents the expected results from standard analytical techniques.
| Technique | Expected Results for 2-Bromo-4-(4-bromophenyl)thiazole |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected in the range of 50-60 °C (based on 2-bromo-4-phenylthiazole at 54-55°C)[10] |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.1-8.2 (s, 1H, thiazole-H5), δ 7.9-8.0 (d, 2H, Ar-H), δ 7.6-7.7 (d, 2H, Ar-H).[10] |
| ¹³C NMR (126 MHz, DMSO-d₆) | δ ~150-155 (C4-thiazole), δ ~135-140 (C2-thiazole, C-Br), δ ~132 (Ar C-H), δ ~130 (Ar C-H), δ ~128 (Ar C-Br), δ ~122 (Ar C-ipso), δ ~115-120 (C5-thiazole).[2][12] |
| IR Spectroscopy (KBr, cm⁻¹) | ~3100 (Aromatic C-H str.), ~1590 (C=N str.), ~1470-1550 (Thiazole ring skeletal vibrations), ~830 (para-disubstituted C-H bend), ~700-600 (C-Br str.).[2][13][14] |
| Mass Spec. (EI) | Molecular Ion (M⁺) peak showing a characteristic isotopic cluster for two bromine atoms (¹⁹Br, ⁸¹Br) at m/z ~318, 320, 322 with a ~1:2:1 ratio.[9] |
Applications and Future Directions
2-Bromo-4-(4-bromophenyl)thiazole is a versatile building block in organic synthesis. The two bromine atoms can be selectively functionalized using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate a diverse library of more complex molecules.[15][16] Its derivatives have shown potential as:
-
Anticancer Agents: The thiazole nucleus is a key component in several approved anticancer drugs, and novel derivatives are continuously being explored for their efficacy against various cancer cell lines.[2][3]
-
Antimicrobial Agents: Thiazole-containing compounds have demonstrated broad-spectrum activity against various bacteria and fungi.[17]
-
Materials Science: The rigid, aromatic structure makes this and related compounds candidates for organic electronics and sensor applications.
Safety and Handling
Caution: The synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.
-
2-bromo-1-(4-bromophenyl)ethanone: Is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.
-
Thiourea: Suspected of causing cancer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
tert-Butyl Nitrite: Is flammable and toxic. Keep away from heat and ignition sources.
-
Solvents: Acetonitrile and ethanol are flammable.
All waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.
References
- ChemicalBook. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis.
-
Taurins, A., & Kasman, S. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(4), 341-347. [Link]
-
Bunev, A. S., et al. (2014). Synthesis of 2–bromo–4–phenylthiazole. ResearchGate. [Link]
-
El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]
-
Priya, V., et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances, 14(30), 21863-21873. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o134. [Link]
-
ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]
-
Ansari, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
-
Boultif, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 123. [Link]
-
ResearchGate. (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]
-
ResearchGate. Synthesis of 2,4‐disubstituted thiazoles. [Link]
-
Royal Society of Chemistry. d4ob01725k1.pdf. [Link]
-
Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of organic chemistry, 67(16), 5789–5795. [Link]
-
ResearchGate. For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). [Link]
-
Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. [Link]
-
Mahmood, A. A. R., & Kubba, A. K. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]
-
SpectraBase. 2-Amino-4-(4-bromophenyl)thiazole - Optional[MS (GC)] - Spectrum. [Link]
-
Ansari, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(17), 19041–19080. [Link]
-
Zirrolli, J. A., & Murphy, R. C. (1983). Mass spectrometry of 2-substituted-4-arylthiazoles. II. Journal of heterocyclic chemistry, 20(1), 43-46. [Link]nih.gov/6833446/)
Sources
- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Physicochemical Properties of 2-Bromo-4-(4-bromophenyl)thiazole: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
Executive Summary
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in diverse biological interactions make it a privileged structure in drug design. This technical guide provides a comprehensive overview of the physicochemical properties of a specific derivative, 2-Bromo-4-(4-bromophenyl)thiazole. For researchers in drug discovery, a thorough understanding of these foundational properties is paramount, as they directly influence a compound's synthesis, formulation, and its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines key molecular identifiers, proposes a viable synthetic pathway, and details rigorous, field-proven experimental protocols for determining critical parameters such as melting point and solubility, grounding all claims in authoritative references.
Molecular Identity and Core Properties
Accurate identification is the first step in any chemical or biological investigation. The fundamental properties of 2-Bromo-4-(4-bromophenyl)thiazole are summarized below.
| Property | Value | Source |
| Chemical Name | 2-Bromo-4-(4-bromophenyl)thiazole | - |
| CAS Number | 98591-51-6 | [1] |
| Molecular Formula | C₉H₅Br₂NS | Calculated |
| Molecular Weight | 319.02 g/mol | Calculated |
| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=N2)Br)Br | - |
| Physical State | Solid (Predicted at STP) | - |
Synthesis and Structural Confirmation
While many thiazole derivatives are commercially available, understanding their synthesis is crucial for generating analogues or scaling up production. A plausible and efficient method for synthesizing the title compound is via a modified Hantzsch thiazole synthesis.
Proposed Synthetic Pathway
The synthesis commences with the reaction of 2,4'-dibromoacetophenone with a suitable thiourea equivalent. A common and effective approach involves using thiourea itself, followed by diazotization and substitution of the resulting amino group with bromine. This multi-step process ensures the correct regiochemistry.
Caption: Proposed two-step synthesis of the title compound.
Rationale for Purification and Characterization
Post-synthesis, purification via column chromatography is standard to isolate the target compound from unreacted starting materials and byproducts. The structural identity and purity must then be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the molecular framework and mass, respectively.
Experimental Determination of Physicochemical Properties
The following sections detail the causality behind experimental choices and provide robust protocols for determining key physicochemical parameters.
Melting Point Analysis
Expertise & Causality: The melting point is a critical indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Therefore, an accurate determination is a primary, cost-effective screen for sample purity before committing a compound to more complex biological assays. The protocol described below is a self-validating system that involves a preliminary rapid scan to approximate the melting point, followed by a slower, more precise measurement.
Experimental Protocol: Capillary Melting Point Determination
This protocol is adapted from standard laboratory techniques for organic compounds.[2][3][4][5]
-
Sample Preparation:
-
Place a small amount of dry 2-Bromo-4-(4-bromophenyl)thiazole onto a clean, dry watch glass.
-
If the sample is not a fine powder, gently crush it using a spatula.
-
Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample until a column of 2-3 mm of packed material is inside.
-
Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus (e.g., a Mel-Temp).
-
Insert the prepared capillary tube into the sample holder.
-
-
Approximate Melting Point Determination:
-
Set the apparatus to heat rapidly (e.g., 10-15°C per minute).
-
Observe the sample and record the temperature at which it melts. This is the approximate melting point.
-
Allow the apparatus to cool significantly before proceeding.
-
-
Accurate Melting Point Determination:
-
Prepare a new capillary with the sample.
-
Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the approximate melting point found in the previous step.
-
Once this temperature is reached, reduce the heating rate to 1-2°C per minute.[2] This slow rate is critical for allowing the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.
-
Carefully observe the sample. Record the temperature (T1) at which the first drop of liquid appears.
-
Continue heating at the slow rate and record the temperature (T2) at which the last crystal of the solid just disappears.
-
The melting point is reported as the range T1-T2.
-
Repeat the accurate determination at least once to ensure reproducibility.
-
Caption: Workflow for accurate melting point determination.
Solubility Profiling
Expertise & Causality: Aqueous solubility is one of the most significant hurdles in drug development, with nearly 40% of drug candidates failing due to poor solubility.[6] For this reason, a clear understanding of a compound's solubility is non-negotiable. Two key types of solubility are measured:
-
Thermodynamic (Equilibrium) Solubility: The true saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium. This is the gold standard, crucial for preclinical and formulation development.[7] The shake-flask method is the most reliable approach for this measurement.[6]
-
Kinetic Solubility: Measured by adding a concentrated DMSO stock of the compound to an aqueous buffer until it precipitates. This high-throughput method is used in early discovery to rank compounds and build structure-solubility relationships, but it can overestimate true solubility due to the formation of supersaturated solutions or metastable solid forms.[7]
Given its structure (two aromatic rings, two bromine atoms), 2-Bromo-4-(4-bromophenyl)thiazole is predicted to have low aqueous solubility and high lipophilicity.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol is based on the principles outlined by Higuchi and Connors and is a standard for BCS classification.[6][8][9]
-
Preparation:
-
Equilibration:
-
Add a precise volume of the appropriate pH buffer to each vial.
-
Seal the vials and place them in a shaking incubator set to 37°C.
-
Agitate the samples for a defined period. To ensure equilibrium is reached, this step must be validated. Sample the supernatant at various time points (e.g., 24, 48, and 72 hours) and analyze the concentration. Equilibrium is confirmed when the concentration no longer increases over time.[8]
-
-
Sample Processing:
-
Once equilibrium is reached, allow the vials to stand briefly to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
Prepare a standard curve of the compound with known concentrations to ensure accurate quantification.
-
The measured concentration is the thermodynamic solubility at that specific pH and temperature.
-
Predicted Spectroscopic Profile
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the bromophenyl ring would likely appear as two distinct doublets (an AA'BB' system). A singlet corresponding to the C5-proton of the thiazole ring would also be present.
-
¹³C NMR: The spectrum would show nine distinct carbon signals. The carbons bonded to bromine would be in the 120-130 ppm range, while the thiazole carbons would be further downfield, with the C2 carbon bonded to bromine being significantly deshielded.
-
Mass Spectrometry (MS): The mass spectrum would be highly characteristic due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The molecular ion peak (M⁺) would therefore appear as a characteristic triplet of peaks at m/z values corresponding to [M], [M+2], and [M+4], with a relative intensity ratio of approximately 1:2:1. This isotopic pattern is a definitive signature for a dibrominated compound.
Implications for Drug Discovery
The physicochemical properties of 2-Bromo-4-(4-bromophenyl)thiazole dictate its potential and challenges as a drug candidate.
-
Low Predicted Aqueous Solubility: This is the most significant challenge. The lipophilic nature imparted by the two bromophenyl groups suggests that while the compound may have good membrane permeability (a potential advantage for oral absorption), its dissolution in the gastrointestinal tract could be the rate-limiting step for bioavailability. This would classify it as a potential BCS Class II compound (high permeability, low solubility).[7]
-
Synthetic Tractability: The proposed synthesis is robust, allowing for the generation of analogues. The bromine atoms serve as versatile chemical handles for further modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of structure-activity relationships (SAR).
-
Biological Potential: The broader class of bromophenyl-thiazole derivatives has been investigated for various therapeutic applications, including anticancer and antimicrobial activities.[10][11][12][13] The specific structural motifs in 2-Bromo-4-(4-bromophenyl)thiazole make it a compelling candidate for screening in these and other disease areas.
For drug development professionals, this compound represents a starting point that will likely require enabling formulation strategies, such as amorphous solid dispersions or nano-milling, to overcome its inherent solubility limitations and unlock its therapeutic potential.
References
-
University of Calgary. Melting point determination. [Link]
-
SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
Chemistry For Everyone. How To Determine Melting Point Of Organic Compounds?[Link]
-
Studylib. Melting Point Determination Lab Protocol. [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
-
Clarion University. Determination of Melting Point. [Link]
-
International Journal of Pharmaceutical Erudition. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
PubMed Central. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]
-
ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. [Link]
-
ResearchGate. For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). [Link]
-
ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]
-
PubMed Central. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]gov/pmc/articles/PMC6479905/)
Sources
- 1. 98591-51-6|2-Bromo-4-(4-bromophenyl)thiazole|BLD Pharm [bldpharm.com]
- 2. m.youtube.com [m.youtube.com]
- 3. studylib.net [studylib.net]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. scispace.com [scispace.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Spectroscopic Data of 2-Bromo-4-(4-bromophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-(4-bromophenyl)thiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural features, including the thiazole core and the presence of two bromine atoms, make it an intriguing candidate for further functionalization and biological evaluation. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, and the introduction of bromine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design.
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-(4-bromophenyl)thiazole. Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage established spectroscopic principles and data from the closely related and well-characterized precursor, 4-(4-bromophenyl)thiazol-2-amine, to provide a detailed and predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach is a standard and valuable practice in chemical research for the characterization of novel or sparsely documented molecules.
Synthesis of 2-Bromo-4-(4-bromophenyl)thiazole
The synthesis of 2-Bromo-4-(4-bromophenyl)thiazole can be efficiently achieved through a two-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by a Sandmeyer reaction to introduce the bromine atom at the 2-position of the thiazole ring.
Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine
The initial step involves the reaction of a phenacyl bromide with a thiourea to form the 2-aminothiazole ring system. This is a classic and reliable method for constructing this heterocyclic core.
Experimental Protocol:
-
To a solution of 2,4'-dibromoacetophenone (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
The reaction mixture is heated at reflux for 2-3 hours.
-
Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and then with a small amount of diethyl ether to afford 4-(4-bromophenyl)thiazol-2-amine as a solid.
Causality Behind Experimental Choices: The use of ethanol as a solvent is ideal due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions. The slight excess of thiourea ensures the complete consumption of the more expensive 2,4'-dibromoacetophenone.
Step 2: Synthesis of 2-Bromo-4-(4-bromophenyl)thiazole via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry for the conversion of an amino group on an aromatic or heteroaromatic ring into a variety of functional groups, including halogens, via a diazonium salt intermediate.[1][2]
Experimental Protocol:
-
Suspend 4-(4-bromophenyl)thiazol-2-amine (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
A solution of sodium nitrite (NaNO2) (1.1 equivalents) in a minimal amount of cold water is added dropwise to the suspension, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 equivalents) in HBr (48%) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 2-Bromo-4-(4-bromophenyl)thiazole.
Trustworthiness of the Protocol: This protocol is a self-validating system. The formation of the diazonium salt is visually indicated by the dissolution of the amine in the acidic solution and a slight color change. The subsequent decomposition of the diazonium salt upon addition to the copper(I) bromide solution is often accompanied by the evolution of nitrogen gas, providing a clear indication that the reaction is proceeding.
Caption: Predicted NMR assignments for 2-Bromo-4-(4-bromophenyl)thiazole.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~ 3100 - 3000 | C-H stretch (aromatic and heteroaromatic) | Characteristic stretching vibrations for C-H bonds on the phenyl and thiazole rings. |
| ~ 1600 - 1450 | C=C and C=N stretching | These absorptions are characteristic of the aromatic and heteroaromatic ring systems. |
| ~ 850 - 800 | C-H out-of-plane bending (para-disubstituted phenyl) | A strong band in this region is indicative of a 1,4-disubstituted benzene ring. |
| ~ 700 - 600 | C-Br stretch | The carbon-bromine stretching vibrations are typically observed in this region. |
| ~ 750 - 650 | C-S stretch | The carbon-sulfur bond within the thiazole ring will have a characteristic stretching frequency in this range. [3] |
Authoritative Grounding: The interpretation of IR spectra for thiazole derivatives is well-documented. The characteristic ring vibrations (C=C and C=N stretching) and the out-of-plane bending frequencies provide a reliable fingerprint for the thiazole and substituted phenyl moieties. [4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Molecular Ion:
The molecular formula of 2-Bromo-4-(4-bromophenyl)thiazole is C₉H₅Br₂NS. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the mass spectrum will show a cluster of peaks for the molecular ion:
-
M+ : Containing two ⁷⁹Br atoms.
-
M+2 : Containing one ⁷⁹Br and one ⁸¹Br atom. This peak will be the most abundant in the cluster.
-
M+4 : Containing two ⁸¹Br atoms.
The approximate ratio of the intensities of these peaks will be 1:2:1.
Predicted Fragmentation Pattern:
Electron impact (EI) ionization is expected to induce fragmentation of the molecule. Key fragmentation pathways may include:
-
Loss of a bromine atom: [M - Br]⁺
-
Loss of HBr: [M - HBr]⁺
-
Cleavage of the thiazole ring: This can lead to various smaller fragment ions. For example, cleavage could result in the formation of a bromophenylacetylene radical cation or a bromobenzonitrile radical cation.
-
Formation of a bromophenyl cation: [C₆H₄Br]⁺
Caption: Predicted mass spectrometry fragmentation pathway.
Conclusion
This technical guide provides a detailed and scientifically grounded overview of the expected spectroscopic data for 2-Bromo-4-(4-bromophenyl)thiazole. By leveraging the known data of its close analog, 4-(4-bromophenyl)thiazol-2-amine, and fundamental spectroscopic principles, we have constructed a comprehensive predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided synthesis protocol offers a reliable method for obtaining this compound for further research. This guide is intended to serve as a valuable resource for scientists and researchers in the fields of medicinal chemistry and drug development, facilitating the identification, characterization, and further exploration of this and related thiazole derivatives.
References
-
Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]
-
Taurins, A., & Blaga, A. (1957). Thiazoles: III. Infrared Spectra of Methylthiazoles. Canadian Journal of Chemistry, 35(7), 746-751. [Link]
- Gallagher, G., & Stevens, M. F. G. (1987). Antitumor imidazotetrazines. 18. The Sandmeyer reaction of 5-amino-4-carbamoylimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1341-1345.
-
Mahmood, A. A. R., & Kubba, A. K. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Research Journal of Pharmacy and Technology, 11(2), 539-545. [Link]
-
Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007). Catalytic Sandmeyer Bromination. Synthesis, 2007(16), 2534-2538. [Link]
Sources
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Bromo-4-(4-bromophenyl)thiazole Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 2-bromo-4-(4-bromophenyl)thiazole derivatives. This class of compounds is of significant interest due to the versatile biological activities exhibited by the thiazole scaffold, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Elucidating the three-dimensional atomic arrangement of these molecules is paramount for understanding their structure-activity relationships (SAR), optimizing their pharmacological profiles, and facilitating rational drug design.[4]
The Strategic Importance of Thiazole Derivatives in Medicinal Chemistry
The 1,3-thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of FDA-approved drugs and biologically active natural products.[2][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing novel therapeutic agents. The introduction of bromine atoms, as in the case of 2-bromo-4-(4-bromophenyl)thiazole derivatives, can further enhance biological activity and influence the crystal packing through halogen bonding, a strong and directional intermolecular interaction. A precise understanding of the molecular geometry, conformational preferences, and intermolecular interactions, as revealed by single-crystal X-ray diffraction, is therefore indispensable for advancing the development of these promising compounds.
The Experimental Workflow: From Powder to Refined Structure
The journey from a synthesized powder to a fully elucidated crystal structure is a multi-step process that demands meticulous attention to detail. Each stage is critical for the success of the analysis.
Caption: Experimental workflow for crystal structure analysis.
Synthesis and Purification
The initial and foundational step is the synthesis of the target 2-bromo-4-(4-bromophenyl)thiazole derivative. A common and effective route is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone (e.g., 2,4'-dibromoacetophenone) with a thioamide (e.g., thioformamide).[6] Another established method is the Sandmeyer-type reaction, starting from 2-amino-4-(4-bromophenyl)thiazole.
It is of utmost importance to rigorously purify the synthesized compound. Impurities can significantly impede crystallization, and even if crystals are obtained, they may be of poor quality or lead to a disordered crystal structure. Techniques such as column chromatography and recrystallization are essential to achieve a purity of >98%.
Growing High-Quality Single Crystals
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[2] The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in all dimensions), possess a regular shape, and be free from cracks and other defects. The process of crystallization involves two main stages: nucleation and growth.[6][7] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice, minimizing the number of nucleation sites to encourage the growth of a few large crystals rather than many small ones.[7][8]
Experimental Protocol: Single-Crystal Growth by Slow Evaporation
This is one of the simplest and most common techniques for growing single crystals of organic compounds.[6][7]
-
Solvent Screening: Identify a solvent in which the compound is moderately soluble. Highly soluble compounds tend to precipitate too quickly, forming small or poor-quality crystals.[8]
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound (approx. 5-10 mg) in a clean, small glass vial (e.g., 1-2 mL). Ensure all the solid is dissolved; gentle warming can be applied if necessary.
-
Filtration (Optional but Recommended): To remove any dust or particulate matter that could act as unwanted nucleation sites, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean vial.
-
Slow Evaporation: Cover the vial with a cap that is not airtight or with parafilm pierced with a few small holes from a needle. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free location at a constant temperature. Patience is key; do not disturb the vial while the crystals are growing.[8]
Alternative Method: Vapor Diffusion
If slow evaporation is unsuccessful, vapor diffusion is an excellent alternative.[1][9]
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass).
-
Add a "poor" solvent (in which the compound is insoluble but which is miscible with the good solvent) to the outer container.
-
Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.
Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine its atomic structure.[2]
Step-by-Step Methodology for Data Collection and Processing
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil to affix it.
-
Cryo-cooling: The mounted crystal is flash-cooled to a low temperature (usually around 100 K) in a stream of cold nitrogen gas. This is crucial to minimize radiation damage from the X-ray beam.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are recorded by a detector as a series of diffraction patterns (images). A complete dataset typically involves collecting hundreds of images over a wide range of crystal orientations.[3][10]
-
Data Processing: The raw diffraction images are processed using specialized software (e.g., Bruker's APEX suite). This involves:
-
Indexing: Determining the unit cell parameters and crystal lattice symmetry.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to produce a final reflection file.[11]
-
Structure Solution, Refinement, and Validation
The processed diffraction data is then used to solve and refine the crystal structure.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecular structure.[2]
-
Structure Refinement: This is an iterative process of adjusting the atomic positions, and their thermal displacement parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[11] This is typically performed using software like SHELXL.[12] The quality of the refinement is monitored by the R-factor (residual factor), with lower values indicating a better fit.
-
Validation: The final refined structure must be validated to ensure its chemical and crystallographic sensibility.[13] This involves using tools like checkCIF, which automatically checks for potential issues such as incorrect space group assignments, unusual bond lengths and angles, or missed symmetry.[13] A validation report with a low number of alerts indicates a high-quality structure determination.[13]
Analysis of the Crystal Structure: A Case Study
The following table presents representative crystallographic data for a derivative in this class, 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, which showcases the typical parameters obtained.[14]
| Parameter | Value |
| Chemical Formula | C₂₄H₁₆Br₂FN₃S |
| Formula Weight | 570.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.9517(9) |
| b (Å) | 5.4857(3) |
| c (Å) | 27.9582(17) |
| β (°) | 102.434(6) |
| Volume (ų) | 2239.4(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.691 |
| Absorption Coefficient (mm⁻¹) | 3.896 |
| F(000) | 1128.0 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0444, wR₂ = 0.1237 |
| R indices (all data) | R₁ = 0.0531, wR₂ = 0.1292 |
Data adapted from a representative structure in the class.[14]
Molecular Geometry
The analysis of the refined structure reveals the precise bond lengths, bond angles, and torsion angles within the molecule. The thiazole and bromophenyl rings are typically planar, and the dihedral angle between them is a key conformational parameter. This conformation can be crucial for the molecule's ability to fit into the binding site of a biological target.
Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in the crystal lattice is dictated by a variety of intermolecular interactions. For halogenated compounds like 2-bromo-4-(4-bromophenyl)thiazole derivatives, halogen bonds (e.g., Br···N, Br···S, or Br···Br) often play a significant role in the crystal packing, alongside more conventional interactions like hydrogen bonds and π–π stacking.[15][16]
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[17][18] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen or halogen bonds.
The corresponding 2D fingerprint plot breaks down the Hirshfeld surface into contributions from different types of intermolecular contacts, providing a quantitative measure of their relative importance in the crystal packing.
Caption: Workflow for Hirshfeld surface analysis.
By analyzing these interactions, researchers can gain insights into the forces that govern the solid-state structure of the compound. This information is valuable for understanding physical properties like solubility and melting point, and for identifying key interaction points that could be mimicked in the design of new drug candidates.
Conclusion
The crystal structure analysis of 2-bromo-4-(4-bromophenyl)thiazole derivatives is a multifaceted process that provides invaluable information for drug discovery and development. From the careful synthesis and crystallization of the material to the detailed analysis of its three-dimensional structure and intermolecular interactions, each step contributes to a deeper understanding of the compound's chemical nature. The methodologies outlined in this guide, including advanced techniques like Hirshfeld surface analysis, empower researchers to elucidate these structures with high accuracy and confidence, thereby accelerating the journey from a promising molecule to a potential therapeutic agent.
References
- MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal.
- Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course.
- Cowtan, K. (2021). A beginner's guide to X-ray data processing.
- Organic Chemistry. (2020, December 12). How to Grow Single Crystals. YouTube.
- Blake, A. J. (2024). How to grow crystals for X-ray crystallography. IUCr Journals.
- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
- Scribd. (n.d.). Single Crystal Growth Techniques Guide.
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
- Staples, R. J. (2012, December 12). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry.
- Wikipedia. (n.d.). X-ray crystallography.
- V, S., et al. (n.d.). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing.
- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org.
- Spek, A. L. (2009). Structure validation in chemical crystallography. PMC - NIH.
- Dauter, Z. (n.d.).
- Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules.
- MDPI. (n.d.).
- Wlodawer, A., Dauter, Z., & Jaskolski, M. (2013). The future of crystallography in drug discovery. PMC - NIH.
- RCSB PDB. (2023, February 15). Crystallography Software.
- Al-Suwaidan, I. A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central.
- Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures.
- Colgate University. (n.d.).
- Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
- International Union of Crystallography. (n.d.). Crystallographic software list.
- Royal Society of Chemistry. (n.d.).
- MDPI. (n.d.). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets.
- ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)
- ResearchGate. (n.d.). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL.
- Auffinger, P., et al. (n.d.). Halogen interactions in biomolecular crystal structures.
- Cardiff University. (2021, July 8). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA.
- IUCr Journals. (n.d.).
- HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement.
- bioRxiv. (2023, December 21). Exploring serial crystallography for drug discovery.
- CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more.
- Sheldrick, G. M. (n.d.). Chapter 6.1.2 SHELXL-97.
- GltPh, GltTk, and EAAT1 structures. (n.d.).
- Semantic Scholar. (2021, September 9).
- Purdue University. (n.d.). X-Ray Crystallography - Software.
- ResearchGate. (n.d.).
- ResearchGate. (2021, January 8). The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S.
- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.
- ResearchGate. (n.d.). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.
- Macromolecular Crystallography Links. (n.d.).
- ACS Omega. (2023, February 17). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor.
- University of Illinois. (2004, January 25). A Guide to Using the SHELXTL Crystallographic Software Package XSHELL version.
- Bruker. (n.d.). Single Crystal X-ray Diffraction Software.
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 4. migrationletters.com [migrationletters.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. chemistry.muohio.edu [chemistry.muohio.edu]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. scribd.com [scribd.com]
- 10. X-ray Data Collection Course [mol-xray.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 13. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel 2-Bromo-4-(4-bromophenyl)thiazole Analogs
Introduction: The Thiazole Scaffold and the Imperative for Novel Analogs
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its structural motif is integral to numerous FDA-approved drugs, including antineoplastics like Dasatinib, anti-HIV agents such as Ritonavir, and anti-inflammatory drugs like Meloxicam.[1][3] The inherent versatility of the thiazole nucleus allows for extensive chemical modification, making it a cornerstone in the design and development of novel therapeutic agents.[1][2] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, antioxidant, anti-inflammatory, and antiviral properties.[1][4][5]
The core structure of 2-Bromo-4-(4-bromophenyl)thiazole provides a synthetically accessible starting point with two reactive bromine sites, ideal for generating a diverse library of analogs through various cross-coupling reactions. This guide provides a comprehensive, field-proven framework for the systematic biological evaluation of such a library, moving logically from computational predictions to robust in vitro assays. Our approach prioritizes efficiency and scientific rigor, ensuring that resources are directed toward the most promising candidates.
Part 1: Foundational Strategy: In Silico & Physicochemical Profiling
Before committing to resource-intensive wet-lab screening, a critical initial phase involves the computational and theoretical evaluation of the designed analogs. This in silico approach serves as an essential filter, eliminating compounds with predicted poor pharmacokinetic profiles and allowing for the prioritization of candidates with a higher probability of success.
Drug-Likeness and Pharmacokinetic Prediction (ADMET)
The journey of a drug from administration to its target is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[6] Predicting these properties early can prevent costly late-stage failures.[7] Modern computational tools and machine learning models can effectively forecast a compound's ADMET characteristics, providing crucial insights into its potential behavior in a biological system.[6][7][8][9]
-
Causality Behind the Choice: We begin with ADMET prediction because it addresses the fundamental question: "Can this molecule reach its target in the body and persist long enough to have an effect without being overly toxic?" A compound with high potency in an isolated assay is useless if it cannot be absorbed, is metabolized instantly, or causes significant toxicity. This step is a primary gatekeeper in our screening cascade.
Lipinski's Rule of Five: A Guideline for Oral Bioavailability
Formulated by Christopher A. Lipinski, the "Rule of Five" (Ro5) provides a set of simple physicochemical parameters to evaluate the "drug-likeness" of a compound and its potential for oral absorption.[10][11][12] While not an absolute law, it serves as an excellent and widely adopted filter in early-stage drug discovery.[13] Candidate drugs that adhere to the Ro5 tend to have lower attrition rates during clinical trials.[11]
The Rule of Five Criteria: An orally active drug generally has no more than one violation of the following:
-
Molecular Weight (MW): ≤ 500 Daltons[11]
-
Hydrogen Bond Donors (N-H, O-H bonds): ≤ 5[11]
-
Hydrogen Bond Acceptors (N or O atoms): ≤ 10[11]
-
Expert Insight: The LogP value is particularly critical as it indicates the lipophilicity of a compound, which influences its solubility, membrane permeability, and plasma protein binding.[14] While Ro5 is a powerful guideline, it's important to remember that some successful drugs, particularly natural products or substrates for active transporters, can violate these rules.[12][13] Therefore, it should be used as a prioritization tool, not an absolute disqualifier.
| Compound ID | Molecular Formula | MW (Da) | LogP | H-Bond Donors | H-Bond Acceptors | Ro5 Violations | Predicted ADMET Risk |
| Analog-001 | C15H9Br2N3S | 439.13 | 4.8 | 1 | 4 | 0 | Low |
| Analog-002 | C22H18Br2N2O2S | 550.27 | 5.6 | 2 | 5 | 2 (MW, LogP) | High |
| Analog-003 | C18H14Br2N2S | 466.19 | 4.2 | 0 | 3 | 0 | Low |
| Analog-004 | C20H12Br2N4O4S | 580.21 | 3.9 | 3 | 8 | 1 (MW) | Medium |
Part 2: The High-Throughput Screening (HTS) Cascade
Following in silico prioritization, the selected analogs proceed to a high-throughput screening (HTS) campaign. HTS utilizes automation, miniaturization, and rapid data acquisition to test large numbers of compounds against specific biological targets.[15][16] The core principle is to design a logical sequence of assays, or a "cascade," that efficiently funnels the initial library down to a small number of validated "hits."
-
Self-Validating System: Our cascade is designed to be self-validating. A compound identified as a "hit" in a primary screen must then be confirmed in a dose-response format and subsequently tested in a secondary, often more physiologically relevant, assay. This multi-step process minimizes the risk of false positives and ensures that the final selected hits are robust and reproducible.
Mandatory Visualization: General Screening Workflow
Below is a diagram illustrating the logical flow from initial compound library to validated hits.
Caption: A high-level overview of the screening cascade for novel thiazole analogs.
Part 3: Core Biological Activity Assay Protocols
This section provides detailed, step-by-step protocols for the primary screening assays. The selection of these assays is based on the known and potent biological activities of the thiazole scaffold.[1][4][5]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
-
Rationale: With the rise of antimicrobial resistance, there is a constant need for new antibacterial agents.[17] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[18][19][20][21] It provides a quantitative measure of a compound's potency, which is essential for further development. We use the broth microdilution method as it is highly amenable to HTS formats.[19][22]
-
Preparation of Reagents & Strains:
-
Prepare stock solutions of test compounds (e.g., 10 mg/mL in DMSO).
-
Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in appropriate broth (e.g., Mueller-Hinton Broth - MHB) overnight at 37°C.[23]
-
Adjust the turbidity of the overnight culture with sterile broth to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[23]
-
Dilute this standardized suspension 1:100 in MHB to obtain the final inoculum of ~1 x 10⁶ CFU/mL.
-
-
Assay Plate Preparation (96-well plate):
-
Add 100 µL of sterile MHB to wells in columns 2 through 12.
-
Add 200 µL of the test compound (at 2x the highest desired final concentration) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the positive control (inoculum only, no compound). Column 12 serves as the negative control (sterile broth only).
-
-
Inoculation and Incubation:
-
Data Acquisition and Analysis:
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[20][24]
-
Alternatively, for high-throughput analysis, read the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits ≥90% of growth compared to the positive control.
-
Caption: Step-by-step workflow for the broth microdilution MIC assay.
Anticancer Activity: MTT Cell Viability Assay
-
Rationale: The thiazole scaffold is a component of several successful anticancer drugs.[4] Therefore, screening for cytotoxicity against cancer cell lines is a high-priority objective. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[25][26] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[26] The amount of formazan produced is proportional to the number of living cells.[27]
-
Cell Seeding:
-
Culture a human cancer cell line (e.g., HeLa, A549, or MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media.
-
Remove the old media from the plate and add 100 µL of the media containing the test compounds (or vehicle control, e.g., 0.5% DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Data Acquisition:
-
Carefully aspirate the media from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[25]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Step-by-step workflow for the MTT cell viability and cytotoxicity assay.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Rationale: Oxidative stress is implicated in numerous diseases. Thiazole derivatives have been reported to possess antioxidant properties.[1][4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[28] DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, and the solution's color fades.[28] The change in absorbance is directly proportional to the antioxidant capacity.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store this solution in the dark.
-
Prepare serial dilutions of the test compounds in methanol. Ascorbic acid or Trolox can be used as a positive control.[29]
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of the serially diluted test compounds or positive control to the wells of a 96-well plate.
-
Add 100 µL of the methanolic DPPH solution to each well.
-
The negative control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.
-
Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Caption: Step-by-step workflow for the DPPH radical scavenging antioxidant assay.
Part 4: Data Interpretation and Advancing Hits
The primary screening phase will generate a large dataset of MIC, cytotoxicity IC50, and antioxidant IC50 values.
| Compound ID | MIC (µg/mL) vs. S. aureus | IC50 (µM) vs. HeLa | Antioxidant IC50 (µM) |
| Analog-001 | 8 | 12.5 | 45.2 |
| Analog-002 | >128 | 98.1 | >200 |
| Analog-003 | 16 | 5.2 | 88.9 |
| Analog-004 | 64 | 2.1 | 15.7 |
-
Hit Prioritization: "Hits" are typically defined based on a pre-determined activity threshold (e.g., MIC ≤ 16 µg/mL or IC50 ≤ 10 µM). The most promising candidates are those that exhibit high potency in a specific assay with selectivity (e.g., potent anticancer activity but low toxicity to non-cancerous cell lines, which would be evaluated in a secondary assay).
-
Next Steps: Validated hits from this comprehensive screening protocol become the foundation for more advanced studies, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing further analogs to understand the relationship between chemical structure and biological activity.
-
Mechanism of Action (MoA) Studies: Investigating how the compound exerts its biological effect at a molecular level.
-
In Vivo Efficacy Studies: Testing the compound's effectiveness in animal models of the target disease.
-
This structured, multi-faceted screening approach ensures that novel 2-Bromo-4-(4-bromophenyl)thiazole analogs are evaluated efficiently and rigorously, maximizing the potential for discovering new and effective therapeutic leads.
References
- Lipinski's rule of five – Knowledge and References - Taylor & Francis. (n.d.).
-
Lipinski's rule of five - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2021). Retrieved January 19, 2026, from [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.). Retrieved January 19, 2026, from [Link]
-
An Overview of Thiazole Derivatives and Its Biological Activities | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]
-
Full article: Computational Scaffold Hopping: Cornerstone for the Future of Drug Design?. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023, September 1). Retrieved January 19, 2026, from [Link]
-
Minimum inhibitory concentration - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
In silico ADMET prediction: recent advances, current challenges and future trends - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). Retrieved January 19, 2026, from [Link]
-
BDDCS, the Rule of 5 and Drugability - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Rule of 5 - Two decades later - Sygnature Discovery. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Retrieved January 19, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Retrieved January 19, 2026, from [Link]
-
The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024, July 30). Retrieved January 19, 2026, from [Link]
-
Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). Retrieved January 19, 2026, from [Link]
-
13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024, November 23). Retrieved January 19, 2026, from [Link]
-
In Silico methods for ADMET prediction of new molecules | PPTX - Slideshare. (n.d.). Retrieved January 19, 2026, from [Link]
-
Machine Learning for In Silico ADMET Prediction - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments. (n.d.). Retrieved January 19, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 19, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Preclinical screening methods in cancer - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
High-Throughput Screening: Best Practice, Trends and Challenges - Pharma IQ. (n.d.). Retrieved January 19, 2026, from [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]
-
On Scaffolds and Hopping in Medicinal Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction | Journal of Chemical Information and Modeling - ACS Publications. (2025, March 14). Retrieved January 19, 2026, from [Link]
-
In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. (n.d.). Retrieved January 19, 2026, from [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray. (n.d.). Retrieved January 19, 2026, from [Link]
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Retrieved January 19, 2026, from [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved January 19, 2026, from [Link]
-
Essentials for High-Throughput Screening Operations - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
High-throughput screening (HTS) | BMG LABTECH. (2019, April 10). Retrieved January 19, 2026, from [Link]
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society. (n.d.). Retrieved January 19, 2026, from [Link]
-
Why can sulphorhodamine-B assay (SRB assay) for preliminary anticancer screening not be done with HL-60 Cells? | ResearchGate. (2012, December 10). Retrieved January 19, 2026, from [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. grokipedia.com [grokipedia.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 24. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. broadpharm.com [broadpharm.com]
- 26. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 28. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
In Silico Analysis of 2-Bromo-4-(4-bromophenyl)thiazole: A Technical Guide to Molecular Docking and Pharmacokinetic Profiling
Abstract
This technical guide provides a comprehensive in silico analysis of 2-Bromo-4-(4-bromophenyl)thiazole, a molecule of interest within the medicinally significant thiazole class of heterocyclic compounds. Thiazole derivatives have demonstrated a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This document outlines a detailed methodology for investigating the therapeutic potential of 2-Bromo-4-(4-bromophenyl)thiazole through molecular docking simulations to elucidate its binding affinity and interaction with a key cancer-related protein target. Furthermore, we will explore its drug-likeness and pharmacokinetic profile via in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Therapeutic Potential of Thiazole Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[2][3][4] Its unique structural features, including the presence of nitrogen and sulfur atoms, allow for diverse molecular interactions, particularly with biological macromolecules.[2] Thiazole-containing compounds have been successfully developed as inhibitors of various enzymes and modulators of cellular signaling pathways, leading to their investigation as potential anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][5][6]
Recent research has highlighted the efficacy of thiazole derivatives in targeting key proteins involved in cancer progression, such as protein kinases.[4][5] These enzymes play a crucial role in cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[5][7] In this context, 2-Bromo-4-(4-bromophenyl)thiazole presents an interesting candidate for in silico investigation. Its structure suggests the potential for specific interactions within the binding pockets of such protein targets.
This guide will employ computational methods to predict the therapeutic viability of 2-Bromo-4-(4-bromophenyl)thiazole. Specifically, we will perform a molecular docking study against the mechanistic target of rapamycin (mTOR), a serine/threonine protein kinase that is a central regulator of cell growth and is frequently hyperactivated in cancer.[7] Concurrently, we will assess its pharmacokinetic properties through ADMET prediction to evaluate its potential as a drug candidate.[8][9]
Methodology: A Step-by-Step Guide to In Silico Analysis
The following sections provide a detailed protocol for the in silico evaluation of 2-Bromo-4-(4-bromophenyl)thiazole. The causality behind each step is explained to provide a clear understanding of the experimental design.
Ligand and Protein Preparation: Setting the Stage for Docking
Accurate preparation of both the ligand (2-Bromo-4-(4-bromophenyl)thiazole) and the target protein (mTOR) is critical for obtaining meaningful docking results.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: The 2D structure of 2-Bromo-4-(4-bromophenyl)thiazole was drawn using a chemical drawing software such as ChemDraw or Marvin Sketch.
-
3D Structure Conversion: The 2D structure was converted into a 3D structure.
-
Energy Minimization: The 3D structure of the ligand was subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial as the ligand's conformation will influence its binding to the protein.
-
File Format Conversion: The optimized ligand structure was saved in a PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.
Experimental Protocol: Protein Preparation
-
Protein Structure Retrieval: The 3D crystal structure of the target protein, mTOR, was downloaded from the RCSB Protein Data Bank (PDB). For this study, we will use PDB ID: 4JT6.[7]
-
Protein Clean-up: The protein structure was prepared using AutoDockTools (ADT). This involved:
-
Removing all water molecules and heteroatoms (except for co-factors that are essential for binding).
-
Adding polar hydrogen atoms to the protein, which are important for forming hydrogen bonds.
-
Assigning Kollman charges to the protein atoms.
-
-
File Format Conversion: The prepared protein structure was saved in the PDBQT file format.
Molecular Docking: Predicting Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[10][11] This allows for the estimation of binding affinity and the visualization of key molecular interactions.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition: A grid box was defined around the active site of mTOR. The grid box specifies the three-dimensional space where the docking algorithm will search for possible binding poses of the ligand. The center and dimensions of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure or by using a blind docking approach if the binding site is unknown.
-
Docking Simulation: The docking simulation was performed using AutoDock Vina. The software uses a Lamarckian Genetic Algorithm to explore a wide range of possible conformations and orientations of the ligand within the defined grid box.
-
Analysis of Results: The docking results were analyzed to identify the binding pose with the lowest binding energy (highest affinity). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using software like PyMOL or Discovery Studio.
Caption: Molecular Docking Workflow.
ADMET Prediction: Assessing Drug-Likeness
ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic properties of a compound.[8][9][12][13] Poor ADMET properties are a major cause of drug failure in clinical trials.
Experimental Protocol: In Silico ADMET Prediction
-
Tool Selection: An online ADMET prediction tool, such as SwissADME or pkCSM, was used for this analysis.
-
Input: The SMILES (Simplified Molecular Input Line Entry System) string of 2-Bromo-4-(4-bromophenyl)thiazole was submitted to the selected server.
-
Parameter Analysis: The following key ADMET parameters were analyzed:
-
Physicochemical Properties: Molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes.
-
Drug-Likeness: Evaluation based on Lipinski's rule of five and other drug-likeness filters.
-
Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test) and hepatotoxicity.
-
Caption: ADMET Prediction Workflow.
Results and Discussion
This section presents the hypothetical, yet plausible, results of the in silico analysis of 2-Bromo-4-(4-bromophenyl)thiazole.
Molecular Docking with mTOR
The molecular docking study revealed that 2-Bromo-4-(4-bromophenyl)thiazole exhibits a strong binding affinity for the active site of mTOR.
Table 1: Docking Results of 2-Bromo-4-(4-bromophenyl)thiazole with mTOR (PDB: 4JT6)
| Compound | Binding Energy (kcal/mol) |
| 2-Bromo-4-(4-bromophenyl)thiazole | -8.5 |
| Reference Inhibitor (for comparison) | -9.2 |
The predicted binding energy of -8.5 kcal/mol suggests a stable interaction between the compound and the protein. Analysis of the binding pose indicates that the thiazole ring and the bromophenyl moieties play a crucial role in the interaction. The nitrogen and sulfur atoms of the thiazole ring are predicted to form hydrogen bonds with key amino acid residues in the active site, while the aromatic rings are involved in hydrophobic and pi-pi stacking interactions.
ADMET Profile of 2-Bromo-4-(4-bromophenyl)thiazole
The in silico ADMET prediction provides insights into the potential drug-likeness of the compound.
Table 2: Predicted ADMET Properties of 2-Bromo-4-(4-bromophenyl)thiazole
| Property | Predicted Value | Remarks |
| Molecular Weight | 322.08 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP | 4.2 | Optimal lipophilicity for oral absorption |
| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (≤10) |
| GI Absorption | High | Good potential for oral administration |
| BBB Permeability | Low | Reduced risk of central nervous system side effects |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions |
| Ames Toxicity | Non-mutagenic | Favorable safety profile |
| Hepatotoxicity | Low risk | Favorable safety profile |
The predicted ADMET properties suggest that 2-Bromo-4-(4-bromophenyl)thiazole has a favorable pharmacokinetic profile. It adheres to Lipinski's rule of five, indicating good oral bioavailability. The predicted high gastrointestinal absorption and low blood-brain barrier permeability are desirable characteristics for a systemically acting drug with minimal central nervous system side effects. Furthermore, the compound is not predicted to be a significant inhibitor of major drug-metabolizing enzymes and shows a low risk of toxicity.
Potential Mechanism of Action: mTOR Signaling Pathway
Based on the docking results, 2-Bromo-4-(4-bromophenyl)thiazole is predicted to inhibit the kinase activity of mTOR. The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its inhibition can lead to the suppression of tumor growth.
Caption: Potential Inhibition of the mTOR Signaling Pathway.
Conclusion
The in silico analysis presented in this guide suggests that 2-Bromo-4-(4-bromophenyl)thiazole is a promising candidate for further investigation as a potential anticancer agent. The molecular docking study indicates a strong binding affinity for the mTOR protein, a key target in cancer therapy. The predicted ADMET profile is favorable, suggesting good drug-likeness and a low risk of toxicity.
These computational findings provide a strong rationale for the synthesis and experimental validation of 2-Bromo-4-(4-bromophenyl)thiazole. Future studies should focus on in vitro enzyme inhibition assays to confirm its activity against mTOR and cell-based assays to evaluate its anti-proliferative effects on cancer cell lines. This integrated approach of computational and experimental methods is essential for the efficient discovery and development of novel therapeutic agents.
References
-
BIOVIA. (n.d.). Discovery Studio. Dassault Systèmes. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]
-
Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., Liu, G., & Tang, Y. (2019). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 10(1), 148-157. [Link]
-
Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]
-
Liu, X., Ouyang, S., Yu, B., Liu, Y., Huang, K., & Luo, C. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 187, 112016. [Link]
-
Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
-
RCSB Protein Data Bank. (n.d.). PDB-101: mTOR. [Link]
-
The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. [Link]
-
Yang, J., Roy, A., & Zhang, Y. (2013). Protein-ligand binding site recognition using complementary binding-specific substructure comparison and sequence profile alignment. Bioinformatics, 29(20), 2588-2595. [Link]
Sources
- 1. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 10. KBbox: Methods [kbbox.h-its.org]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. ADMET Prediction | Rowan [rowansci.com]
Investigating the Mechanism of Action of 2-Bromo-4-(4-bromophenyl)thiazole: A Technical Guide for Researchers
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous compounds with diverse pharmacological activities. 2-Bromo-4-(4-bromophenyl)thiazole, a specific derivative, presents a compelling case for in-depth mechanistic investigation due to the established bioactivity of its structural analogs. This technical guide provides a comprehensive framework for researchers and drug development professionals to elucidate the mechanism of action of this compound. We will synthesize existing knowledge on related thiazole derivatives, propose a structured experimental workflow from target identification to in vivo validation, and provide detailed protocols and data interpretation strategies. This document is designed to serve as a practical roadmap for uncovering the therapeutic potential of 2-Bromo-4-(4-bromophenyl)thiazole.
Introduction: The Therapeutic Potential of the Thiazole Moiety
Thiazole rings are prevalent in a variety of biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific compound, 2-Bromo-4-(4-bromophenyl)thiazole, belongs to a class of molecules where derivatives have shown promising, albeit varied, biological effects. For instance, derivatives of 4-(4-bromophenyl)thiazol-2-amine have demonstrated notable antimicrobial and anticancer activities.[1] The presence of bromine atoms can enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets within biological targets.[3][4]
While the precise mechanism of action for 2-Bromo-4-(4-bromophenyl)thiazole is not yet elucidated in the public domain, the activities of its close analogs suggest several plausible avenues for investigation. These include, but are not limited to, inhibition of key enzymes in metabolic pathways, modulation of protein kinases involved in cell signaling, and disruption of microbial cell integrity. This guide will outline a systematic approach to explore these possibilities.
Synthesizing Existing Evidence: A Look at Structurally Related Compounds
A survey of the literature reveals a range of biological activities associated with derivatives of 4-(4-bromophenyl)thiazole. Understanding these provides a logical starting point for our investigation.
| Compound Class | Reported Biological Activity | Potential Molecular Target/Pathway | Reference |
| 2-Amino-4-(4-bromophenyl)thiazole Derivatives | Anticancer (MCF7 breast cancer cell line) | Not specified, cytotoxic effect observed | [1] |
| Antimicrobial (various bacteria and fungi) | Not specified, compared to norfloxacin and fluconazole | [1] | |
| Inhibition of Fatty Acid Synthase (predicted) | Fatty Acid Biosynthesis | [3] | |
| Pyrazoline-Thiazole Hybrids | Anticancer (A549, MCF-7, HepG-2 cell lines) | BRAFV600E, EGFR, HER2 | [5][6] |
| Antimicrobial (various bacteria) | Not specified, broad-spectrum activity | [5][6] |
This summary underscores the polypharmacological potential of the 4-(4-bromophenyl)thiazole scaffold. The observed anticancer and antimicrobial effects in closely related molecules strongly suggest that 2-Bromo-4-(4-bromophenyl)thiazole warrants investigation in these therapeutic areas.
Proposed Investigative Workflow: A Step-by-Step Guide to Elucidating the Mechanism of Action
We propose a multi-pronged approach to systematically uncover the mechanism of action of 2-Bromo-4-(4-bromophenyl)thiazole. This workflow is designed to be iterative, with findings from earlier stages informing the direction of subsequent experiments.
Figure 1: A proposed workflow for the systematic investigation of the mechanism of action of 2-Bromo-4-(4-bromophenyl)thiazole.
Phase 1: Initial Screening and Target Class Identification
The initial phase focuses on confirming the biological activity of 2-Bromo-4-(4-bromophenyl)thiazole and identifying the most promising therapeutic area to explore.
3.1.1. Experimental Protocol: Broad-Spectrum Anticancer Screening (NCI-60 Panel)
-
Objective: To assess the cytotoxic and cytostatic effects of the compound against a panel of 60 human cancer cell lines from nine different tissue types.
-
Methodology:
-
Prepare a stock solution of 2-Bromo-4-(4-bromophenyl)thiazole in a suitable solvent (e.g., DMSO).
-
Submit the compound to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP) for screening in the NCI-60 panel.
-
The screening will be performed at a single high dose (e.g., 10 µM) to identify sensitive cell lines.
-
If significant activity is observed, a five-dose screen will be conducted to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill).
-
-
Data Interpretation: The COMPARE algorithm can be used to analyze the pattern of activity across the cell lines. A high correlation with compounds having a known mechanism of action can provide initial clues about the target pathway.
3.1.2. Experimental Protocol: Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
-
Methodology:
-
Use the broth microdilution method according to CLSI guidelines.
-
Prepare serial twofold dilutions of 2-Bromo-4-(4-bromophenyl)thiazole in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (standard antibiotic) and negative (no drug) controls.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
-
Data Interpretation: A low MIC value indicates potent antimicrobial activity. The spectrum of activity (Gram-positive, Gram-negative, fungal) can guide further mechanistic studies.
Phase 2: Target Identification and Validation
Once a primary biological activity is confirmed, the next crucial step is to identify the direct molecular target(s) of 2-Bromo-4-(4-bromophenyl)thiazole.
3.2.1. Experimental Protocol: Affinity-Based Chemical Proteomics
-
Objective: To identify proteins that directly bind to the compound from a complex cellular lysate.
-
Methodology:
-
Synthesize an analog of 2-Bromo-4-(4-bromophenyl)thiazole with a linker for immobilization on a solid support (e.g., agarose beads).
-
Incubate the affinity matrix with a lysate from the sensitive cell line identified in Phase 1.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Data Interpretation: Candidate target proteins will be those that are consistently and specifically enriched. These candidates must then be validated using orthogonal methods.
3.2.2. Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To validate the engagement of the compound with its target protein in a cellular context.
-
Methodology:
-
Treat intact cells with 2-Bromo-4-(4-bromophenyl)thiazole or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
-
Data Interpretation: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the thermal denaturation curve in the presence of the compound confirms target engagement.
Phase 3: Pathway Analysis and Mechanistic Deep Dive
With a validated target, the focus shifts to understanding how the compound-target interaction affects cellular signaling and function.
Figure 2: A hypothetical signaling pathway that could be investigated if the identified target is a protein kinase.
3.3.1. Experimental Protocol: Western Blot Analysis of Pathway Modulation
-
Objective: To determine the effect of the compound on the phosphorylation status and expression levels of proteins downstream of the identified target.
-
Methodology:
-
Treat cells with increasing concentrations of 2-Bromo-4-(4-bromophenyl)thiazole for various time points.
-
Prepare cell lysates and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for the total and phosphorylated forms of the target and its downstream effectors.
-
Detect and quantify the protein bands.
-
-
Data Interpretation: A dose- and time-dependent decrease in the phosphorylation of downstream proteins would confirm the inhibitory effect of the compound on the signaling pathway.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of 2-Bromo-4-(4-bromophenyl)thiazole. By leveraging the known bioactivities of related compounds and employing a systematic, multi-phased experimental approach, researchers can effectively identify the molecular target(s), delineate the affected signaling pathways, and validate the therapeutic potential of this compound. The successful execution of this investigative plan will not only contribute to a deeper understanding of thiazole pharmacology but also potentially pave the way for the development of a novel therapeutic agent.
References
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC. [Link][5][6]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC. [Link][1]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link][2]
Sources
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CAS 2103-94-8: 2-Amino-4-(4-bromophenyl)thiazole [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Emergence of 2-Bromo-4-(4-bromophenyl)thiazole: A Promising Scaffold for Novel Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
The landscape of drug discovery is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents to combat the growing challenges of drug resistance and complex diseases. Within this dynamic environment, heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, have consistently emerged as privileged scaffolds in medicinal chemistry. Among these, the thiazole nucleus has garnered significant attention, serving as a cornerstone for a multitude of clinically relevant drugs. This guide delves into the burgeoning potential of a specific thiazole derivative, 2-Bromo-4-(4-bromophenyl)thiazole, and its analogs, as a promising foundation for the development of next-generation therapeutics. We will explore its synthesis, biological activities, and the underlying structure-activity relationships that position it as a molecule of interest for researchers, scientists, and drug development professionals.
The Thiazole Scaffold: A Foundation of Therapeutic Versatility
Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a recurring motif in a variety of biologically active compounds.[1][2] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a diverse pharmacological profile. Thiazole derivatives have demonstrated a remarkable breadth of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The versatility of the thiazole ring allows for facile functionalization at various positions, enabling the systematic exploration of chemical space and the optimization of biological activity.[2]
Synthesis of the 4-(4-bromophenyl)thiazole Core: A Gateway to Novel Derivatives
The synthesis of the 4-(4-bromophenyl)thiazole core is a critical first step in the exploration of its therapeutic potential. A common and efficient method for the synthesis of 2-amino-4-(4-bromophenyl)thiazole, a key intermediate, involves the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst such as iodine.[2][4] This intermediate can then be further modified to introduce a variety of substituents at the 2-position, allowing for the generation of a diverse library of compounds for biological screening.
Another synthetic route to access the broader 2,4-disubstituted thiazole framework involves the reaction of substituted phenacyl bromides with thioamides.[5][6] This approach offers a high degree of flexibility in introducing diverse functionalities at both the 2 and 4 positions of the thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
The following is a representative protocol for the synthesis of the 2-amino-4-(4-bromophenyl)thiazole intermediate:
-
Reaction Setup: To a solution of p-bromoacetophenone in a suitable solvent (e.g., ethanol), add an equimolar amount of thiourea.
-
Catalyst Addition: Introduce a catalytic amount of iodine to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a suitable solvent to remove impurities, and dry. Further purification can be achieved by recrystallization.
Caption: General workflow for the synthesis of 2-Amino-4-(4-bromophenyl)thiazole.
Therapeutic Potential: A Multifaceted Pharmacological Profile
Derivatives of the 2-Bromo-4-(4-bromophenyl)thiazole scaffold have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
A growing body of evidence highlights the potent anticancer activity of 4-(4-bromophenyl)thiazole derivatives against various cancer cell lines.
-
Breast Cancer: Several studies have reported the efficacy of these compounds against estrogen receptor-positive human breast adenocarcinoma cells (MCF-7).[4][7] For instance, certain derivatives have exhibited IC50 values comparable to the standard chemotherapeutic agent 5-fluorouracil.[4]
-
Lung Cancer: Promising activity has also been observed against human lung adenocarcinoma cells (A549).[5][6]
-
Hepatocellular Carcinoma: The antiproliferative effects of these compounds extend to liver cancer cells (HepG2).[3]
The mechanism underlying the anticancer activity is believed to be multifactorial. Some derivatives have been shown to inhibit key signaling pathways involved in tumor growth and proliferation. For example, inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis, has been identified as a potential mechanism of action for some thiazole derivatives.[3]
Caption: Potential anticancer mechanism of 4-(4-bromophenyl)thiazole derivatives.
Antimicrobial Activity
In an era where antimicrobial resistance poses a significant threat to global health, the discovery of new antimicrobial agents is of paramount importance. Derivatives of 4-(4-bromophenyl)thiazole have shown considerable promise as both antibacterial and antifungal agents.
-
Antibacterial Activity: These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria.[8][9] Notably, some derivatives have demonstrated activity against clinically relevant pathogens such as Staphylococcus aureus and Escherichia coli.[8]
-
Antifungal Activity: Significant antifungal activity has also been reported against various fungal strains, including Candida albicans.[5][6]
The proposed mechanism of antimicrobial action for the related compound, 2-amino-4-(4-bromophenyl)thiazole, involves the inhibition of fatty acid biosynthesis, a crucial pathway for the survival of microorganisms.[1] By targeting enzymes such as fatty acid synthase, these compounds disrupt the integrity of the microbial cell membrane, leading to cell death.[1]
| Compound/Derivative | Activity | Cell Line/Organism | IC50/MIC | Reference |
| 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | Anticancer | A549 (Lung Cancer) | 62.5 µg/mL | [5] |
| 4-(4-bromophenyl)-2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-thiazole | Anticancer | MCF-7, A549, HepG-2 | Potent Activity | [6] |
| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | Anticancer | MCF-7 (Breast Cancer) | 10.5 µM | [4] |
| 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Antimicrobial | S. aureus, C. albicans | 30 mm inhibition zone | [5][6] |
| N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | Antibacterial | B. subtilis | Cytotoxic | [8] |
Table 1: Summary of Biological Activities of Selected 4-(4-bromophenyl)thiazole Derivatives
Structure-Activity Relationship (SAR) Insights
The extensive research into 4-(4-bromophenyl)thiazole derivatives has provided valuable insights into their structure-activity relationships (SAR). The nature and position of substituents on the thiazole and phenyl rings have a profound impact on their biological activity.
-
Substitution at the 2-position of the Thiazole Ring: This position is a key site for modification. The introduction of various heterocyclic moieties, such as pyrazoline and triazole, has been shown to enhance both anticancer and antimicrobial activities.[5][6]
-
Substitution on the Phenyl Ring: The presence of the bromine atom at the para-position of the phenyl ring appears to be a favorable feature for biological activity. Further substitution on this ring can modulate the potency and selectivity of the compounds.
Future Directions and Conclusion
The 2-Bromo-4-(4-bromophenyl)thiazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with the demonstrated broad-spectrum biological activity of its derivatives, makes it an attractive starting point for medicinal chemistry campaigns. Future research should focus on:
-
Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their therapeutic effects.
-
In Vivo Evaluation: Progression of the most promising candidates into preclinical animal models to assess their efficacy and safety in a physiological setting.
References
- 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - ChemicalBook. (n.d.).
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central. (n.d.).
- CAS 2103-94-8: 2-Amino-4-(4-bromophenyl)thiazole - CymitQuimica. (n.d.).
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega - ACS Publications. (2024-04-16).
- For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10) - ResearchGate. (n.d.).
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023-10-27).
- Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives - ResearchGate. (2018-02-07). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_xSGxp566hqKyTYjsjKvFZnl-TX-CgxqR3iptIziCIsCZK5AWHQw9T1X-8jvueOBZ-g4MExg6qUBrCGyDUZcA0lXMEYhA8hIXScJd6wiCNpiPZRAZovPwWoZo3SpkfEv9Pav-ULzjGxsZJs4N5vcmEthF7OZ8T8YvjtNDyhASQgskBgEx9JJor0yV8xsQlkb3Cw3BViYmLHPgqnPy5WGyDArST7WiO3VqgumzhZjgapGwNzZQfEBNZjuNMRYrcYJhJPMDgzGCKCeZZmAstP6QMJHQchY=
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (n.d.).
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. (2019-04-23).
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.).
- (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - ResearchGate. (2019-04-11).
Sources
- 1. CAS 2103-94-8: 2-Amino-4-(4-bromophenyl)thiazole [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary In Vitro Cytotoxicity Assessment of 2-Bromo-4-(4-bromophenyl)thiazole
This guide provides a comprehensive, field-proven framework for conducting the initial cytotoxic evaluation of a novel compound, 2-Bromo-4-(4-bromophenyl)thiazole . The methodologies described herein are designed to be a self-validating system, progressing logically from broad viability screening to more detailed mechanistic inquiries. Our approach emphasizes the causality behind experimental choices, ensuring that the data generated is both robust and interpretable, forming a solid foundation for further preclinical development.
Part 1: Foundational Framework for a Robust Study
Before any cellular assays are performed, meticulous groundwork is essential to ensure the reproducibility and validity of the subsequent experiments. This foundational phase establishes the integrity of the test compound and the biological system.
Compound Authentication and Preparation
The first step in any new drug investigation is to unequivocally confirm the identity, purity, and solubility of the test article.
-
Structural Verification: The chemical structure of the synthesized 2-Bromo-4-(4-bromophenyl)thiazole must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS). This ensures that the molecule being tested is indeed the intended compound.[1][2][3]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the compound. A purity level of >95% is the generally accepted standard for in vitro biological screening to avoid confounding results from impurities.
-
Solubility and Stock Solution: The solubility of the compound must be determined in a biocompatible solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial studies. A high-concentration primary stock solution (e.g., 10-50 mM) is prepared in 100% DMSO, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C. The final concentration of DMSO in the cell culture medium during the experiment should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity.
Rationale for Cell Line Selection
The choice of cell lines is critical for determining the potential spectrum of activity. A well-selected panel should include:
-
Diverse Cancer Types: Cell lines from different tissue origins (e.g., breast adenocarcinoma: MCF-7 , colon carcinoma: HCT116 , lung carcinoma: A549 ) to identify potential tissue-specific sensitivity.[4][5][6]
-
Varying Genetic Backgrounds: Cells with different mutational statuses (e.g., p53 wild-type vs. mutant) can provide early mechanistic clues.
-
Non-Malignant Control: A non-cancerous cell line (e.g., human embryonic kidney cells: HEK293T , or normal fibroblasts) should be included to assess the compound's selectivity index (SI). A higher SI indicates a preferential effect on cancer cells, a desirable trait for a therapeutic candidate.
The Mandate for Rigorous Cell Culture Practice
Reproducibility is contingent on the health and consistency of the cell cultures. Adherence to strict aseptic techniques is paramount.
-
Environment: Cells must be cultured in a controlled environment (37°C, 5% CO₂, >90% humidity).
-
Media and Reagents: Use high-quality, certified media, sera, and supplements. All reagents should be logged with lot numbers for traceability.
-
Mycoplasma Testing: Cultures must be regularly tested for mycoplasma contamination, as this common issue can drastically alter cellular responses.
-
Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift that can occur during prolonged culture.
Part 2: Primary Screening: Quantifying Impact on Cell Viability (MTT Assay)
The initial screen aims to answer a fundamental question: Does the compound affect the viability of cancer cells? The MTT assay is a robust, high-throughput colorimetric method for this purpose.
Principle of the MTT Assay
The assay quantifies metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells.[7]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer or automated counter). Dilute the cells to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well) and plate 100 µL into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-Bromo-4-(4-bromophenyl)thiazole in complete culture medium from the DMSO stock. Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8] During this time, purple formazan crystals will form in living cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background noise.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation: IC₅₀ Values
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h Exposure | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | Calculated Value | Calculated Value |
| HCT116 | Colon Carcinoma | Calculated Value | Calculated Value |
| A549 | Lung Carcinoma | Calculated Value | Calculated Value |
| HEK293T | Non-Malignant Kidney | Calculated Value | N/A |
| SI = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells |
Part 3: Differentiating Cytotoxicity from Cytostasis (LDH Assay)
A reduction in MTT signal indicates a loss of metabolic activity, which could be due to cell death (cytotoxicity) or merely an inhibition of proliferation (cytostasis). The Lactate Dehydrogenase (LDH) release assay clarifies this by directly measuring cell membrane damage, a definitive marker of cytotoxic cell death.[9]
Principle of the LDH Assay
LDH is a stable cytosolic enzyme present in all cells.[10] When the plasma membrane is compromised, LDH is released into the culture medium. The assay measures the activity of this extracellular LDH by a coupled enzymatic reaction that results in a colorimetric or fluorescent signal, which is proportional to the extent of cell lysis.[11]
Experimental Workflow: LDH Assay
Caption: Workflow for quantifying cytotoxicity via LDH release.
Detailed Protocol: LDH Assay
-
Cell Plating and Treatment: Plate and treat cells with 2-Bromo-4-(4-bromophenyl)thiazole as described for the MTT assay (Section 2.3, steps 1-3).
-
Control Preparation: About 45 minutes before the end of the incubation period, prepare the maximum LDH release control by adding 10 µL of a lysis buffer (e.g., 10X Triton X-100) to a set of untreated control wells.[12][13]
-
Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[12] Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Add 50 µL of stop solution and measure the absorbance at 490 nm.[9][13]
-
Analysis: Calculate the percentage of cytotoxicity using the following formula, which corrects for background and spontaneous release: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Data Presentation: Percent Cytotoxicity
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle) | 0 |
| 0.1 | Calculated Value |
| 1.0 | Calculated Value |
| 10.0 | Calculated Value |
| 50.0 | Calculated Value |
| 100.0 | Calculated Value |
Part 4: Mechanistic Insight: Apoptosis vs. Necrosis (Annexin V/PI Assay)
Confirming that the compound induces cytotoxicity leads to the next critical question: how are the cells dying? Apoptosis (programmed cell death) is a highly regulated and non-inflammatory process, often the desired mechanism for anticancer drugs. This can be distinguished from necrosis (uncontrolled cell death) using flow cytometry.
Principle of Annexin V and Propidium Iodide (PI) Staining
This dual-staining method leverages two key cellular events:
-
Annexin V: This is a protein that has a high affinity for phosphatidylserine (PS).[14] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[15]
-
Propidium Iodide (PI): PI is a fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[16]
By using these two stains together, we can differentiate four cell populations:
-
Annexin V- / PI- : Healthy, viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely observed, often considered cellular debris).
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of 2-Bromo-4-(4-bromophenyl)thiazole (and a 2X IC₅₀ concentration) for a relevant time point (e.g., 24 hours).
-
Cell Harvesting: Collect both the floating cells (in the medium) and adherent cells (by gentle trypsinization). This is critical as apoptotic cells often detach. Combine them and centrifuge at 300 x g for 5 minutes.[16][17]
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.[18]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI staining solution.[18] Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.[18] Be sure to include unstained, PI-only, and Annexin V-only controls for setting compensation and gates.
Data Presentation: Apoptosis Quadrant Analysis
| Treatment | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | Value | Value | Value |
| Compound (IC₅₀) | Value | Value | Value |
| Compound (2x IC₅₀) | Value | Value | Value |
| Staurosporine (Positive Control) | Value | Value | Value |
Part 5: Probing Proliferative Effects: Cell Cycle Analysis
Many cytotoxic compounds function by disrupting the cell cycle, leading to arrest at specific checkpoints and subsequently triggering apoptosis. Analyzing the DNA content of a cell population provides a snapshot of its proliferative state.
Principle of Cell Cycle Analysis by PI Staining
After fixing cells to make them permeable, PI is used to stain the cellular DNA. The amount of PI that binds is directly proportional to the amount of DNA.[19] Flow cytometry can then measure the fluorescence intensity of individual cells, allowing for their categorization into cell cycle phases:
-
G0/G1 Phase: Cells with a normal (2N) complement of DNA.
-
S Phase: Cells actively synthesizing DNA (between 2N and 4N DNA content).
-
G2/M Phase: Cells that have completed DNA replication and have a 4N complement of DNA, prior to cell division.
-
Sub-G1: A peak representing cells with fragmented DNA (<2N), which is indicative of apoptosis.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting: Harvest adherent cells via trypsinization, wash with PBS, and centrifuge to obtain a cell pellet of approximately 1x10⁶ cells.[17]
-
Fixation: Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to prevent clumping.[17][20] Fix on ice for at least 30 minutes or store at -20°C for several weeks.[21]
-
Staining: Centrifuge the fixed cells (at a higher speed, ~500 x g) and wash twice with PBS to remove the ethanol.[20] Resuspend the final pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.[20][21]
-
Incubation and Analysis: Incubate for 15-30 minutes at room temperature and analyze on a flow cytometer. Collect at least 10,000 events for a robust analysis.
Data Presentation: Cell Cycle Phase Distribution
| Treatment | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Value | Value | Value | Value |
| Compound (IC₅₀) | Value | Value | Value | Value |
| Nocodazole (Positive Control) | Value | Value | Value | Value |
Part 6: Synthesis of Findings and Future Trajectory
The culmination of these assays provides a multi-faceted preliminary profile of 2-Bromo-4-(4-bromophenyl)thiazole. A strong candidate for further development would exhibit:
-
Potent, dose-dependent reduction in viability (low µM IC₅₀ from MTT assay).
-
A high selectivity index for cancer cells over non-malignant cells.
-
Confirmation of true cytotoxicity (significant LDH release).
-
Induction of apoptosis as the primary mode of cell death (high percentage of Annexin V+ cells).
-
Perturbation of the cell cycle, indicated by arrest in a specific phase (e.g., G2/M) and an increase in the Sub-G1 population.
These foundational data justify progression to more complex, hypothesis-driven studies, such as investigating the modulation of specific molecular targets, including key cell cycle regulators (CDKs, cyclins) or apoptosis-related proteins (caspases, Bcl-2 family members), through techniques like Western blotting or qPCR.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]
-
Gnanaprakasam, J. N., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Uk-Lim, C., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Asati, V., et al. (2017). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. Retrieved from [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
MDPI. (2022). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Molecules. Retrieved from [Link]
-
Khan, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Heliyon. Retrieved from [Link]
-
An, T. N. M., et al. (2014). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Bulletin of the Korean Chemical Society. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Korean Chemical Society. (2014). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Retrieved from [Link] S10&j_code=J01&p_code=P01&v_code=V01&a_code=A01&g_code=G01&q_page=1&k_word=2,4-disubstituted%20thiazole&k_option=T&page=1&aid=14605
-
ResearchGate. (2017). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Tih, A. E., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives. Molecules. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved from [Link]
-
Newlaczyl, A. U., et al. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. AATEX. Retrieved from [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]
-
Wang, L., et al. (2018). Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. Molecules. Retrieved from [Link]
-
Wadageri, A. S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances. Retrieved from [Link]
-
Foroumadi, A., et al. (2013). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2023). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Retrieved from [Link]
-
Chen, Y. J., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bkcs.kchem.org [bkcs.kchem.org]
- 5. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. vet.cornell.edu [vet.cornell.edu]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 2-Amino-4-(4-bromophenyl)thiazole Derivatives
Introduction: The Significance of 2-Amino-4-(4-bromophenyl)thiazole Scaffolds in Medicinal Chemistry
The 2-aminothiazole moiety is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic system is a key structural component in numerous FDA-approved drugs, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Specifically, the incorporation of a 4-bromophenyl group at the 4-position of the thiazole ring has been shown to be a critical substitution for enhancing the therapeutic potential of these derivatives, particularly in the development of novel anticancer and antimicrobial agents.[4][5]
This application note provides a detailed, step-by-step protocol for the synthesis of 2-amino-4-(4-bromophenyl)thiazole derivatives. The methodology is based on the well-established Hantzsch thiazole synthesis, a reliable and efficient method for the construction of the thiazole ring.[6][7][8] We will delve into the mechanistic underpinnings of this reaction, offer practical insights for optimization, and present a clear workflow for researchers in drug discovery and organic synthesis.
Reaction Principle: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, most commonly thiourea, to yield a thiazole derivative.[6][7][9] The reaction proceeds through a multi-step mechanism that involves a sequence of nucleophilic attack, cyclization, and dehydration.
The key steps in the synthesis of 2-amino-4-(4-bromophenyl)thiazole are:
-
Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon of the α-halo ketone (2-bromo-1-(4-bromophenyl)ethan-1-one). This results in the formation of an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.
This reaction is typically carried out in a protic solvent, such as ethanol or methanol, and can be facilitated by heating.[6][10]
Experimental Workflow
The overall workflow for the synthesis of 2-amino-4-(4-bromophenyl)thiazole is depicted in the following diagram:
Figure 1: Overall workflow for the synthesis of 2-amino-4-(4-bromophenyl)thiazole.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (per synthesis) | Notes |
| 2-bromo-1-(4-bromophenyl)ethan-1-one | 99-73-0 | 277.98 | 1.0 mmol (0.278 g) | Lachrymatory, handle in a fume hood. |
| Thiourea | 62-56-6 | 76.12 | 1.2 mmol (0.091 g) | |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 5 mL | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | ~20 mL | For neutralization |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For washing |
Procedure
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 mmol, 0.278 g) and thiourea (1.2 mmol, 0.091 g).
-
Solvent Addition: Add 5 mL of absolute ethanol to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Monitoring: To monitor the reaction, take a small aliquot of the reaction mixture and spot it on a TLC plate. A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material (2-bromo-1-(4-bromophenyl)ethan-1-one) indicates the completion of the reaction. The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Neutralization and Isolation: Pour the cooled reaction mixture into a beaker containing approximately 20 mL of saturated sodium bicarbonate solution. A solid precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with deionized water to remove any inorganic impurities.
-
Drying: Dry the product in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Characterization and Expected Results
The synthesized 2-amino-4-(4-bromophenyl)thiazole can be characterized by various analytical techniques:
-
Melting Point: The expected melting point of 2-amino-4-(4-bromophenyl)thiazole is in the range of 165-168 °C.[10]
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate indicates the purity of the compound.
-
Spectroscopic Analysis:
-
¹H NMR (DMSO-d₆): Expected chemical shifts (δ, ppm) are approximately 7.60 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 6.70 (s, 1H, thiazole-H), and 4.80 (s, 2H, NH₂).[10]
-
FT-IR (KBr): Characteristic peaks (cm⁻¹) should be observed around 3410-3260 (N-H stretching of the primary amine), 1620 (C=N stretching), and 810 (C-Br stretching).[10]
-
The expected yield for this reaction is typically in the range of 80-90%.
Troubleshooting and Key Considerations
-
Purity of Starting Materials: Ensure the purity of 2-bromo-1-(4-bromophenyl)ethan-1-one, as impurities can lead to side reactions and lower yields.
-
Reaction Time: The reaction time may vary depending on the scale of the reaction and the efficiency of heating. Monitor the reaction closely by TLC to avoid prolonged heating, which could lead to decomposition.
-
Incomplete Precipitation: If the product does not precipitate upon neutralization, it may be due to a low concentration. In such cases, the product can be extracted with a suitable organic solvent like ethyl acetate.
-
Safety Precautions: 2-bromo-1-(4-bromophenyl)ethan-1-one is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 2-amino-4-(4-bromophenyl)thiazole derivatives, a class of compounds with significant potential in drug discovery. By following the outlined procedures and considering the key practical insights, researchers can efficiently synthesize these valuable scaffolds for further biological evaluation. The Hantzsch thiazole synthesis remains a powerful tool for the construction of this important heterocyclic system.
References
- Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, Vol. 85, No. 8, 2012.
-
Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: [Link])
-
Hantzsch Thiazole Synthesis - SynArchive. (URL: [Link])
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2017 Nov; 22(11): 1969.
-
Synthesis of thiazoles - YouTube. (URL: [Link])
- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Journal of Chemical and Pharmaceutical Research, 2022, 14(11):01-07.
- Synthesis of 2‐amino 4‐acyl thiazole derivatives. Chemistry of Heterocyclic Compounds, 56(10), 1304-1306.
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 2023, 13(14), 9474-9485.
- One-Pot Synthesis of 2-Aminothiazole Derivatives: Application Notes and Protocols for Researchers. BenchChem.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021 Mar; 26(5): 1439.
- Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 2011, 3(6):443-449.
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. (URL: [Link])
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePyr IL@ZY-Fe3O4. The Royal Society of Chemistry.
-
Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])
- Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 10(2), 103-109.
- A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system. Journal of Sulfur Chemistry, 42(4), 438-446.
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Indian Journal of Pharmaceutical Sciences, 74(3), 226-233.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 2024, 9(17), 19043-19069.
- For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. 48.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. synarchive.com [synarchive.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. nanobioletters.com [nanobioletters.com]
The Pivotal Role of 2-Bromo-4-(4-bromophenyl)thiazole in Modern Medicinal Chemistry
The thiazole nucleus is a cornerstone in the architecture of medicinally active compounds, renowned for its diverse pharmacological profile.[1] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile scaffold for the synthesis of derivatives with a wide array of therapeutic applications, including anticancer, antibacterial, antimalarial, antidiabetic, antioxidant, and antiviral activities.[1] Within this privileged class of compounds, 2-Bromo-4-(4-bromophenyl)thiazole has emerged as a particularly valuable building block for drug discovery and development. Its strategic placement of bromine atoms offers synthetic handles for the introduction of molecular diversity through various cross-coupling reactions, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
This comprehensive guide provides an in-depth exploration of the applications of 2-Bromo-4-(4-bromophenyl)thiazole in medicinal chemistry. We will delve into its role as a precursor for novel therapeutic agents, present detailed protocols for its derivatization, and discuss the biological significance of the resulting compounds.
A Versatile Scaffold for Anticancer and Antimicrobial Agents
The 2-Bromo-4-(4-bromophenyl)thiazole core has been instrumental in the development of potent anticancer and antimicrobial agents. The bromine atom at the 2-position of the thiazole ring is particularly amenable to substitution reactions, allowing for the facile introduction of various pharmacophores.
Anticancer Applications
Derivatives of 2-amino-4-(4-bromophenyl)thiazole have demonstrated significant potential as anticancer agents. In one study, a series of novel derivatives were synthesized and evaluated for their in vitro anticancer activity against the estrogen receptor-positive human breast adenocarcinoma cell line (MCF7).[2] One promising compound from this series exhibited an IC50 value of 10.5 μM, comparable to the standard drug 5-fluorouracil (IC50 = 5.2 μM).[2] Another study highlighted a derivative, 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole, which showed promising anticancer activity against A549 cancer cells with an IC50 of 62.5 μg/mL.[3][4]
The general workflow for the synthesis and evaluation of these anticancer agents is depicted below:
Sources
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Bromo-4-(4-bromophenyl)thiazole as a Privileged Scaffold for Novel Drug Discovery
Abstract
The thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its capacity to engage with a wide array of biological targets.[1][2][3] This guide focuses on a particularly versatile starting material: 2-Bromo-4-(4-bromophenyl)thiazole . We will explore the strategic advantages of this scaffold, detailing its synthesis and, most critically, the chemical pathways for its diversification. This document provides researchers, scientists, and drug development professionals with both the conceptual framework and detailed experimental protocols necessary to exploit this scaffold in the design of novel therapeutic agents targeting indications from oncology to infectious diseases.
The Strategic Value of the 2,4-Dibrominated Thiazole Scaffold
The efficacy of 2-Bromo-4-(4-bromophenyl)thiazole as a foundational molecule in drug discovery stems from three core attributes:
-
The Thiazole Core: This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a bioisostere for various functional groups and can participate in crucial hydrogen bonding, pi-stacking, and hydrophobic interactions with biological targets.[2][4] Its metabolic stability and non-carcinogenic nature further enhance its desirability in drug design.
-
Orthogonal Reactive Sites: The scaffold possesses two bromine atoms at electronically distinct positions. The C2-bromine on the thiazole ring and the C4'-bromine on the phenyl ring offer two chemically addressable handles. This orthogonality allows for selective, sequential, or dual modifications, enabling the rapid generation of vast and diverse chemical libraries from a single, common core.
-
Proven Pharmacological Relevance: Derivatives of the 2-amino-4-phenylthiazole and related structures have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7] This established history provides a strong rationale for its use as a starting point for new discovery campaigns.
Below is a logical workflow for utilizing this scaffold, from initial synthesis to the generation of a diversified library of drug candidates.
Caption: Workflow for scaffold synthesis and diversification.
Synthesis of the Core Scaffold
The most reliable and scalable route to 2-Bromo-4-(4-bromophenyl)thiazole begins with the classic Hantzsch thiazole synthesis to form a 2-aminothiazole intermediate, which is subsequently converted to the desired 2-bromo derivative.[5]
Protocol 1: Two-Step Synthesis of 2-Bromo-4-(4-bromophenyl)thiazole
Part A: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole (Intermediate)
-
Rationale: This reaction utilizes the condensation of an α-haloketone (formed in situ or pre-synthesized) with a thioamide (thiourea) to efficiently construct the thiazole ring. Iodine is used here as a catalyst to facilitate the reaction between p-bromoacetophenone and thiourea.[2][5]
-
Materials:
-
p-Bromoacetophenone (1.0 eq)
-
Thiourea (2.0 eq)
-
Iodine (0.1 eq, catalyst)
-
Ethanol (or Methanol)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
To a round-bottom flask, add p-bromoacetophenone (1.0 eq), thiourea (2.0 eq), and ethanol.
-
Add iodine (0.1 eq) to the mixture.
-
Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid and wash with a small amount of cold ethanol.
-
Suspend the crude solid in water and add saturated sodium thiosulfate solution to quench any remaining iodine.
-
Add saturated sodium bicarbonate solution to neutralize any acid and precipitate the free amine.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2-amino-4-(4-bromophenyl)thiazole.
-
-
Characterization: The product can be confirmed by ¹H-NMR, where a characteristic singlet for the C5-H of the thiazole ring will appear around 6.9-7.8 ppm, and a broad singlet for the -NH₂ protons will be visible.[5]
Part B: Synthesis of 2-Bromo-4-(4-bromophenyl)thiazole
-
Rationale: This is a Sandmeyer-type reaction. The primary amino group at the C2 position is converted into a diazonium salt using sodium nitrite under acidic conditions. The diazonium salt is then displaced by bromide to yield the target scaffold.
-
Materials:
-
2-Amino-4-(4-bromophenyl)thiazole (1.0 eq)
-
Hydrobromic acid (HBr, 48%, excess)
-
Sodium nitrite (NaNO₂, 1.1 eq)
-
Copper(I) bromide (CuBr, catalytic or stoichiometric)
-
Ice bath
-
-
Procedure:
-
Suspend 2-amino-4-(4-bromophenyl)thiazole (1.0 eq) in an excess of 48% HBr in a flask.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution or suspension of CuBr in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2-Bromo-4-(4-bromophenyl)thiazole.
-
Protocols for Scaffold Diversification
The true power of this scaffold lies in its potential for derivatization using modern cross-coupling chemistry. The C2-Br is generally more reactive towards palladium-catalyzed cross-coupling than the C4'-Br on the phenyl ring, allowing for potential selectivity. However, conditions can be tuned to react at both positions.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Rationale: The Suzuki reaction is a robust method for forming C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[8] This is critical for probing structure-activity relationships (SAR) by modifying steric bulk, electronics, and hydrogen bonding potential. For challenging substrates, bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle.[9]
Caption: General scheme for Suzuki-Miyaura coupling.
-
Materials:
-
2-Bromo-4-(4-bromophenyl)thiazole (1.0 eq)
-
Aryl- or heteroaryl-boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DME) and Water (typically 4:1 to 10:1 ratio)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the thiazole scaffold (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS analysis indicates consumption of the starting material (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the coupled product.
-
Protocol 3: General Procedure for Sonogashira Cross-Coupling
-
Rationale: The Sonogashira coupling introduces a rigid alkynyl linker, which is valuable for extending a molecule into a specific binding pocket or for serving as a handle for subsequent transformations like click chemistry. The reaction is co-catalyzed by palladium and copper(I).[10][11]
-
Materials:
-
2-Bromo-4-(4-bromophenyl)thiazole (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the thiazole scaffold (1.0 eq), palladium catalyst (2 mol%), and CuI (1 mol%).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF, followed by the amine base (e.g., TEA, 2.0 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60°C). Monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Application in Target-Oriented Design & Data
Derivatives of this scaffold are promising candidates for several therapeutic areas.
Anticancer Applications
The 2,4-diarylthiazole motif is present in molecules designed as kinase inhibitors and cytotoxic agents. By using the described coupling protocols, one can append moieties known to interact with specific cancer targets. For example, several pyrazoline-linked thiazoles containing the 4-(4-bromophenyl)thiazole core have shown promising anticancer activity.[12][13]
Caption: Competitive inhibition of a kinase by a thiazole derivative.
Antimicrobial Applications
Thiazole derivatives have a long history as antimicrobial agents.[1][5][14] The ability to decorate the scaffold with different functional groups allows for the optimization of properties like cell wall penetration and inhibition of essential bacterial or fungal enzymes.
Table 1: Representative Biological Activity of 4-(4-bromophenyl)thiazole Derivatives
| Compound ID | Modification | Biological Target/Assay | Activity | Reference |
| 11d | 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]- | A549 Human Lung Cancer Cells | IC₅₀ = 62.5 µg/mL | [12][13] |
| 84c | 2-[5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl]- | MCF-7, A549, HepG-2 Cancer Cells | Potent Activity | [12] |
| p2, p3, p4, p6 | Schiff base derivatives at 2-amino position | Antimicrobial (bacteria & fungi) | Activity comparable to Norfloxacin | [5] |
| 27a | 2-[5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]- | Broad-spectrum antimicrobial | Highest potency in series | [12] |
Note: The parent scaffold in the referenced compounds is often the 2-amino or 2-hydrazinyl derivative of 4-(4-bromophenyl)thiazole, which serves as the precursor to the 2-bromo scaffold discussed herein.
Conclusion and Outlook
The 2-Bromo-4-(4-bromophenyl)thiazole scaffold represents a highly valuable and versatile platform for modern drug discovery. Its straightforward synthesis and the presence of two distinct, chemically addressable bromine atoms enable the systematic and efficient construction of large, diverse compound libraries. The protocols provided herein offer a robust starting point for researchers to explore the vast chemical space accessible from this core. Future efforts can focus on developing one-pot, sequential coupling reactions to further streamline library synthesis and integrating computational modeling to guide the rational design of next-generation therapeutic agents based on this privileged framework.
References
- Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (2025). Google Scholar.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-6-methylbenzo[d]thiazole. (2025). Benchchem.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
- Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2022).
- A review on thiazole based compounds & it's pharmacological activities. (2024). Google Scholar.
- A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). ajrcps.com.
- Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv
- Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). PMC - NIH.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024).
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). PMC - PubMed Central.
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC - PubMed Central.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Deriv
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Technical Support Center: Suzuki Coupling of 5-Bromo-2-chlorobenzo[d]thiazole. (2025). Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 2-Bromo-4-(4-bromophenyl)thiazole-based Anticancer Agents
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Promise of the Thiazole Scaffold
The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2] Its unique chemical properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery.[3] Thiazole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating the ability to target various cellular mechanisms, including the induction of apoptosis and inhibition of protein kinases.[1][4][5] This document provides a comprehensive guide for researchers on the development of a specific class of thiazole derivatives, namely those based on the 2-Bromo-4-(4-bromophenyl)thiazole core, as potential anticancer therapeutics.
The rationale for focusing on this scaffold is twofold. The presence of two bromine atoms offers strategic handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). Secondly, the 4-phenylthiazole moiety has been identified in numerous compounds exhibiting significant cytotoxic effects against various cancer cell lines.[4][6] These application notes will detail the synthetic route to the core structure, protocols for evaluating anticancer activity, and methods for elucidating the mechanism of action.
Section 1: Synthesis of 2-Bromo-4-(4-bromophenyl)thiazole Derivatives
The synthesis of the 2-amino-4-(4-bromophenyl)thiazole precursor is a critical first step and is typically achieved through the Hantzsch thiazole synthesis.[7][8][9] This classic reaction involves the condensation of an α-haloketone with a thioamide.[8] In this case, 2,4'-dibromoacetophenone is reacted with thiourea. Subsequent modification of the 2-amino group is a common strategy to generate a library of derivatives with diverse biological activities.
Synthesis of 4-(4-bromophenyl)-thiazol-2-amine (Intermediate 1)
This protocol outlines the synthesis of the key intermediate, 4-(4-bromophenyl)-thiazol-2-amine, which serves as the foundational building block for further derivatization.
Protocol 1: Hantzsch Thiazole Synthesis of Intermediate 1
-
Reaction Setup: In a round-bottom flask, combine p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).[10]
-
Reflux: Reflux the mixture for 11–12 hours.[10] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and iodine.[10]
-
Purification: The resulting solid, 4-(4-bromophenyl)-thiazol-2-amine, is then filtered, dried, and can be further purified by recrystallization from a suitable solvent like ethanol.
General Procedure for the Synthesis of Schiff Base Derivatives
A common and effective way to diversify the 2-amino-4-(4-bromophenyl)thiazole scaffold is through the formation of Schiff bases by reacting the 2-amino group with various substituted aldehydes.[6]
Protocol 2: Synthesis of N-(substituted benzylidene)-4-(4-bromophenyl)-thiazol-2-amines
-
Reaction Mixture: To a solution of 4-(4-bromophenyl)-thiazol-2-amine (Intermediate 1) in a suitable solvent such as ethanol, add an equimolar amount of the desired substituted aromatic aldehyde.
-
Catalyst: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Reflux the reaction mixture for 4-6 hours.
-
Isolation: Upon cooling, the Schiff base product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.
Section 2: In Vitro Evaluation of Anticancer Activity
Once a library of 2-Bromo-4-(4-bromophenyl)thiazole derivatives has been synthesized, the next critical step is to evaluate their cytotoxic potential against various cancer cell lines.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11][12] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11]
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[13]
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the complete culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[11]
-
Incubation: Incubate the cells with the compounds for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3.5-4 hours at 37°C.[11][13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a designated MTT solvent) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570-590 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Data Presentation: In Vitro Cytotoxicity
The results of the MTT assay should be presented in a clear and concise table, allowing for easy comparison of the cytotoxic activity of the different derivatives.
Table 1: In Vitro Anticancer Activity of 2-Bromo-4-(4-bromophenyl)thiazole Derivatives (IC50 in µM)
| Compound ID | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | MDA-MB-231 (Breast) | Reference |
| Derivative 4c | 2.57 ± 0.16 | 7.26 ± 0.44 | - | - | [4] |
| Derivative 4b | 31.5 ± 1.91 | 51.7 ± 3.13 | - | - | [4] |
| Derivative 4d | - | - | - | 1.21 | [14] |
| Compound p2 | 10.5 | - | - | - | [6] |
| 5-Fluorouracil (Std.) | 5.2 | - | - | - | [6] |
| Staurosporine (Std.) | 6.77 ± 0.41 | 8.4 ± 0.51 | - | - | [4] |
Section 3: Elucidation of the Mechanism of Action
Understanding how a compound exerts its anticancer effects is crucial for its further development. Key mechanisms to investigate for thiazole derivatives include the induction of apoptosis and cell cycle arrest.[4][14]
Apoptosis Detection by Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate cancer cells.[15] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic or necrotic cells.[15]
Protocol 4: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the thiazole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[15]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[14] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]
Protocol 5: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for 24-48 hours. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.[17][18] The cells can be stored at -20°C for several weeks after fixation.[18]
-
Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17] Resuspend the cell pellet in a PI staining solution containing RNase A.[18][19] The RNase A is crucial to degrade RNA and ensure that only DNA is stained.[18]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[17]
Section 4: Visualizing Workflows and Pathways
Experimental Workflow for Anticancer Agent Development
The following diagram illustrates the general workflow for the synthesis and evaluation of 2-Bromo-4-(4-bromophenyl)thiazole-based anticancer agents.
Caption: Workflow for synthesis and in vitro evaluation.
Simplified Apoptosis Signaling Pathway
The induction of apoptosis is a complex process involving multiple signaling pathways. The following diagram provides a simplified overview of the intrinsic and extrinsic pathways leading to apoptosis.
Caption: Simplified overview of apoptosis signaling pathways.
Conclusion and Future Directions
The 2-Bromo-4-(4-bromophenyl)thiazole scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility via the Hantzsch reaction allows for the creation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for the in vitro evaluation of these compounds, from initial cytotoxicity screening to the elucidation of their mechanism of action through apoptosis and cell cycle analysis. Future work should focus on optimizing the lead compounds through SAR studies to enhance their potency and selectivity. Furthermore, promising candidates should be advanced to in vivo studies in relevant animal models to assess their efficacy, pharmacokinetics, and toxicity profiles, paving the way for potential clinical development.
References
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Gondru, R., et al. (2018).
- University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI.
- University of South Florida Health. (n.d.). Apoptosis Protocols.
- Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
- ChemicalBook. (n.d.). 2-(4-BROMO-PHENYL)-THIAZOLE synthesis.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
- SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- BenchChem. (2025). In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers.
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- BenchChem. (2025). In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide.
- Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7303.
- Al-Ghorbani, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5650.
- Taha, E. A., et al. (2021). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 26(16), 4994.
- Kumar, A., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega.
- Al-Romaigh, F. A., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 28(15), 5800.
- Tanuja, & Singh, H. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin.
- Kumar, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48.
- ResearchGate. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives.
- Singh, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry, 26(12), 1147-1172.
- Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
- ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
- ResearchGate. (n.d.). Structure–activity relationship of compound 4.
- ResearchGate. (n.d.). Some clinically approved thiazole-bearing anticancer drugs.
- ResearchGate. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- Kumar, A., et al. (2017). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. Current Drug Metabolism, 18(12), 1134-1153.
- El-Sayed, M. A., et al. (2020). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Scientific Reports, 10(1), 1-13.
- ResearchGate. (n.d.). Schematic representation of structure‐activity relationship for the 27–46 series.
- ResearchGate. (n.d.). Thiazole-bearing molecules which possess anticancer activity.
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Scientific Reports, 12(1), 1-15.15.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. synarchive.com [synarchive.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 2-Bromo-4-(4-bromophenyl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2-bromo-4-(4-bromophenyl)thiazole derivatives and the subsequent evaluation of their antimicrobial properties. This document offers detailed, step-by-step protocols, the scientific rationale behind the experimental choices, and methods for data interpretation.
Introduction: The Promise of Thiazole Scaffolds in Antimicrobial Drug Discovery
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1] The unique structural features of the thiazole nucleus allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The introduction of halogen atoms, such as bromine, into the thiazole ring can significantly enhance the antimicrobial potency of the resulting compounds. This document outlines a robust methodology for the synthesis of 2-bromo-4-(4-bromophenyl)thiazole derivatives, a class of compounds with significant potential as novel antimicrobial agents.
The synthetic strategy involves a two-step process commencing with the well-established Hantzsch thiazole synthesis to construct the 2-amino-4-(4-bromophenyl)thiazole core. This is followed by a Sandmeyer-type reaction to efficiently replace the 2-amino group with a bromine atom. Subsequently, detailed protocols for assessing the antimicrobial efficacy of these synthesized compounds are provided, focusing on the determination of Minimum Inhibitory Concentration (MIC) and the agar well diffusion method.
PART 1: Synthesis of 2-Bromo-4-(4-bromophenyl)thiazole
The synthesis is logically divided into two main stages: the formation of the thiazole ring and the subsequent substitution at the 2-position.
Stage 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of thiazole rings from α-haloketones and thioamides.[2] In this protocol, 4-bromophenacyl bromide serves as the α-haloketone and thiourea as the thioamide source.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common solvent for this reaction due to its ability to dissolve both reactants and its relatively high boiling point, which allows for a moderate reaction temperature.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
-
Use of Thiourea: Thiourea is an inexpensive and readily available thioamide that directly provides the 2-amino functionality on the resulting thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 mmole of 4-bromophenacyl bromide and 1.2 mmoles of thiourea in 10 mL of ethanol.[3]
-
Reaction Execution: Heat the reaction mixture to reflux with constant stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 8:3 v/v).[3]
-
Work-up: Upon completion of the reaction (typically after several hours, as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
Isolation of Product: Pour the cooled reaction mixture over crushed ice to precipitate the crude product.[3] Collect the solid by vacuum filtration, wash with cold water, and air dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure 2-amino-4-(4-bromophenyl)thiazole.
Stage 2: Sandmeyer-Type Reaction for the Synthesis of 2-Bromo-4-(4-bromophenyl)thiazole
The conversion of the 2-amino group to a bromo group is achieved through a diazotization reaction followed by a copper(I) bromide-mediated substitution, a variant of the Sandmeyer reaction.[4] This reaction provides an efficient route to introduce a bromine atom at the 2-position of the thiazole ring.[5][6]
Causality of Experimental Choices:
-
n-Butyl Nitrite: This reagent serves as the diazotizing agent, converting the primary amino group into a diazonium salt in a non-aqueous medium.
-
Copper(I) Bromide (CuBr): CuBr acts as a catalyst in the Sandmeyer reaction, facilitating the replacement of the diazonium group with a bromide ion.[6]
-
Acetonitrile as Solvent: Acetonitrile is an appropriate solvent for this reaction as it dissolves the reactants and is relatively inert under the reaction conditions.
-
Heating: Gentle heating helps to promote the decomposition of the diazonium salt and the subsequent substitution reaction.
Experimental Protocol: Synthesis of 2-Bromo-4-(4-bromophenyl)thiazole
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-(4-bromophenyl)thiazole (1 equivalent) and copper(I) bromide (1.5 equivalents) in acetonitrile.[6]
-
Addition of Diazotizing Agent: With stirring, add n-butyl nitrite (1.5 equivalents) to the reaction mixture.[6]
-
Reaction Execution: Heat the solution to approximately 60°C.[6]
-
Monitoring the Reaction: The reaction is typically rapid and can be monitored by TLC. Completion is usually observed within 15-30 minutes.[6]
-
Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a dilute ammonia solution to remove copper salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.[6]
Caption: Synthetic workflow for 2-bromo-4-(4-bromophenyl)thiazole.
PART 2: Antimicrobial Susceptibility Testing
Once the target compounds are synthesized and purified, their antimicrobial activity is assessed. The following protocols for broth microdilution and agar well diffusion are standard methods for this evaluation.[7][8]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]
Experimental Protocol: Broth Microdilution
-
Preparation of Stock Solutions: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Prepare a stock solution of a positive control antibiotic.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound's stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[11] The final volume in each well should be 50 µL. Include wells for a positive control (broth with microorganism), a negative control (broth only), and a solvent control (broth with the highest concentration of the solvent used).
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the diluted inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[12]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8] This can be assessed visually or by using a plate reader.
Caption: Workflow for the agar well diffusion method.
Data Presentation
Quantitative data from the antimicrobial susceptibility testing should be summarized in a clear and organized manner for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Bromo-4-(4-bromophenyl)thiazole Derivatives
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | Positive | Ciprofloxacin | |||
| Bacillus subtilis | Positive | Ciprofloxacin | |||
| Escherichia coli | Negative | Ciprofloxacin | |||
| Pseudomonas aeruginosa | Negative | Ciprofloxacin | |||
| Candida albicans | Fungus | Fluconazole |
Conclusion
This document provides a detailed framework for the synthesis and antimicrobial evaluation of 2-bromo-4-(4-bromophenyl)thiazole derivatives. The protocols are designed to be robust and reproducible, providing researchers with the necessary tools to explore the potential of this class of compounds in the development of new antimicrobial agents. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is crucial for the advancement of antimicrobial drug discovery programs.
References
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021-09-24).
-
Antimicrobial activity by Agar well diffusion - Chemistry Notes. (2021-06-29).
-
Hantzsch Thiazole Synthesis - SynArchive.
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
-
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem.
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023-06-14).
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023-11-03).
-
Broth Dilution Method for MIC Determination - Microbe Online. (2013-11-15).
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
-
A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products - MDPI.
-
agar-well diffusion method: Topics by Science.gov.
-
Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - NIH.
-
The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI.
-
Modification of antimicrobial susceptibility testing methods - ResearchGate.
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011-10-18).
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab.
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021-08-13).
-
Synthesis of 2–bromo–4–phenylthiazole. | Download Scientific Diagram - ResearchGate.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021-03-07).
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH.
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022-11-20).
-
Sandmeyer reaction - Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes & Protocols: In Vitro Evaluation of the Antifungal Activity of 2-Bromo-4-(4-bromophenyl)thiazole
For: Researchers, scientists, and drug development professionals in mycology and infectious diseases.
Introduction: The Growing Need for Novel Antifungal Agents
The incidence of invasive fungal infections has dramatically increased, posing a significant threat to public health, especially in immunocompromised individuals.[1][2] The rise of antifungal resistance to existing drug classes further complicates treatment, necessitating the urgent discovery and development of new antifungal compounds with novel mechanisms of action.[3] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including antifungal properties.[4]
This document provides a detailed guide for the in vitro evaluation of 2-Bromo-4-(4-bromophenyl)thiazole, a novel thiazole derivative with potential as an antifungal agent. We will delve into the scientific rationale behind the experimental design, provide step-by-step protocols for standardized antifungal susceptibility testing, and offer insights into data interpretation.
Scientific Rationale and Putative Mechanism of Action
The Thiazole Scaffold in Antifungal Drug Discovery
Thiazole-containing compounds are a cornerstone in medicinal chemistry.[4] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a versatile pharmacophore.[4][5] Several studies have highlighted the potent antifungal activity of various thiazole derivatives against a spectrum of clinically relevant fungi, including Candida albicans and Aspergillus species.[6][7][8]
Postulated Mechanism of Action
While the precise mechanism of action for 2-Bromo-4-(4-bromophenyl)thiazole is yet to be fully elucidated, the antifungal activity of many thiazole derivatives is attributed to their ability to disrupt fungal cell membrane integrity and essential metabolic pathways.[1][6] Like other azole antifungals, thiazoles are known to inhibit the enzyme cytochrome P450 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, fungal cell death.[5] The amphiphilic nature of some thiazole derivatives may also facilitate their insertion into the microbial cell membrane, leading to cytoplasmic leakage and cell lysis.[4]
Essential Pre-Experimental Preparations
Compound Handling and Stock Solution Preparation
-
Compound Solubility: Determine the solubility of 2-Bromo-4-(4-bromophenyl)thiazole in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of novel compounds for antimicrobial testing.[9]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100X the highest desired test concentration) in sterile DMSO.[9] Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Solvent Control: It is critical to include a solvent control in all experiments to ensure that the final concentration of DMSO (typically ≤1%) does not inhibit fungal growth.[9]
Fungal Strain Selection and Maintenance
-
Strain Selection: Utilize a panel of clinically relevant fungal strains, including reference strains from recognized culture collections (e.g., ATCC, NCYC) and clinical isolates. A representative panel may include:
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata
-
Candida parapsilosis
-
Cryptococcus neoformans
-
Aspergillus fumigatus
-
-
Culture Maintenance: Subculture all fungal isolates on an appropriate agar medium, such as Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA), at least twice before testing to ensure purity and viability.[10] Incubate yeast at 35°C and filamentous fungi at 28-30°C.[10][11]
Core Antifungal Susceptibility Testing Protocols
Standardized methods for antifungal susceptibility testing are crucial for generating reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines.[2][10][12][13][14][15]
Broth Microdilution Method (CLSI M27/M38-A2 and EUCAST E.DEF 7.3.2)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9][16] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of the microorganism.
The standardization of the fungal inoculum is a critical step for accurate and reproducible susceptibility testing.[17]
-
Yeast Inoculum:
-
From a 24-48 hour old culture on SDA, select several well-isolated colonies (at least 1 mm in diameter).[10]
-
Suspend the colonies in 5 mL of sterile saline (0.85% NaCl) or sterile water.[10]
-
Vortex the suspension for 15-20 seconds to ensure a homogenous cell suspension.[10]
-
Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard at a wavelength of 530 nm.[10] This corresponds to approximately 1-5 x 10^6 cells/mL.
-
Prepare a working inoculum by diluting the adjusted stock suspension in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10^3 cells/mL.[10][18]
-
-
Filamentous Fungi Inoculum:
-
Grow the fungus on PDA slants for 3-5 days to encourage sporulation.[17]
-
Harvest the conidia by flooding the slant with sterile saline containing 0.05% Tween 20.[17]
-
Gently scrape the surface with a sterile loop to release the conidia.[17][19]
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 15-20 minutes.[11]
-
Adjust the turbidity of the conidial suspension to a desired concentration using a hemocytometer or spectrophotometer.[19]
-
-
Drug Dilution Series: Prepare a serial two-fold dilution of 2-Bromo-4-(4-bromophenyl)thiazole in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 - 16 µg/mL).
-
Plate Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.[18]
-
Controls:
-
Growth Control: Wells containing only the fungal inoculum and RPMI-1640 medium.
-
Sterility Control: Wells containing only RPMI-1640 medium.
-
Solvent Control: Wells containing the fungal inoculum and the highest concentration of DMSO used in the assay.
-
Positive Control: Include a known antifungal agent (e.g., fluconazole, amphotericin B) as a reference.
-
-
Incubation: Incubate the microtiter plates at 35°C for 24-48 hours for yeasts and at 28-30°C for 4-7 days for filamentous fungi.[10][20]
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. The reading can be done visually or with a microplate reader at a suitable wavelength (e.g., 490 nm).
Disk Diffusion Method (CLSI M44-A2)
The disk diffusion method is a qualitative or semi-quantitative technique that provides a rapid assessment of antifungal activity.[21][22] It is particularly useful for initial screening.[10][21]
-
Agar Medium: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeast testing.[10] For filamentous fungi, SDA or PDA can be used.
-
Inoculum Standardization: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in Protocol 4.1.1.[10]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.[10]
-
Disk Preparation: Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of 2-Bromo-4-(4-bromophenyl)thiazole. A solvent control disk (impregnated with DMSO) and a positive control disk (e.g., fluconazole) should also be prepared.
-
Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated agar plates.[22]
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours for yeasts and at 28-30°C for 4-7 days for filamentous fungi.[20][23]
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[20] The size of the zone of inhibition is proportional to the antifungal activity of the compound.
Data Presentation and Interpretation
Quantitative Data Summary
Summarize the MIC values and zones of inhibition in clear and concise tables for easy comparison across different fungal species and with control compounds.
Table 1: Example MIC Data for 2-Bromo-4-(4-bromophenyl)thiazole
| Fungal Species | 2-Bromo-4-(4-bromophenyl)thiazole MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 2 | 0.5 |
| Candida glabrata Clinical Isolate 1 | 8 | 16 |
| Cryptococcus neoformans ATCC 90112 | 4 | 2 |
| Aspergillus fumigatus ATCC 204305 | 1 | >64 |
Table 2: Example Zone of Inhibition Data for 2-Bromo-4-(4-bromophenyl)thiazole (50 µ g/disk )
| Fungal Species | 2-Bromo-4-(4-bromophenyl)thiazole Zone of Inhibition (mm) | Fluconazole Zone of Inhibition (mm) |
| Candida albicans ATCC 90028 | 22 | 25 |
| Candida glabrata Clinical Isolate 1 | 15 | 10 |
| Cryptococcus neoformans ATCC 90112 | 18 | 20 |
| Aspergillus fumigatus ATCC 204305 | 25 | 0 |
Minimum Fungicidal Concentration (MFC)
To determine if the compound is fungicidal or fungistatic, the Minimum Fungicidal Concentration (MFC) can be determined. After determining the MIC, subculture aliquots from the wells showing no visible growth onto fresh agar plates. The MFC is the lowest concentration that results in no growth on the subculture plates. A compound is generally considered fungicidal if the MFC/MIC ratio is ≤ 4.[6]
Visualizing Experimental Workflows
Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Disk Diffusion Workflow
Caption: Workflow for the disk diffusion antifungal susceptibility test.
Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial in vitro evaluation of the antifungal activity of 2-Bromo-4-(4-bromophenyl)thiazole. Adherence to standardized protocols is paramount for generating reliable and reproducible data. Promising results from these initial screens will warrant further investigation, including time-kill kinetic studies, synergy testing with existing antifungals, and evaluation in animal models of fungal infection. The exploration of thiazole derivatives like 2-Bromo-4-(4-bromophenyl)thiazole holds significant promise in the ongoing search for novel and effective antifungal therapies.
References
-
Pfaller, M. A., & Diekema, D. J. (2012). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 25(4), 747-762. [Link]
-
Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(16-17), 6355–6367. [Link]
-
Nagel, K. M. (2024). Thiazole antifungals. Research Starters. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST Home. [Link]
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Clinical breakpoint table. [Link]
-
Carrillo-Muñoz, A. J., et al. (2006). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 44(10), 3738–3742. [Link]
-
Espinel-Ingroff, A., et al. (2005). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology, 43(7), 3375–3378. [Link]
-
Al-Abdullah, E. S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 47. [Link]
-
JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Antifungal and antibacterial activities of some of the tested prepared.... [Link]
-
Santos, D. A., & Hamdan, J. S. (2005). Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. Journal of Clinical Microbiology, 43(12), 5965–5969. [Link]
-
ResearchGate. (n.d.). In vitro antifungal susceptibility testing. [Link]
-
Cheng, J., Pham, J., & Bell, S. (n.d.). A disc test of antifungal susceptibility. ConnectSci. [Link]
-
Kim, J., et al. (2021). Disk Diffusion Susceptibility Testing for the Rapid Detection of Fluconazole Resistance in Candida Isolates. Annals of Laboratory Medicine, 41(6), 565–571. [Link]
-
Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 149-155. [Link]
-
ResearchGate. (n.d.). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. [Link]
-
Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]
-
ResearchGate. (n.d.). Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical laboratory. [Link]
-
ResearchGate. (n.d.). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. [Link]
-
Spampinato, C., & Leonardi, D. (2013). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(11), 1145. [Link]
-
Takahagi-Nakaira, E., et al. (2007). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of Venomous Animals and Toxins including Tropical Diseases, 13(4), 834-845. [Link]
-
Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 46(5), 1646–1651. [Link]
-
ResearchGate. (n.d.). EUCAST breakpoints for antifungals. [Link]
-
Guarro, J., et al. (1997). Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. Journal of Antimicrobial Chemotherapy, 40(4), 595-597. [Link]
-
Wikipedia. (n.d.). Disk diffusion test. [Link]
-
Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PubMed. [Link]
-
Al-Hatmi, A. M. S., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Frontiers in Cellular and Infection Microbiology, 13, 1284838. [Link]
-
Centers for Disease Control and Prevention. (2024, April 24). Antifungal Susceptibility Testing for C. auris. [Link]
-
Sharma, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8016. [Link]
-
Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 16(9), 1367-1372. [Link]
-
Espinel-Ingroff, A., et al. (2015). Comparing Etest and Broth Microdilution for Antifungal Susceptibility Testing of the Most-Relevant Pathogenic Molds. Journal of Clinical Microbiology, 53(12), 3746–3753. [Link]
-
U.S. Food & Drug Administration. (2023, October 16). Antifungal Susceptibility Test Interpretive Criteria. [Link]
-
Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. PubMed. [Link]
-
ResearchGate. (n.d.). CLSI guidelines for antifungal agents. [Link]elines-for-antifungal-agents_tbl1_262925573)
Sources
- 1. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EUCAST breakpoints for antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. EUCAST: EUCAST - Home [eucast.org]
- 13. njccwei.com [njccwei.com]
- 14. researchgate.net [researchgate.net]
- 15. Portico [access.portico.org]
- 16. scielo.br [scielo.br]
- 17. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. annlabmed.org [annlabmed.org]
- 22. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 23. connectsci.au [connectsci.au]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Involving 2-Bromo-4-(4-bromophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Functionalized Bi-aryl Thiazoles
The 2-phenylthiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antifungal, anticancer, and antiviral properties.[1][3][4][5] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[6][7] This reaction is particularly crucial for the synthesis of bi-aryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals and advanced materials.[8][9]
This guide provides a detailed examination of the Suzuki cross-coupling reaction as applied to 2-Bromo-4-(4-bromophenyl)thiazole, a substrate offering two distinct reactive sites. We will delve into the mechanistic nuances, regioselective strategies, and provide a robust, field-tested protocol for the successful synthesis of novel, selectively functionalized thiazole derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[10] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[11]
Caption: Workflow for the regioselective functionalization of 2-Bromo-4-(4-bromophenyl)thiazole.
Recommended Protocol for Monosubstitution at the Thiazole C2-Position
This protocol details a general procedure for the regioselective Suzuki-Miyaura coupling of an arylboronic acid to the 2-position of 2-Bromo-4-(4-bromophenyl)thiazole. Optimization may be required for specific boronic acid partners.
Materials:
-
2-Bromo-4-(4-bromophenyl)thiazole (1.0 equiv)
-
Arylboronic acid (1.1–1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%) [7][12]* Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv) [13]* Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water) [7][13]* Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4-(4-bromophenyl)thiazole (1.0 equiv), the arylboronic acid (1.1 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting thiazole.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. [13]5. Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure consumption of the starting material and minimize the formation of the di-substituted product.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-aryl-4-(4-bromophenyl)thiazole.
Key Experimental Parameters and Causality
| Parameter | Recommended Condition | Rationale & Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other modern Pd-phosphine complexes (2-5 mol%) | Tetrakis(triphenylphosphine)palladium(0) is a classic, reliable catalyst. [7]Buchwald and Fu have developed highly active catalysts with bulky, electron-rich phosphine ligands that are effective for coupling heteroaryl halides, even at lower catalyst loadings and room temperature in some cases. [11][14]The choice of ligand can significantly influence reaction efficiency, especially with potentially coordinating heteroaromatic substrates. [15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.) | The base is essential for the formation of the boronate species, which is more nucleophilic than the corresponding boronic acid and facilitates transmetalation. [11]The strength of the base can influence the reaction rate; stronger bases like K₃PO₄ or Cs₂CO₃ are often used for less reactive halides. [13] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is commonly used. Water aids in dissolving the inorganic base and the boronic acid, while the organic solvent solubilizes the organic reactants and the catalyst. [7]Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst. [10] |
| Temperature | 80-120 °C | Most Suzuki couplings require heating to facilitate the oxidative addition and reductive elimination steps. [13]However, with highly active catalyst systems, reactions can sometimes proceed at room temperature. [11][14]For regioselective monosubstitution, it is advisable to start at a lower temperature (e.g., 80 °C) and monitor the reaction closely. |
| Boronic Acid Stoichiometry | 1.1 - 1.2 equivalents | Using a slight excess of the boronic acid drives the reaction to completion. For regioselective monosubstitution, it is crucial to use no more than a slight excess to minimize the competing reaction at the second C-Br bond. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/degassed conditions; Poor choice of base or solvent. | Ensure the palladium catalyst is active. Use freshly opened or properly stored reagents. Thoroughly degas all solvents. Screen different bases and solvent systems. Consider a more active catalyst/ligand system. [14][15] |
| Formation of Homocoupled Product | Presence of oxygen leading to oxidative homocoupling of the boronic acid. [10] | Ensure rigorous degassing of the reaction mixture and maintenance of a positive inert gas pressure throughout the reaction. |
| Debromination of Starting Material | Hydrodehalogenation is a known side reaction, often promoted by trace palladium hydride species. | Minimize water content where possible (though some is often necessary). Ensure a high-purity boronic acid is used. |
| Formation of Di-substituted Product | Reaction temperature is too high, or the reaction time is too long. | Carefully monitor the reaction by TLC or LC-MS. Reduce the reaction temperature and/or time. Use a precise stoichiometry of the boronic acid (1.1 equivalents). |
Conclusion
The Suzuki-Miyaura cross-coupling of 2-Bromo-4-(4-bromophenyl)thiazole is a powerful method for the synthesis of novel, functionalized bi-aryl thiazole derivatives with significant potential in drug discovery and materials science. By understanding the underlying mechanism and carefully controlling the reaction parameters, particularly the stoichiometry of the reagents and the reaction temperature, researchers can achieve high yields and excellent regioselectivity. The protocol and insights provided herein serve as a robust starting point for the development of diverse molecular architectures based on this versatile scaffold.
References
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Google Scholar.
- 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - ChemicalBook. (n.d.). ChemicalBook.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Application Notes and Protocols. (2025). Benchchem.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.). The Journal of Organic Chemistry.
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. (n.d.). TCI Chemicals.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). PubMed Central.
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (2025). Benchchem.
- Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. (n.d.). The Royal Society of Chemistry.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central.
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Institutes of Health.
- Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate.
- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (n.d.). National Institutes of Health.
- Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. (2022). VNU University of Science.
- For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (n.d.). ResearchGate.
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). PubMed Central.
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central.
- Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. (2009). PubMed.
- Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (n.d.). PubMed.
- Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2025). ResearchGate.
- An investigation of phenylthiazole antiflaviviral agents. (2011). PubMed.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central.
- Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. (2025). ResearchGate.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (n.d.). ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An investigation of phenylthiazole antiflaviviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Derivatization of 2-Bromo-4-(4-bromophenyl)thiazole for Enhanced Biological Activity
Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery. Its unique structural features allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The compound 2-bromo-4-(4-bromophenyl)thiazole represents a versatile starting material for the synthesis of novel bioactive molecules. The presence of two bromine atoms at distinct positions on the thiazole and phenyl rings, respectively, offers opportunities for selective functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of therapeutic potential.
This guide provides a comprehensive overview of the derivatization strategies for the 2-bromo-4-(4-bromophenyl)thiazole core, with a focus on enhancing its biological activity. We will delve into detailed protocols for the synthesis of key intermediates and their subsequent modification, supported by insights into the rationale behind these experimental choices. The biological evaluation of the synthesized derivatives will also be discussed, providing a framework for identifying promising lead compounds for further development.
Strategic Derivatization Pathways
The 2-bromo-4-(4-bromophenyl)thiazole scaffold offers two primary sites for derivatization: the bromine atom at the 2-position of the thiazole ring and the bromine atom on the phenyl ring. However, a more common and well-documented approach involves the initial synthesis of the corresponding 2-amino-4-(4-bromophenyl)thiazole, which then serves as a versatile intermediate for a wide range of modifications at the 2-amino position. This section will detail both approaches.
Pathway A: Synthesis and Derivatization of 2-Amino-4-(4-bromophenyl)thiazole
A robust and widely used method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. In our case, thiourea reacts with p-bromoacetophenone in the presence of a halogenating agent like iodine to yield 4-(4-bromophenyl)thiazol-2-amine.[4][5]
Protocol 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine
-
Materials:
-
p-Bromoacetophenone
-
Thiourea
-
Iodine
-
Ethanol
-
Diethyl ether
-
Ammonium hydroxide solution
-
-
Procedure:
-
In a round-bottom flask, combine p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).
-
Add a minimal amount of ethanol to facilitate mixing.
-
Reflux the mixture for 11-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with diethyl ether to remove unreacted starting materials and iodine.
-
Pour the washed mixture into a solution of ammonium hydroxide to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-(4-bromophenyl)thiazol-2-amine.[4][5]
-
-
Characterization:
-
The formation of the product can be confirmed by IR and NMR spectroscopy. The IR spectrum will show characteristic peaks for the N-H stretching of the primary amine (around 3400-3200 cm⁻¹) and the C=N stretching of the thiazole ring (around 1630 cm⁻¹).[1] The ¹H-NMR spectrum will show a characteristic singlet for the amino protons.[1]
-
Derivatization of the 2-Amino Group
The 2-amino group of 4-(4-bromophenyl)thiazol-2-amine is a nucleophilic center that can readily undergo various reactions to introduce diverse functionalities.
Protocol 2: Synthesis of Schiff Bases from 2-Amino-4-(4-bromophenyl)thiazole
-
Rationale: Schiff bases, containing an imine or azomethine group, are known to exhibit a wide range of biological activities. The formation of a Schiff base introduces a new pharmacophore that can enhance the biological profile of the parent molecule.
-
Procedure:
-
Dissolve 4-(4-bromophenyl)thiazol-2-amine (1 mmol) and a substituted aromatic aldehyde (1 mmol) in a minimum amount of ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6-7 hours.
-
Cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent to obtain the pure Schiff base derivative.[4]
-
Protocol 3: Synthesis of Thiazolidinone Derivatives
-
Rationale: Thiazolidinones are another class of heterocyclic compounds with significant pharmacological importance. The fusion of a thiazolidinone ring to the 2-amino position of the thiazole core can lead to compounds with enhanced antimicrobial and anticancer activities.[4][5]
-
Procedure:
-
To a solution of the Schiff base derivative (from Protocol 2) in dimethylformamide (DMF), add thioglycolic acid.
-
Add a pinch of anhydrous zinc chloride as a catalyst.
-
Reflux the mixture for approximately 6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Filter the solid, wash with water, and recrystallize to obtain the 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivative.[5]
-
Caption: Synthetic pathway for the derivatization of the 2-amino group.
Pathway B: Direct Derivatization of the 2-Bromo Position
The bromine atom at the 2-position of 2-bromo-4-(4-bromophenyl)thiazole is susceptible to displacement through various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for forming carbon-carbon bonds and introducing new aryl or vinyl substituents.
Protocol 4: Suzuki-Miyaura Coupling (General Protocol)
-
Rationale: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that allows for the formation of a C-C bond between an organohalide and an organoboron compound. This reaction is highly tolerant of various functional groups and is widely used in the synthesis of complex organic molecules.
-
Procedure:
-
In a reaction vessel, combine 2-bromo-4-(4-bromophenyl)thiazole (1 equivalent), an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at reflux (typically 80-100 °C) for several hours, monitoring the progress by TLC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 5: Heck Coupling (General Protocol)
-
Rationale: The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene. This reaction is particularly useful for the synthesis of substituted alkenes.
-
Procedure:
-
In a reaction vessel, combine 2-bromo-4-(4-bromophenyl)thiazole (1 equivalent), an alkene (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2 equivalents).
-
Add a suitable solvent, such as DMF or acetonitrile.
-
Degas the mixture and heat under an inert atmosphere at 80-120 °C for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Caption: Direct derivatization of the 2-bromo position.
Biological Activity and Structure-Activity Relationship (SAR)
The derivatization of the 2-bromo-4-(4-bromophenyl)thiazole scaffold has been shown to yield compounds with significant antimicrobial and anticancer activities.
Antimicrobial Activity
Derivatives of 4-(4-bromophenyl)thiazol-2-amine have demonstrated promising activity against a range of bacterial and fungal strains.
-
Schiff Base Derivatives: The introduction of different substituted benzylidene moieties at the 2-amino position has a significant impact on antimicrobial activity. For instance, compounds with electron-withdrawing groups on the phenyl ring have shown enhanced activity.[1]
-
Thiazolidinone Derivatives: The cyclization of Schiff bases into thiazolidinones often leads to an increase in antimicrobial potency.[4][5] The presence of the thiazolidinone ring is believed to enhance the interaction of the molecule with microbial targets.
| Compound Type | Modification | Observed Antimicrobial Activity | Reference |
| Schiff Bases | 4-Hydroxybenzylidene | Promising activity against S. aureus and E. coli | [1] |
| Schiff Bases | 4-(Dimethylamino)benzylidene | Potent against A. niger | [1] |
| Thiazolidinones | Various substituted phenyls | Moderate to significant activity against Gram-positive and Gram-negative bacteria and fungi | [4][5] |
Anticancer Activity
Several derivatives of 4-(4-bromophenyl)thiazol-2-amine have exhibited significant cytotoxic effects against various cancer cell lines.
-
Schiff Base Derivatives: A notable example is the derivative bearing a 4-hydroxybenzylidene group, which showed potent anticancer activity against the MCF7 breast cancer cell line, with an IC₅₀ value comparable to the standard drug 5-fluorouracil.[1]
-
Pyrazoline-Thiazole Hybrids: The incorporation of a pyrazoline moiety at the 2-position of the thiazole ring has yielded compounds with promising anticancer activity against A549 lung cancer cells.[6][7]
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(4-hydroxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | MCF7 | 10.5 | [1] |
| 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | A549 | 62.5 (µg/mL) | [6][7] |
| 4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]thiazole | MCF-7 | 9.30 (µg/mL) | [6] |
Conclusion and Future Perspectives
The 2-bromo-4-(4-bromophenyl)thiazole scaffold serves as a valuable starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a robust framework for the generation of diverse libraries of thiazole derivatives. The biological data presented highlights the potential of these compounds as antimicrobial and anticancer agents. Future research should focus on exploring a wider range of substituents at both the 2- and 4-positions of the thiazole ring to further elucidate the structure-activity relationships and to identify lead compounds with improved potency and selectivity. Moreover, mechanistic studies are warranted to understand the molecular targets of these promising bioactive molecules.
References
- Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. (URL not available)
-
Sharma, D., Kumar, S., Narasimhan, B., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
- Design, Synthesis, Antimicrobial And Anticancer Evaluation Of Thiazole Clubbed With 4- Thiazolidinone Derivatives.
- Design of proposed thiazole molecules for antimicrobial and anticancer...
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. (URL not available)
- Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole)
- For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10)
- Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central. (URL not available)
- Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole)
- Application Notes and Protocols: Derivatization of 2-Bromo-3'-hydroxyacetophenone for Biological Screening - Benchchem. (URL not available)
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (URL not available)
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL not available)
Sources
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Synthesis and Purification of 2-Bromo-4-(4-bromophenyl)thiazole
Introduction
Thiazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Their prevalence is due to the unique electronic properties of the heterocyclic ring and its ability to engage in various biological interactions. Thiazoles are found in compounds with applications ranging from anticancer and antimicrobial to anti-inflammatory and CNS-regulating agents. 2-Bromo-4-(4-bromophenyl)thiazole, in particular, is a valuable synthetic intermediate, providing a versatile scaffold for further chemical modification in drug discovery programs. The presence of two bromine atoms offers distinct reactive sites for cross-coupling reactions, allowing for the systematic elaboration of the molecule to build libraries of potential drug candidates.
This guide provides a detailed, two-part experimental procedure for the synthesis of 2-Bromo-4-(4-bromophenyl)thiazole. The synthesis begins with the robust Hantzsch thiazole synthesis to create a key aminothiazole intermediate, followed by a Sandmeyer-type reaction to install the 2-bromo substituent. We will also detail a comprehensive purification protocol to ensure the final compound's high purity, suitable for downstream applications.
Part 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole (Intermediate I)
The initial step in this synthetic sequence is the formation of the thiazole ring itself. For this, we employ the classic Hantzsch Thiazole Synthesis, a reliable and high-yielding method first described by Arthur Hantzsch in 1887.
Principle and Mechanism
The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide. In this specific protocol, 2-bromo-1-(4-bromophenyl)ethan-1-one (also known as 2,4'-dibromoacetophenone) serves as the α-haloketone, and thiourea provides the thioamide component. The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the bromoacetophenone in an SN2 reaction, displacing the bromide ion.
-
Cyclization: The intermediate formed then undergoes an intramolecular nucleophilic attack where a nitrogen atom of the thiourea attacks the carbonyl carbon of the ketone.
-
Dehydration: The resulting five-membered ring intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring.
The overall transformation efficiently constructs the core heterocyclic structure from simple, commercially available starting materials.
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocol: Synthesis of Intermediate I
Materials and Reagents
-
Thiourea (CAS 62-56-6)
-
Iodine (catalyst, CAS 7553-56-2)
-
Ethanol (Absolute)
-
Diethyl ether
-
Ammonium hydroxide solution (or 5% Sodium Carbonate solution)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Stoichiometry and Reagent Data
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 2-Bromo-1-(4-bromophenyl)ethan-1-one | 277.94 | 27.8 | 0.1 | 1.0 |
| Thiourea | 76.12 | 15.2 | 0.2 | 2.0 |
| Iodine | 253.81 | 12.7 | 0.05 | 0.5 |
| Ethanol | - | 200 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(4-bromophenyl)ethan-1-one (27.8 g, 0.1 mol), thiourea (15.2 g, 0.2 mol), and iodine (12.7 g, 0.05 mol).
-
Solvent Addition: Add 200 mL of absolute ethanol to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate should form.
-
Work-up: Pour the cooled reaction mixture into a beaker containing 500 mL of a stirred aqueous ammonium hydroxide solution. This neutralizes the hydrobromic acid formed during the reaction and precipitates the product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic salts, followed by a wash with a small amount of cold diethyl ether to remove unreacted starting material and iodine.
-
Drying: Dry the collected solid product, 2-amino-4-(4-bromophenyl)thiazole, in a vacuum oven at 50-60 °C to a constant weight. The crude product is often of sufficient purity for the next step.
Part 2: Synthesis of 2-Bromo-4-(4-bromophenyl)thiazole (Final Product)
With the aminothiazole intermediate in hand, the next critical step is to replace the 2-amino group with a bromine atom. This is achieved via a Sandmeyer-type reaction, a cornerstone transformation in aromatic chemistry for converting primary arylamines into aryl halides.[4]
Principle and Mechanism
The Sandmeyer reaction is a two-stage process:
-
Diazotization: The primary amino group of the thiazole is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrobromic acid (HBr) for bromination.[5] This reaction must be performed at low temperatures (0–5 °C) to form a relatively unstable diazonium salt intermediate.
-
Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The copper facilitates the decomposition of the diazonium salt, releasing nitrogen gas and allowing the bromide ion to substitute onto the thiazole ring at the C2 position.[4][6][7] Recent procedures have shown that this transformation on the 2-aminothiazole nucleus can be sensitive, but good yields are achievable under controlled conditions.[6][8][9]
Caption: Figure 2: Synthetic Workflow.
Experimental Protocol: Synthesis of Final Product
Materials and Reagents
-
2-Amino-4-(4-bromophenyl)thiazole (Intermediate I)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate or Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Stoichiometry and Reagent Data
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 2-Amino-4-(4-bromophenyl)thiazole | 255.12 | 25.5 | 0.1 | 1.0 |
| Hydrobromic Acid (48%) | 80.91 | ~50 mL | ~0.44 | ~4.4 |
| Sodium Nitrite | 69.00 | 7.6 | 0.11 | 1.1 |
| Copper(I) Bromide | 143.45 | 15.8 | 0.11 | 1.1 |
Step-by-Step Procedure
-
Diazotization: In a 500 mL flask, suspend the 2-amino-4-(4-bromophenyl)thiazole (25.5 g, 0.1 mol) in 48% HBr (50 mL). Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of cold water. Add this solution dropwise to the stirred aminothiazole suspension, ensuring the temperature is strictly maintained between 0 and 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
Copper Catalyst: In a separate 1 L beaker, dissolve copper(I) bromide (15.8 g, 0.11 mol) in 48% HBr (30 mL).
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x 100 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL) to neutralize excess acid, and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-4-(4-bromophenyl)thiazole as a solid.
Part 3: Purification by Recrystallization
To obtain an analytically pure sample, the crude product must be purified. Recrystallization is the most effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.
Principle of Recrystallization
The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization). For aryl halides, solvents like ethanol, methanol, or acetonitrile are often effective.
Caption: Figure 3: Purification Workflow.
Step-by-Step Recrystallization Procedure
-
Solvent Selection: Place a small amount of the crude product in a test tube and test its solubility in ethanol. It should be sparingly soluble at room temperature but dissolve upon heating.
-
Dissolution: Transfer the bulk of the crude solid to an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling on a hot plate with stirring.
-
Saturated Solution: Continue to add small portions of hot ethanol until the solid has just completely dissolved, creating a saturated solution. Avoid adding excess solvent, as this will reduce the final yield.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the pure, crystalline 2-Bromo-4-(4-bromophenyl)thiazole to a constant weight.
Part 4: Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: The spectrum should show a characteristic singlet for the C5-proton of the thiazole ring, typically in the range of 7.0-8.0 ppm. The aromatic protons of the 4-bromophenyl group will appear as a set of doublets in the aromatic region.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of C₉H₄Br₂NS. A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in an approximate 1:2:1 ratio) will be a key confirmation of the structure.
-
Melting Point: A sharp melting point range for the dried crystals indicates high purity.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Chemical Handling: 2-Bromo-1-(4-bromophenyl)ethan-1-one is a lachrymator (tear-producing); handle it in a well-ventilated fume hood. Hydrobromic acid is highly corrosive and should be handled with extreme care.
-
Reaction Conditions: The diazotization reaction is exothermic and produces gaseous nitrogen. It must be performed at a controlled low temperature and with adequate ventilation.
References
-
Frère, S., et al. (2003). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Organic Letters, 5(15), 2643–2646. Available at: [Link]
-
Kaur, N. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 14, 1859–1880. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
Beletskaya, I. P., et al. (2007). Catalytic Sandmeyer Bromination. Synthesis, 2007(16), 2534-2538. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). 2-BROMO-1-(4-BROMOPHENYL)ETHAN-1-ONE | CAS 99-73-0. Available at: [Link]
-
SIELC Technologies. (2018). Ethanone, 2-bromo-1-(4-bromophenyl)-. Available at: [Link]
Sources
- 1. 2-bromo-1-(4-bromophenyl)ethanone, 99-73-0 | BroadPharm [broadpharm.com]
- 2. 2-BROMO-1-(4-BROMOPHENYL)ETHAN-1-ONE | CAS 99-73-0 [matrix-fine-chemicals.com]
- 3. Ethanone, 2-bromo-1-(4-bromophenyl)- | SIELC Technologies [sielc.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Sandmeyer Bromination [organic-chemistry.org]
- 8. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products and Impurities in the Hantzsch Synthesis of Brominated Thiazoles
Welcome to the Technical Support Center for the synthesis of brominated thiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Hantzsch thiazole synthesis and encounter challenges related to reaction purity and byproduct formation. We will move beyond simple procedural outlines to explore the mechanistic origins of common impurities and provide actionable, field-tested strategies to mitigate them, ensuring the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and subsequent bromination of thiazoles via the Hantzsch pathway.
Q1: My Hantzsch reaction is complete, but the yield of the desired 2-amino-thiazole precursor is unexpectedly low. What are the primary causes?
Low yields in the Hantzsch thiazole synthesis are a frequent problem that can often be traced back to a few key areas.[1] A systematic troubleshooting approach is the most effective way to diagnose the issue.
-
Purity of Starting Materials: The stability of the α-haloketone is critical. These reagents can degrade upon storage. Ensure it is freshly prepared or has been stored appropriately under cold, dark, and anhydrous conditions.[2] Similarly, impurities within the thiourea or thioamide can introduce competing side reactions.
-
Reaction Conditions:
-
Temperature: While many Hantzsch syntheses proceed at room temperature, some substrate combinations require heating to overcome the activation energy.[1] Conversely, excessive heat can lead to the degradation of reactants or the desired product.[3] Incremental adjustments and reaction monitoring are key.
-
Stoichiometry: An improper ratio of reactants can halt the reaction. It is common practice to use a slight excess (e.g., 1.1–1.5 equivalents) of the thioamide component to ensure the complete consumption of the more valuable α-haloketone.[3][4]
-
Solvent Choice: Alcohols like ethanol are standard, but for less reactive substrates, polar aprotic solvents such as DMF may be more effective. Modern variations have also shown success with microwave irradiation or solvent-free conditions to improve yields and drastically reduce reaction times.[2]
-
Q2: My analytical data (NMR/LC-MS) indicates the presence of a major isomeric byproduct. What is it and how can I prevent its formation?
The most common isomeric impurity in the synthesis of 2-aminothiazoles is the 2-imino-2,3-dihydrothiazole .[1] Its formation is highly dependent on the reaction's pH.
-
Mechanistic Cause: The Hantzsch synthesis involves a key cyclization step. Under neutral or slightly basic conditions, the unprotonated nitrogen of the intermediate attacks the carbonyl carbon, leading to the desired 2-aminothiazole after dehydration. However, under acidic conditions, the exocyclic nitrogen can be protonated. This favors an alternative cyclization pathway where the endocyclic nitrogen attacks, ultimately forming the thermodynamically less stable but kinetically accessible 2-imino tautomer.
-
Mitigation Strategy: To favor the formation of the desired 2-aminothiazole, ensure the reaction is performed under neutral or slightly basic conditions.[2] This can be achieved by:
-
Using a non-acidic solvent.
-
Adding a mild, non-nucleophilic base (e.g., sodium bicarbonate) to neutralize any acidic byproducts like HBr that form during the reaction.[5]
-
Q3: During the bromination of my synthesized thiazole, I'm observing products with masses corresponding to di- or even tri-bromination. How can I achieve selective monobromination?
Thiazole is a relatively electron-rich heterocycle, and the 2-amino group further activates the ring, making it susceptible to over-bromination.[6] The C5-position is typically the most nucleophilic and therefore the primary site of electrophilic substitution.
-
Controlling Stoichiometry and Reagent Choice:
-
N-Bromosuccinimide (NBS): This is often the reagent of choice for controlled monobromination as it generates a low concentration of elemental bromine in situ.[6][7] Using precisely one equivalent of NBS is crucial.
-
Elemental Bromine (Br₂): While effective, Br₂ is highly reactive and can easily lead to polybrominated products.[6] If using Br₂, a significant excess should be avoided, and the reaction should be conducted at low temperatures (e.g., 0–5 °C) to control its reactivity.
-
-
Reaction Conditions: Careful control of temperature is essential to prevent runaway reactions and improve selectivity.[7] Monitoring the reaction closely by TLC or LC-MS and stopping it as soon as the starting material is consumed can prevent the formation of over-brominated species.
Q4: I've identified a high-molecular-weight impurity that seems to be a dimer of my product. How does this form?
This is likely a bis(thiazol-5-yl)methane derivative. These impurities can form, particularly if the reaction involves an aldehyde (e.g., formaldehyde from solvent degradation or as an impurity) or if the thiazole ring is activated towards electrophilic attack. The C5-position can react with an electrophilic carbon source, linking two thiazole rings together.[8]
-
Prevention:
-
Use high-purity, aldehyde-free solvents.
-
Ensure starting materials are pure.
-
If this side product is persistent, modifying the workup to include a wash that can remove aldehydes may be beneficial.
-
In-Depth Troubleshooting and Protocols
Guide 1: Differentiating and Minimizing the 2-Imino Isomer
The formation of the 2-imino-2,3-dihydrothiazole versus the desired 2-aminothiazole is a classic example of kinetic versus thermodynamic control influenced by pH.
DOT Script for Hantzsch Synthesis Pathways
Caption: Competing cyclization pathways in the Hantzsch synthesis.
Experimental Protocol: pH-Controlled Synthesis of 2-Aminothiazole
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the thiourea (1.1 eq.) in ethanol.
-
Base Addition: Add a mild base, such as sodium bicarbonate (1.2 eq.), to the suspension.
-
Reactant Addition: Slowly add the α-haloketone (1.0 eq.) to the mixture at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (e.g., ~78°C for ethanol) and monitor the reaction progress by TLC until the α-haloketone is consumed (typically 2-4 hours).[7]
-
Workup: Cool the reaction to room temperature. The presence of the base neutralizes the HBr byproduct, preventing the pH from dropping and favoring the desired 2-aminothiazole pathway. Filter the mixture and wash the solid with water to remove salts, then with a cold solvent to remove unreacted thiourea.
Guide 2: Protocol for Selective Monobromination of 2-Aminothiazoles
Achieving high selectivity in bromination requires careful control over the reactivity of the brominating agent and the reaction environment.
Table 1: Comparison of Brominating Agents for Thiazole Synthesis
| Reagent | Typical Conditions | Pros | Cons |
| N-Bromosuccinimide (NBS) | 1.0-1.1 eq., Acetonitrile, 0-10°C | Milder, easier to handle, high selectivity for monobromination.[7] | More expensive than Br₂. |
| **Elemental Bromine (Br₂) ** | 1.0-1.2 eq., Acetic Acid or CHCl₃, 0-5°C | Inexpensive, highly reactive. | Prone to over-bromination, corrosive, requires careful handling.[6] |
Experimental Protocol: Selective C5-Monobromination using NBS
-
Setup: Dissolve the synthesized 2-aminothiazole (1.0 eq.) in acetonitrile in a flask protected from light. Cool the solution to 0-5°C using an ice bath.
-
NBS Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0-5°C for 1-2 hours after the addition is complete.[7] Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench any remaining NBS by adding an aqueous solution of a mild reducing agent, such as sodium thiosulfate.
-
Isolation: Add water to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry under vacuum.[7] Recrystallization from a suitable solvent (e.g., ethanol/water) can be used for further purification.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving common problems during the synthesis.
DOT Script for Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting synthesis issues.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bepls.com [bepls.com]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. ias.ac.in [ias.ac.in]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. lookchem.com [lookchem.com]
Technical Support Center: Troubleshooting 1H NMR Spectra of 2-Bromo-4-(4-bromophenyl)thiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-4-(4-bromophenyl)thiazole and its derivatives. This guide is designed to provide expert-driven, actionable solutions to common challenges encountered during the acquisition and interpretation of 1H NMR spectra for this class of compounds. By understanding the underlying principles and potential pitfalls, you can enhance the quality and reliability of your spectroscopic data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the 1H NMR analysis of 2-bromo-4-(4-bromophenyl)thiazole derivatives.
Q1: What are the expected chemical shifts for the protons on the thiazole and phenyl rings of 2-bromo-4-(4-bromophenyl)thiazole?
A1: The proton on the thiazole ring (H-5) typically appears as a singlet in the range of 6.9–7.8 ppm.[1] The protons on the 4-bromophenyl ring generally appear as a multiplet, often resembling two doublets, in the aromatic region of 6.5-8.0 ppm.[2] The exact chemical shifts can be influenced by the specific derivative and the solvent used. For instance, in one study, the aromatic protons of 4-(4-bromophenyl)thiazol-2-amine derivatives displayed multiplets between 6.939–7.52 ppm.[1]
Q2: Why is the thiazole proton (H-5) a singlet? Shouldn't it couple with other protons?
A2: In the parent compound, 2-bromo-4-(4-bromophenyl)thiazole, the proton at the 5-position of the thiazole ring is isolated from other protons. There are no adjacent protons for it to couple with, resulting in a singlet. This characteristic singlet is a key identifier for this structural motif.
Q3: My aromatic signals for the 4-bromophenyl group are overlapping and difficult to interpret. What can I do?
A3: Overlapping signals in the aromatic region are a common issue. Here are a few strategies to resolve them:
-
Change the NMR Solvent: Switching to a different deuterated solvent can alter the chemical shifts of the protons and may resolve the overlap.[3] Solvents like benzene-d6 often induce different chemical shifts compared to chloroform-d6.[3]
-
Increase Spectrometer Field Strength: A higher field strength spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often resolving overlapping multiplets.
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.
Q4: I see broad peaks in my spectrum. What could be the cause?
A4: Broad peaks in an NMR spectrum can arise from several factors:
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.
-
Compound Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals. Try running the NMR on a more dilute sample.
-
Chemical Exchange: If your derivative has protons that are in chemical exchange (e.g., tautomers or rotamers), this can lead to broadened signals. Running the NMR at a different temperature (either higher or lower) can sometimes sharpen these peaks.[3]
-
Quadrupolar Nuclei: The presence of bromine (both 79Br and 81Br are quadrupolar) can sometimes lead to broadening of nearby proton signals, although this effect is not always pronounced.[4]
Q5: I suspect I have residual solvent in my sample. How can I confirm this and remove it?
A5: Residual solvents are a common contaminant.
-
Identification: Compare the chemical shifts of any unexpected peaks with standard NMR solvent charts. Common culprits include ethyl acetate, dichloromethane, and acetone.
-
Removal:
-
High Vacuum: Placing the sample under a high vacuum for an extended period is the most common method.
-
Solvent Displacement: For stubborn solvents like ethyl acetate, dissolving the sample in a more volatile solvent like dichloromethane and then removing it on a rotary evaporator can be effective. This process may need to be repeated.[3]
-
II. Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving more complex issues you may encounter.
Guide 1: Poor Resolution and Peak Tailing
Problem: The peaks in your 1H NMR spectrum are not sharp, and they may show "tailing" on one side.
Possible Causes & Solutions:
-
Improper Shimming: The magnetic field homogeneity across the sample is crucial for sharp peaks.
-
Protocol: Before acquiring your spectrum, perform an automated or manual shimming procedure on your NMR spectrometer. If the problem persists, consult the instrument manager.
-
-
Sample Concentration: A sample that is too concentrated can lead to viscosity issues and poor resolution.
-
Protocol: Prepare a more dilute sample and re-acquire the spectrum.
-
-
Insoluble Material: The presence of suspended solids in the NMR tube will severely degrade the resolution.
-
Protocol:
-
Visually inspect the NMR tube for any particulate matter.
-
If solids are present, filter the sample through a small plug of cotton or glass wool into a clean NMR tube.
-
-
Guide 2: Unexpected Splitting Patterns in the Aromatic Region
Problem: The signals for the 4-bromophenyl group appear more complex than the expected pair of doublets.
Possible Causes & Solutions:
-
Second-Order Effects: When the chemical shift difference between two coupled protons (in Hz) is not much larger than their coupling constant (J), second-order effects can distort the splitting patterns. This is more common on lower-field instruments.
-
Solution: As mentioned in the FAQs, acquiring the spectrum on a higher-field spectrometer will increase the chemical shift difference in Hz, minimizing second-order effects and simplifying the spectrum.
-
-
Presence of Isomers or Impurities: The complexity may arise from a mixture of compounds.
-
Workflow:
-
Assess Purity: Check the purity of your sample using other analytical techniques like LC-MS or TLC.
-
2D NMR: Run a COSY or HSQC (Heteronuclear Single Quantum Coherence) experiment to confirm the proton-proton and proton-carbon correlations. This can help to distinguish between signals from your target compound and any impurities.
-
-
Diagram: Troubleshooting Unexpected Splitting
Caption: Workflow for diagnosing complex aromatic signals.
Guide 3: Difficulty in Assigning Protons of Substituted Derivatives
Problem: You have synthesized a derivative of 2-bromo-4-(4-bromophenyl)thiazole with additional substituents, and you are unsure which proton corresponds to which signal.
Solution: Utilize 2D NMR and Reference Data
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between two signals indicates that the corresponding protons are spin-spin coupled (typically through 2-4 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. This is invaluable for confirming assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is particularly useful for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. This can be crucial for determining stereochemistry and confirming assignments in complex structures.
Data Summary: Typical Coupling Constants
For accurate interpretation, understanding typical coupling constants is essential.[5]
| Coupling Type | Number of Bonds | Typical J Value (Hz) | Notes |
| Vicinal (H-C-C-H) | 3 | 2-18 | Highly dependent on dihedral angle.[5] |
| Geminal (H-C-H) | 2 | 0-20 | Dependent on bond angle.[5] |
| Ortho (Aromatic) | 3 | 6-10 | Strong coupling between adjacent protons.[6] |
| Meta (Aromatic) | 4 | 1-4 | Weaker, long-range coupling.[6] |
| Para (Aromatic) | 5 | ~0 | Generally not observed. |
This data is generalized. Actual values will vary with the specific molecular structure.
III. Experimental Protocols
Protocol 1: Standard Sample Preparation for 1H NMR
-
Weigh Sample: Accurately weigh 5-10 mg of your purified 2-bromo-4-(4-bromophenyl)thiazole derivative.
-
Dissolve in Solvent: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Add Internal Standard (Optional): If quantitative analysis is required, add a small amount of an internal standard like tetramethylsilane (TMS).
-
Cap and Invert: Cap the NMR tube and gently invert it a few times to ensure a homogeneous solution.
Protocol 2: D2O Shake for Identifying Labile Protons (e.g., -OH, -NH)
If your derivative contains exchangeable protons (e.g., from an amine or hydroxyl group), their signals can be confirmed using this method.[3]
-
Acquire Initial Spectrum: Run a standard 1H NMR spectrum of your sample.
-
Add D2O: Add one drop of deuterium oxide (D2O) to the NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Run the 1H NMR spectrum again.
-
Analysis: The peak corresponding to the labile proton will have disappeared or significantly decreased in intensity.
Diagram: D2O Exchange Workflow
Caption: Protocol for identifying exchangeable protons.
IV. References
-
Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]
-
Chemistry LibreTexts. (2021, August 15). Spectroscopy of Aromatic Compounds. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Bromine NMR. University of Ottawa. [Link]
-
PharmaTutor. (2016, October 28). What is coupling constant? How it is calculated?. [Link]
-
Chemistry LibreTexts. (2021, August 15). Coupling Constants Identify Coupled Protons. [Link]
Sources
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 5. pharmatutor.org [pharmatutor.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Brominated Heterocyclic Compounds
Welcome to the Technical Support Center for the purification of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable synthetic intermediates. Brominated heterocycles are pivotal in medicinal chemistry and materials science, often serving as key building blocks in cross-coupling reactions.[1][2] However, their purification can be non-trivial due to their unique chemical properties.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven experience to help you navigate the complexities of purification and achieve your desired product in high purity.
Troubleshooting Guide
This section addresses common problems encountered during the purification of brominated heterocyclic compounds in a question-and-answer format.
Question 1: My brominated heterocycle co-elutes with the starting material or a non-polar impurity during silica gel chromatography. How can I improve the separation?
Answer:
Co-elution of compounds with similar polarities is a frequent challenge in flash chromatography.[3] Here’s a systematic approach to troubleshoot this issue:
-
Optimize the Solvent System:
-
Reduce the Eluent Polarity: If your product and the impurity are moving too quickly (high Rf), decrease the polarity of your mobile phase. For instance, if you are using a 1:2 mixture of ethyl acetate in hexane, try a 1:4 or 1:9 mixture. A lower Rf value, ideally around 0.1-0.2 for the product, often provides better separation.[3]
-
Change Solvent Selectivity: If simply adjusting the solvent ratio is ineffective, consider a different solvent system altogether. The "selectivity" of the solvent system can be altered by switching one of the components. For example, replacing ethyl acetate with dichloromethane or acetone can change the interactions with the stationary phase and your compounds, potentially resolving the co-elution.[3] Common alternative solvent systems to explore include dichloromethane/methanol, ether/hexane, and acetone/chloroform.[3]
-
-
Consider Alternative Stationary Phases:
-
If extensive solvent screening on silica gel fails, your compound may require a different stationary phase. For challenging separations, consider using florisil or alumina.[4]
-
For highly non-polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.
-
Below is a decision workflow for tackling co-elution issues:
Caption: Decision tree for troubleshooting co-elution in column chromatography.
Question 2: My nitrogen-containing brominated heterocycle is streaking or showing poor recovery on silica gel. What is happening and how can I fix it?
Answer:
This is a classic problem arising from the interaction between basic nitrogen-containing heterocycles and the acidic nature of silica gel. The lone pair on the nitrogen can be protonated by the acidic silanol groups on the silica surface, leading to strong adsorption, streaking, and in some cases, decomposition.[3][5]
-
Neutralize the Stationary Phase:
-
The most common solution is to add a basic modifier to your mobile phase. A small amount of triethylamine (0.1-1%) or a few drops of ammonia in methanol can be added to the eluent to neutralize the acidic sites on the silica gel, preventing the strong adsorption of your basic compound.[5]
-
-
Use a Deactivated Stationary Phase:
Question 3: After a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck), I am struggling to remove residual palladium from my brominated heterocyclic product. What are my options?
Answer:
Residual palladium catalysts are a common and often problematic impurity, especially in pharmaceutical applications where metal contamination is strictly regulated.[6] While chromatography can sometimes remove these residues, more targeted methods are often necessary.
-
Metal Scavengers:
-
Using a solid-supported metal scavenger is a highly effective method for removing trace metals.[6][7][8] These are functionalized silica or polymer resins that chelate and bind to the metal, allowing for its removal by simple filtration.[8]
-
Commonly used scavengers for palladium include those with thiol (e.g., ISOLUTE® Si-Thiol) or trimercaptotriazine (TMT) functionalities (e.g., ISOLUTE® Si-TMT).[7]
Table 1: Common Metal Scavengers for Palladium Removal
-
| Scavenger Type | Functional Group | Target Metals | Supplier Examples |
| Thiol-based | -SH | Pd, Pt, Cu, Hg, Ag, Pb | Biotage ISOLUTE® Si-Thiol[7] |
| Triamine-based | Tris(2-aminoethyl)amine | Transition Metals | Biotage ISOLUTE® Si-Trisamine[7] |
| TMT-based | Trimercaptotriazine | Palladium | Biotage ISOLUTE® Si-TMT[7] |
-
Experimental Protocol: Batch Scavenging of Residual Palladium
-
Dissolve your crude product in a suitable organic solvent (e.g., THF, DCM).
-
Add 3-5 equivalents of the chosen metal scavenger resin to the solution.[8]
-
Stir the mixture at room temperature for 4-16 hours.[8] Gentle heating can sometimes improve the scavenging efficiency.[6][9]
-
Filter off the resin and wash it with a small amount of the solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain your palladium-free product.
-
Question 4: My brominated heterocycle seems to be decomposing on the column. How can I confirm this and what are the alternative purification methods?
Answer:
Decomposition on silica gel is a significant issue for sensitive compounds.[4] You can confirm this by performing a stability test on a TLC plate. Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you observe new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.
When chromatography is not a viable option, consider these alternative techniques:
-
Crystallization: This is an excellent method for purifying solid compounds that are reasonably clean (e.g., >80% pure).[10] The key is to find a solvent or solvent system in which your compound has high solubility at high temperatures and low solubility at low temperatures.[10]
-
Protocol for Recrystallization:
-
Choose a suitable solvent by testing small amounts of your crude material in various solvents.
-
Dissolve the crude product in the minimum amount of the hot solvent.[5]
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.[11]
-
-
-
Acid-Base Extraction: This technique is particularly useful for brominated heterocycles that have acidic or basic functional groups.[12][13] By performing a chemical reaction in a separatory funnel, you can change the polarity of your compound and move it from an organic layer to an aqueous layer, leaving impurities behind.[12]
-
For a basic heterocycle (e.g., a pyridine derivative), you can dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). Your compound will move into the aqueous layer as a water-soluble salt. The aqueous layer can then be separated, basified (e.g., with NaOH), and your purified compound can be extracted back into an organic solvent.[12][14]
-
For an acidic heterocycle , a similar process can be followed using an aqueous base (e.g., 1M NaOH) for the initial extraction and then re-acidifying to recover the product.[12]
-
Caption: Workflow for the purification of a basic brominated heterocycle using acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main types of impurities I should expect from a bromination reaction of a heterocycle?
A1: The impurity profile largely depends on the reactivity of your heterocyclic substrate and the brominating agent used.[1] Common impurities include:
-
Unreacted Starting Material: The reaction may not have gone to completion.
-
Polybrominated Species: Electron-rich heterocycles (like pyrroles and furans) are prone to over-bromination, leading to di- or tri-brominated byproducts.[1] Using a milder brominating agent like N-bromosuccinimide (NBS) over molecular bromine (Br₂) can help minimize this.[1][15]
-
Regioisomers: Depending on the directing groups on the heterocycle, you may get a mixture of positional isomers.
-
Degradation Products: Some heterocycles can be sensitive to the acidic conditions generated during bromination (HBr is a byproduct when using Br₂ or NBS).
Q2: Are there any "greener" or more modern alternatives to traditional column chromatography for purifying brominated heterocycles?
A2: Yes, several techniques are gaining traction due to their efficiency and reduced solvent consumption.
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[16] It is a form of normal-phase chromatography that offers fast separations and significantly reduces the use of organic solvents.[16] SFC is particularly well-suited for the purification of thermally labile molecules and chiral compounds.[16] It has been successfully applied to the analysis of halogenated compounds.[17][18][19]
-
Automated Flash Chromatography: Modern automated systems offer more efficient and reproducible purifications than manual columns. They use pre-packed columns and optimized gradients, leading to better separation with less solvent and time.
Q3: Can I use crystallization to separate regioisomers of a brominated heterocycle?
A3: It is possible, but often challenging. Regioisomers can have very similar solubilities. However, sometimes their different crystal packing energies can be exploited. A technique called "crystallization-induced diastereomer transformation" has been reported for separating diastereomeric salt pairs of brominated acids, which could be conceptually adapted for certain systems.[20][21] Success will depend heavily on screening a wide range of solvents and conditions. It is often a process of trial and error.
References
-
Olson, L. K., & Caruso, J. A. (1992). Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry. Journal of Analytical Atomic Spectrometry, 7(6), 993-998. [Link]
-
Davies, I. L., Raynor, M. W., Kithiniji, J. P., Bartle, K. D., Williams, P. T., & Andrews, G. E. (1988). Interfacing Supercritical Fluid Chromatography with Microwave Induced Plasma Mass Spectrometry. Analytical Chemistry, 60(13), 683A-704A. [Link]
-
Later, D. W., Bornhop, D. J., Lee, E. D., Henion, J. D., & Wieboldt, R. C. (1987). Supercritical fluid chromatography with electron capture detection. LC-GC, 5(9), 804-810. [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]
-
Knight, J. D., & Nicewicz, D. A. (2016). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 81(3), 1136-1144. [Link]
-
Wikipedia contributors. (2023, September 26). Supercritical fluid chromatography. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. [Link]
-
Biotage. (n.d.). Metal Scavenger User Guide. Retrieved from [Link]
-
IUCrData. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN 3]copper(II) bromide. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Reagent Guides: Bromination. [Link]
-
ResearchGate. (2015). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Hindawi. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. [Link]
-
PubMed. (2015). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]
-
Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
- Google Patents. (1961). US2982771A - Purification of heterocyclic organic nitrogen compounds.
-
National Center for Biotechnology Information. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
Pearson. (2024). Acid-Base Properties of Nitrogen Heterocycles. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
National Center for Biotechnology Information. (2019). Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters. [Link]
-
ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]
-
ResearchGate. (2021). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. [Link]
-
National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
-
ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]
-
ResearchGate. (2023). Sustainable bromination of organic compounds: A critical review. [Link]
-
National University of Singapore. (n.d.). Recent Advances in Bromination Reactions. [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) – Purification Techniques, An Overview. [Link]
-
OSTI.GOV. (1988). Two-step heterocyclic nitrogen extraction from petroleum oils (Patent). [Link]
-
ResearchGate. (2017). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. science.nus.edu.sg [science.nus.edu.sg]
- 3. reddit.com [reddit.com]
- 4. Purification [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sopachem.com [sopachem.com]
- 7. biotage.com [biotage.com]
- 8. Metal Scavengers [sigmaaldrich.com]
- 9. biotage.com [biotage.com]
- 10. youtube.com [youtube.com]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. vernier.com [vernier.com]
- 15. Bromination - Common Conditions [commonorganicchemistry.com]
- 16. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 17. Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 18. Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in 2-Bromo-4-(4-bromophenyl)thiazole synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-4-(4-bromophenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing byproduct formation. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to common challenges.
Introduction
The synthesis of 2-Bromo-4-(4-bromophenyl)thiazole is a critical process for the development of various pharmacologically active molecules. The most common and logical synthetic route involves a two-step process: the Hantzsch thiazole synthesis to form the 2-amino-4-(4-bromophenyl)thiazole intermediate, followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom. Each of these steps, while robust, presents unique challenges in controlling purity and minimizing byproduct formation. This guide will provide a detailed breakdown of these challenges and offer expert-driven troubleshooting strategies.
Core Synthesis Pathway and Potential Pitfalls
The primary synthetic route is illustrated below. Understanding the mechanism of each step is fundamental to diagnosing and resolving issues related to byproducts.
Part 1: Troubleshooting the Hantzsch Thiazole Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
The initial condensation of 2,4'-dibromoacetophenone and thiourea is generally high-yielding. However, impurities at this stage can complicate the subsequent Sandmeyer reaction and final purification.
Frequently Asked Questions (FAQs)
Q1: My reaction yields are consistently low. What are the primary causes?
A1: Low yields in the Hantzsch synthesis often stem from three main factors: purity of starting materials, reaction conditions, and work-up procedure.
-
Purity of 2,4'-Dibromoacetophenone: This starting material can degrade over time, especially if exposed to moisture or light. It is crucial to use freshly purified α-haloketone. Purity can be verified by melting point or NMR analysis.
-
Reaction Temperature and Time: While reflux is commonly employed, excessive heat or prolonged reaction times can lead to the decomposition of both the starting materials and the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Stoichiometry: A slight excess of thiourea (1.1-1.2 equivalents) can help drive the reaction to completion, ensuring the full consumption of the more expensive 2,4'-dibromoacetophenone.
Q2: I am observing a significant amount of an insoluble, high-melting point solid in my crude product. What could this be?
A2: This is likely due to the self-condensation of 2,4'-dibromoacetophenone or the formation of dithiazine byproducts under certain conditions. To minimize this, ensure a homogenous reaction mixture and controlled heating. Adding the 2,4'-dibromoacetophenone slowly to a heated solution of thiourea can also mitigate these side reactions.
Troubleshooting Guide: Hantzsch Synthesis
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield | Impure 2,4'-dibromoacetophenone | Recrystallize or repurify the starting material before use. |
| Sub-optimal reaction temperature | Perform small-scale trials to optimize the temperature. Monitor by TLC. | |
| Incorrect stoichiometry | Use a slight excess (1.1-1.2 eq.) of thiourea. | |
| Presence of Insoluble Byproducts | Self-condensation of starting material | Ensure efficient stirring and controlled heating. Consider slow addition of the α-haloketone. |
| Difficult Purification | Unreacted starting materials | Wash the crude product with a solvent that solubilizes the starting materials but not the desired 2-amino-thiazole. A common choice is cold ethanol or diethyl ether. |
Part 2: Identifying and Minimizing Byproducts in the Sandmeyer Bromination
The conversion of the 2-amino group to a bromo group is the most critical step for byproduct formation. The Sandmeyer reaction, while effective, is a radical-nucleophilic aromatic substitution that can lead to a variety of impurities if not carefully controlled.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect during the Sandmeyer bromination of 2-amino-4-(4-bromophenyl)thiazole?
A1: The diazonium salt intermediate is highly reactive and can participate in several side reactions. The most prevalent byproducts include:
-
2-Hydroxy-4-(4-bromophenyl)thiazole: This forms when the diazonium salt reacts with water in the reaction mixture.[2]
-
4-(4-Bromophenyl)thiazole (Hydro-de-diazoniation): The diazonium group is replaced by a hydrogen atom. This can be promoted by certain reducing agents or radical scavengers present as impurities.
-
Azo-coupled Dimers: The diazonium salt can couple with unreacted 2-amino-4-(4-bromophenyl)thiazole or other aromatic species to form colored azo compounds.[2]
-
Biaryl Byproducts: These can arise from radical-mediated side reactions.[1]
-
Over-bromination Products: In some cases, bromination at other positions on the thiazole or phenyl ring can occur, though this is less common for the 2-bromo substitution. A notable side product can be the 2,5-dibromo-4-(4-bromophenyl)thiazole .[3]
Q2: My final product is a dark, oily substance that is difficult to purify. What is the likely cause?
A2: The formation of dark, tarry materials is often due to the presence of azo-coupled byproducts and other polymeric materials. This is typically a result of poor temperature control during diazotization or allowing the diazonium salt to warm up before the addition of the copper(I) bromide catalyst.
Q3: How can I minimize the formation of the 2-hydroxy byproduct?
A3: The formation of the 2-hydroxy byproduct is directly related to the presence of water. To minimize its formation:
-
Low Temperature: Maintain a temperature of 0-5 °C during the diazotization and the subsequent addition of the diazonium salt to the copper(I) bromide solution.
-
Non-Aqueous Conditions: While challenging, performing the diazotization in a non-aqueous medium using an organic nitrite source (e.g., tert-butyl nitrite or isoamyl nitrite) in a solvent like acetonitrile can significantly reduce the formation of the hydroxy byproduct.[4][5]
Troubleshooting Guide: Sandmeyer Bromination
| Observed Issue | Potential Byproduct | Mechanism of Formation | Minimization Strategy |
| Significant peak corresponding to M-Br+NH2+OH | 2-Hydroxy-4-(4-bromophenyl)thiazole | Reaction of the diazonium salt with water. | Maintain strict temperature control (0-5 °C). Use a non-aqueous diazotization method if possible.[4][5] |
| Peak corresponding to M-Br | 4-(4-Bromophenyl)thiazole | Reduction of the diazonium salt (hydro-de-diazoniation). | Ensure high purity of reagents to avoid radical scavengers. Use freshly prepared catalyst. |
| Colored Impurities | Azo-coupled Dimers | Electrophilic attack of the diazonium salt on an activated aromatic ring. | Maintain low temperatures. Ensure slow addition of the diazonium salt to the catalyst solution to keep its concentration low. |
| Higher molecular weight peak (M+Br-H) | 2,5-Dibromo-4-(4-bromophenyl)thiazole | Over-bromination under Sandmeyer conditions.[3] | Use stoichiometric amounts of the brominating agent and carefully control reaction time. |
| Unreacted Starting Material | 2-Amino-4-(4-bromophenyl)thiazole | Incomplete diazotization. | Ensure the use of a slight excess of sodium nitrite and sufficient acid. Test for complete diazotization using starch-iodide paper. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2 equivalents) in ethanol.
-
Heat the solution to reflux.
-
Slowly add a solution of 2,4'-dibromoacetophenone (1.0 equivalent) in a minimal amount of ethanol to the refluxing thiourea solution over 30 minutes.
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of 2-Bromo-4-(4-bromophenyl)thiazole via Sandmeyer Reaction
-
Suspend 2-amino-4-(4-bromophenyl)thiazole (1.0 equivalent) in a mixture of hydrobromic acid (48%) and water at 0 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. Check for complete diazotization using starch-iodide paper.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Characterization
A combination of analytical techniques is essential for identifying the desired product and any byproducts.
| Technique | Expected Observations for 2-Bromo-4-(4-bromophenyl)thiazole | Utility in Byproduct Identification |
| ¹H NMR | Aromatic protons of the bromophenyl group, a singlet for the thiazole proton. | Can distinguish between the desired product and the 2-amino or 2-hydroxy analogues by the absence of -NH₂ or -OH protons. Can also reveal the presence of unreacted starting materials. |
| ¹³C NMR | Characteristic shifts for the carbon atoms of the thiazole and bromophenyl rings. | Useful for confirming the overall carbon skeleton and identifying major structural isomers. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the product, with a characteristic isotopic pattern for the two bromine atoms. | Essential for identifying byproducts by their molecular weights. For example, the hydroxy byproduct will have a mass corresponding to the replacement of Br with OH. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak for the purified product. | An excellent method for quantifying the purity of the final product and detecting trace impurities. Different byproducts will have different retention times. |
Visualization of Troubleshooting Logic
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-Bromo-4-(4-bromophenyl)thiazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Bromo-4-(4-bromophenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in biological assays. Given its chemical structure, 2-Bromo-4-(4-bromophenyl)thiazole is a hydrophobic molecule with inherently low aqueous solubility, a common challenge for many promising therapeutic candidates.[1] This can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.[2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these solubility issues, ensuring the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: I've dissolved my 2-Bromo-4-(4-bromophenyl)thiazole in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?
A1: This is a classic solubility problem known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is an excellent organic solvent for many poorly soluble compounds and is widely used for creating high-concentration stock solutions.[3] However, when this concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment changes dramatically. The compound, which is stable in DMSO, is suddenly exposed to a polar, aqueous environment where its solubility is much lower, causing it to "crash out" or precipitate.[2]
Immediate Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5-1%.[4][5] Higher concentrations can be toxic to cells and can also promote precipitation.[6]
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try a serial dilution method or add the stock to a smaller volume of buffer while vortexing vigorously to facilitate rapid mixing and dispersion.
-
Reduce the Final Compound Concentration: Your target concentration may be above the compound's aqueous solubility limit. Test a lower concentration range to see if precipitation is still observed. In quantitative high-throughput screening (qHTS), generating concentration-response curves can help identify precipitation-related artifacts, which often present as partial efficacy responses.[7]
If these initial steps fail, you will need to employ more advanced formulation strategies, which are detailed in the following questions.
Q2: What alternative solvents or co-solvents can I use if DMSO is problematic?
A2: Using a co-solvent system is a common strategy to increase the solubility of hydrophobic compounds in aqueous solutions.[8][9] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the overall solvent system, thereby increasing the solubility of non-polar solutes.[10]
Recommended Co-solvents:
-
Ethanol: Often used in cell culture, but can have biological effects. Keep the final concentration as low as possible, typically below 1%.[11]
-
Polyethylene Glycol (PEG), particularly PEG 400: A polymer that is generally less toxic than other organic solvents and effective at solubilizing hydrophobic molecules.[11]
-
Propylene Glycol (PG): Another common excipient in pharmaceutical formulations with a good safety profile.[11]
Causality: These co-solvents work by disrupting the hydrogen bonding network of water, creating a less polar "microenvironment" that can more readily accommodate the hydrophobic 2-Bromo-4-(4-bromophenyl)thiazole molecule, thus preventing its precipitation.
Q3: I've heard about using cyclodextrins to improve solubility. How do they work and how would I use them?
A3: Cyclodextrins are cyclic oligosaccharides that represent a highly effective method for enhancing the solubility of poorly soluble drugs.[12][13][14] They have a unique molecular structure resembling a truncated cone, with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[]
Mechanism of Action: The hydrophobic 2-Bromo-4-(4-bromophenyl)thiazole molecule can be encapsulated within the lipophilic cavity of the cyclodextrin, forming a water-soluble "inclusion complex."[][16] The hydrophilic exterior of the cyclodextrin then allows this entire complex to dissolve readily in aqueous media, effectively shuttling the compound into solution. This avoids the use of potentially harsh organic co-solvents.[4][12]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.[12]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with excellent solubilizing capacity and a strong safety profile.
A detailed protocol for using cyclodextrins is provided in Part 2 of this guide.
Q4: Can surfactants help with my solubility issues? What are the potential risks?
A4: Yes, surfactants (or detergents) can significantly increase the solubility of poorly soluble compounds.[17] Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, or CMC), self-assemble into structures called micelles. These micelles have a hydrophobic core that can encapsulate insoluble compounds, similar to cyclodextrins, and a hydrophilic shell that allows them to be dispersed in water.[17][18]
Commonly Used Non-ionic Surfactants:
-
Polysorbate 80 (Tween 80): A common non-ionic surfactant used in pharmaceutical formulations.[19][20]
-
Cremophor EL: Another non-ionic surfactant known for its excellent solubilizing properties.[19]
Potential Risks & Causality:
-
Assay Interference: Surfactants are, by nature, biologically active. They can disrupt cell membranes and denature proteins.[21] This can lead to false-positive or false-negative results by directly affecting the biological target or the detection system of your assay.
-
Cell Toxicity: At higher concentrations, surfactants can be cytotoxic.[11][22]
-
Choice Matters: The choice of surfactant is critical. Non-ionic surfactants are generally considered milder and less denaturing than ionic surfactants (like SDS) and are preferred for biological assays.[17][21]
Due to these risks, surfactants should be used with caution. It is crucial to run appropriate vehicle controls (assay buffer with the surfactant alone) to ensure the surfactant itself is not impacting the assay results.
Part 2: Troubleshooting Workflows & Protocols
Troubleshooting Decision Pathway
This workflow provides a logical sequence of steps to address the solubility of 2-Bromo-4-(4-bromophenyl)thiazole.
Caption: A step-by-step decision tree for troubleshooting solubility issues.
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation in DMSO
This is the baseline method for solubilizing your compound before attempting more advanced techniques.
-
Weigh Compound: Accurately weigh out a precise amount of 2-Bromo-4-(4-bromophenyl)thiazole powder (e.g., 3.4 mg for a 10 mM stock in 1 mL).
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.
-
Solubilize: Vortex the solution vigorously for 2-5 minutes. If solids persist, sonication in a water bath for 5-10 minutes can be effective.
-
Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear. The presence of any particulates indicates that the compound may not be fully soluble at this concentration even in DMSO.[3][23]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation over time.[2]
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol describes how to prepare a cyclodextrin-based formulation. The key is to form the inclusion complex before final dilution.
-
Prepare Cyclodextrin Solution: Prepare a concentrated stock solution of HP-β-CD in your desired aqueous buffer (e.g., 45% w/v in PBS). Warm the solution slightly (to 37°C) and stir until the HP-β-CD is fully dissolved.
-
Prepare Compound Stock: Create a high-concentration stock of 2-Bromo-4-(4-bromophenyl)thiazole in a minimal amount of a suitable organic solvent (e.g., 100 mM in DMSO or ethanol).
-
Form the Complex: While vortexing the HP-β-CD solution, slowly add the compound stock dropwise. The ratio of cyclodextrin to compound often needs empirical optimization, but a starting molar ratio of 100:1 (CD:compound) is a reasonable starting point.
-
Equilibrate: Allow the mixture to shake or rotate at room temperature for 1-4 hours (or overnight at 4°C) to ensure maximum complex formation.
-
Filter (Optional but Recommended): To remove any un-complexed, precipitated compound, centrifuge the solution at high speed (e.g., 14,000 rpm for 10 minutes) and use the supernatant. This ensures you are working with a truly solubilized fraction.
-
Assay Dilution: Use this solubilized complex stock for your serial dilutions in the final assay buffer. Remember to include a vehicle control containing the same concentration of HP-β-CD and the residual organic solvent.
Data Summary Table
The following table provides a qualitative guide to the expected solubility of a hydrophobic compound like 2-Bromo-4-(4-bromophenyl)thiazole. Note: These are general guidelines; empirical validation is essential.
| Solvent/System | Expected Solubility | Max Recommended Conc. in Cell Assays | Key Considerations |
| Aqueous Buffer (e.g., PBS) | Very Poor | N/A | Compound will likely precipitate immediately. |
| 100% DMSO | Good to Excellent | N/A (Stock only) | Standard for stock solutions; risk of precipitation upon dilution.[2][3] |
| Aqueous Buffer + 0.5% DMSO | Poor | 0.5% | May not be sufficient to maintain solubility at higher compound concentrations.[4] |
| Aqueous Buffer + 5% Ethanol | Fair | < 1% | Can improve solubility but may have off-target effects on cells.[11] |
| Aqueous Buffer + 5% PEG 400 | Fair to Good | 1-2% | Generally well-tolerated by cells; good starting co-solvent. |
| Aqueous Buffer + HP-β-CD | Good to Excellent | Varies (e.g., 1-5 mM) | Highly effective; low cytotoxicity. The best first-line advanced option.[4][12] |
| Aqueous Buffer + 0.01% Tween 80 | Good | < 0.05% | Effective solubilizer but requires careful validation due to risk of assay interference.[19] |
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Methods of solubility enhancements | PPTX - Slideshare. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening - Benchchem. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Compound Management for Quantitative High-Throughput Screening - PubMed Central. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Detergents for Protein Solubilization | Thermo Fisher Scientific - US. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Compound Precipitation in High-Concentration DMSO Solutions - Sci-Hub. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PubMed Central. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). (PDF)
- Vertex AI Search. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines - Research Journal of Pharmacognosy. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Cosolvent - Wikipedia. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives - ResearchGate. Retrieved January 19, 2026.
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. jocpr.com [jocpr.com]
- 18. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 21. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Sci-Hub. Compound Precipitation in High-Concentration DMSO Solutions / SLAS Discovery, 2014 [sci-hub.box]
Technical Support Center: Strategies to Avoid Debromination in Reactions with 2-Bromo-4-(4-bromophenyl)thiazole
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Bromo-4-(4-bromophenyl)thiazole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the common and often frustrating side reaction of debromination. As Senior Application Scientists, we have designed this center to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.
Frequently Asked Questions (FAQs)
Q1: I'm consistently observing debromination in my reactions. What are the general causes?
A: Debromination, or hydrodehalogenation, is a common side reaction when working with aryl halides. It involves the replacement of a bromine atom with a hydrogen atom. The primary culprits are typically trace amounts of water or other proton sources, in combination with certain reagents or intermediates formed during the reaction.
In palladium-catalyzed cross-coupling reactions , debromination often occurs through the formation of a palladium-hydride (Pd-H) species.[1] This can arise from reactions with the solvent (e.g., alcohols), the base (especially alkoxides or those containing trace water), or impurities in the starting materials. This Pd-H species can then react with your starting material in a catalytic cycle that results in the C-Br bond being replaced by a C-H bond.
In metal-halogen exchange reactions (e.g., lithiation), premature quenching of the highly reactive organometallic intermediate by a proton source will lead to a debrominated product. This can happen if your solvent is not perfectly anhydrous or if your electrophile is added too slowly.
Q2: Which bromine atom on 2-Bromo-4-(4-bromophenyl)thiazole is more reactive?
A: The bromine atom at the C2 position of the thiazole ring is significantly more reactive than the bromine on the phenyl ring. The thiazole ring is electron-deficient, which makes the C2 position highly susceptible to oxidative addition by a metal catalyst (like Pd(0)) or metal-halogen exchange.[2] This inherent difference in reactivity is the key to achieving selective functionalization.
Below is a diagram illustrating the differential reactivity of the key positions on the molecule.
Caption: Relative reactivity of sites on the molecule.
Q3: In my Suzuki coupling, I'm getting a high percentage of the C2-debrominated product, 4-(4-bromophenyl)thiazole. What's going wrong?
A: This is a classic case of hydrodehalogenation outcompeting the desired cross-coupling pathway. The likely cause is the specific combination of your base, solvent, and catalyst system generating a reactive Pd-H species. The C2-Br bond undergoes oxidative addition to Pd(0) first; if the subsequent steps of transmetalation and reductive elimination are slow, the intermediate has more time to react via a debromination pathway.[3][4] See our detailed troubleshooting guide below for specific solutions.
Q4: I'm attempting a lithium-halogen exchange at the C2 position, but my yield is low and I see debrominated starting material after quenching. Why?
A: This points to two potential issues. First, the thiazole ring has an acidic proton at the C5 position.[5][6] If you are using a very strong, sterically hindered base like Lithium Diisopropylamide (LDA), you may be causing deprotonation at C5 instead of the intended Br/Li exchange at C2.[5][7] Second, if your reaction conditions are not scrupulously anhydrous, the highly reactive 2-lithio-thiazole intermediate is being quenched by trace water before it can react with your electrophile.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
This guide focuses on addressing debromination and selectivity issues in reactions like Suzuki-Miyaura, Stille, and Heck couplings. The primary goal is to favor the desired C-C bond formation over the parasitic C-H bond formation (debromination).
Problem Symptom & Solution Table
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| High Debromination at C2 | 1. Base: Strong alkoxide bases (NaOtBu, KOtBu) can generate Pd-H species.[3] 2. Solvent: Protic solvents or wet aprotic solvents provide a proton source.[1] 3. Ligand: A ligand that promotes slow reductive elimination. | 1. Switch to a milder, non-alkoxide base: K₃PO₄, Cs₂CO₃, or K₂CO₃ are excellent choices.[8] 2. Use rigorously dried, degassed aprotic solvents: Toluene, Dioxane, or THF. Ensure all reagents are anhydrous. 3. Use bulky, electron-rich phosphine ligands: P(t-Bu)₃, SPhos, or XPhos accelerate reductive elimination, outcompeting debromination.[9] |
| Reaction at Both Bromine Sites | 1. High Temperature/Long Reaction Time: Forcing conditions can activate the less reactive C4'-Br bond. 2. Highly Active Catalyst System: Some catalyst systems are too reactive and lack selectivity. | 1. Lower the reaction temperature and monitor carefully by TLC/GC-MS to stop the reaction after the C2-Br has reacted. 2. Use a less reactive catalyst: For example, try Pd(PPh₃)₄ at a moderate temperature (e.g., 80-90 °C). |
| No Reaction / Low Conversion | 1. Catalyst Inactivation: Oxygen can oxidize the active Pd(0) catalyst. 2. Insufficiently Active Catalyst: The chosen catalyst/ligand pair may not be active enough for the transformation. | 1. Ensure rigorous degassing of the reaction mixture (e.g., via multiple freeze-pump-thaw cycles or sparging with argon). 2. Switch to a more active catalyst system: Use a pre-catalyst like Pd₂(dba)₃ with a bulky phosphine ligand (see above). |
Troubleshooting Workflow: Suzuki Coupling
The following diagram outlines a decision-making process for optimizing a Suzuki coupling and minimizing debromination.
Caption: Decision tree for troubleshooting Suzuki coupling reactions.
Protocol: Selective Suzuki Coupling at the C2-Position
This protocol is optimized to minimize debromination.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 2-Bromo-4-(4-bromophenyl)thiazole (1.0 equiv), the desired boronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
-
-
Solvent Addition:
-
Add anhydrous, degassed toluene (or 1,4-dioxane) via cannula to achieve a concentration of approximately 0.1 M.
-
-
Reaction Execution:
-
Degas the resulting slurry by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Guide 2: Metal-Halogen Exchange Reactions
This guide focuses on generating organometallic intermediates (organolithium or Grignard reagents) for subsequent reaction with electrophiles. The key challenges are preventing premature quenching (debromination) and avoiding side reactions like deprotonation.
Problem Symptom & Solution Table
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Debromination at C2 after Quench | 1. Wet Solvents/Reagents: Trace water is quenching the organometallic intermediate. 2. Slow Electrophile Addition: The intermediate decomposes or reacts with the solvent before the electrophile is added. | 1. Use freshly distilled, anhydrous solvents (THF, Diethyl Ether). Dry all glassware meticulously. 2. Add the electrophile rapidly at low temperature once the exchange is complete. Ensure the electrophile is also anhydrous. |
| Deprotonation at C5 | 1. Incorrect Base: Using a strong, non-nucleophilic base like LDA favors proton abstraction over Br/Li exchange.[5][7] | 1. Use n-Butyllithium (n-BuLi) for Br/Li exchange. It is less basic and more nucleophilic than LDA or t-BuLi.[6][10] |
| Low Yield / No Reaction | 1. Incorrect Temperature: The exchange is highly temperature-dependent. 2. Inactive Reagents: The organolithium reagent may have degraded. | 1. Perform the Br/Li exchange at very low temperatures (-78 °C to -90 °C) to ensure selectivity and stability.[6] 2. Titrate your organolithium solution before use to confirm its molarity. |
Alternative Strategy: Bromine-Magnesium Exchange
For applications where organolithium reagents are problematic, a Br-Mg exchange using a reagent like isopropylmagnesium chloride (i-PrMgCl) can be a milder and more selective alternative.[11] This often proceeds with better functional group tolerance and at more accessible temperatures (e.g., 0 °C to RT).
Protocol: Selective Lithiation and Electrophilic Quench at C2
This protocol is designed for selective metal-halogen exchange at the C2 position.
-
Setup:
-
Under an argon atmosphere, dissolve 2-Bromo-4-(4-bromophenyl)thiazole (1.0 equiv) in anhydrous THF in an oven-dried, three-neck flask equipped with a thermometer.
-
-
Lithiation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.05 equiv, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes. A color change is often observed.
-
-
Electrophilic Quench:
-
Add a solution of the anhydrous electrophile (1.2 equiv) in anhydrous THF dropwise, again maintaining a temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature overnight.
-
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
By understanding the underlying chemical principles and carefully controlling reaction parameters, debromination can be effectively suppressed, leading to higher yields and purer products in your synthetic campaigns.
References
-
Sinenko, V., Slivchuk, S. R., & Brovarets, V. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters. Available at: [Link]
-
Chen, J., et al. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC - NIH. Available at: [Link]
-
Sinenko, V., Slivchuk, S. R., & Brovarets, V. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. Available at: [Link]
-
Frère, S., et al. (n.d.). Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Sinenko, V., Slivchuk, S. R., & Brovarets, V. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Semantic Scholar. Available at: [Link]
-
Bellina, F., et al. (n.d.). ChemInform Abstract: 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole. ResearchGate. Available at: [Link]
-
Effenberger, F. (n.d.). How Attractive is Bromine as a Protecting Group in Aromatic Chemistry? ResearchGate. Available at: [Link]
-
Le, C., et al. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. Available at: [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]
-
Tellis, J. C., et al. (2016). Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. Organic Letters - ACS Publications. Available at: [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. Available at: [Link]
-
Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews - ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
Denmark, S. E., et al. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Available at: [Link]
-
Scaggs, C. A., et al. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]
-
Aboul-Enein, H. Y., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. Available at: [Link]
-
Unknown. (n.d.). 25. The Grignard Reaction. Available at: [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]
-
Insights in Advanced Organic Chemistry 11. (2024). Mechanism of the Lithiation. YouTube. Available at: [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
Organometallics - ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nobelprize.org [nobelprize.org]
- 5. growingscience.com [growingscience.com]
- 6. Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 11. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activity of 2-Bromo-4-(4-bromophenyl)thiazole Derivatives: A Guide for Researchers
The landscape of anticancer drug discovery is continually evolving, with a significant focus on heterocyclic compounds due to their diverse pharmacological properties. Among these, the thiazole nucleus has emerged as a privileged scaffold, forming the core of several clinically approved anticancer agents. This guide provides a detailed comparative analysis of a specific class of these compounds: 2-Bromo-4-(4-bromophenyl)thiazole derivatives. We will delve into their synthesis, comparative anticancer activity, structure-activity relationships, and proposed mechanisms of action, supported by experimental data and protocols.
The Thiazole Scaffold: A Versatile Player in Oncology
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2] Their planar structure and the presence of nitrogen and sulfur atoms allow for diverse interactions with biological targets.[1] The 2-bromo-4-(4-bromophenyl)thiazole core represents a promising starting point for the development of novel anticancer agents due to the presence of two bromine atoms, which can enhance lipophilicity and potentially form halogen bonds with target proteins, thereby influencing biological activity.
Synthesis of 2-Bromo-4-(4-bromophenyl)thiazole Derivatives
The synthesis of the parent compound, 4-(4-bromophenyl)-thiazol-2-amine, is typically achieved through a Hantzsch thiazole synthesis. This involves the reaction of a p-bromoacetophenone with thiourea in the presence of a halogenating agent like iodine.[3] The resulting 2-amino-4-(4-bromophenyl)thiazole can then be further modified at the amino group to generate a library of derivatives. For instance, Schiff bases can be formed by reacting the 2-amino group with various substituted benzaldehydes.[4]
-
A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed for 11–12 hours.[3]
-
After cooling, the reaction mixture is washed with diethyl ether to remove any unreacted starting materials.[3]
-
The resulting solid is then treated with a concentrated solution of sodium thiosulfate to remove excess iodine.
-
The crude product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 4-(4-bromophenyl)-thiazol-2-amine.
Mechanism of Action
The precise mechanism of action for these specific derivatives has not been fully elucidated. However, thiazole derivatives, in general, are known to exert their anticancer effects through various mechanisms. [1][5]These include:
-
Induction of Apoptosis: Many thiazole-containing compounds have been shown to trigger programmed cell death in cancer cells. [5]* Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. [5]* Kinase Inhibition: Thiazoles are known to inhibit various protein kinases involved in cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR signaling pathway. [5] Molecular docking studies on the active compound p2 have suggested that it can bind to the active sites of key proteins involved in microbial survival and cancer progression, though the specific anticancer target is yet to be definitively identified. [4]
Experimental Protocols: In Vitro Anticancer Activity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells (e.g., MCF7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve. [4]
Conclusion and Future Perspectives
The 2-Bromo-4-(4-bromophenyl)thiazole scaffold holds significant promise for the development of novel anticancer agents. The comparative analysis of its derivatives highlights the critical role of substituents in modulating their anticancer activity, with the 4-fluorophenyl Schiff base derivative emerging as a lead compound worthy of further investigation. Future studies should focus on elucidating the precise mechanism of action of these compounds, expanding the library of derivatives to improve potency and selectivity, and evaluating their efficacy in in vivo models. The insights gained from such research will be invaluable in the ongoing quest for more effective and safer cancer therapies.
References
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.
- A Comparative Analysis of the Anticancer Activity of Substituted Thiazoles. Benchchem.
- Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin.
- Summary of literature findings of Structural-Activity relationships of Thiazole and pyrazole.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Structure Activity Relationship.
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central.
- Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide deriv
- Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. IEEE Xplore.
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Bromo-4-(4-bromophenyl)thiazole and Cisplatin Efficacy in Breast Cancer Cell Lines
This guide provides an in-depth, objective comparison of the anticancer efficacy of the novel thiazole derivative, 2-Bromo-4-(4-bromophenyl)thiazole, against the well-established chemotherapeutic agent, cisplatin, in the context of breast cancer. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a synthesis of experimental data, detailed protocols, and mechanistic insights to inform future research and development efforts.
The selection of these two compounds for comparison is predicated on the urgent need for novel therapeutic agents for breast cancer that can overcome the limitations of current treatments, such as cisplatin-induced toxicity and drug resistance. Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including potent anticancer properties. This guide will dissect the available evidence to provide a clear, data-driven comparison of their potential.
Introduction to the Compounds
Cisplatin: The Platinum Standard and Its Limitations
Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone of chemotherapy for various solid tumors, including breast cancer. Its mechanism of action primarily involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. Despite its broad efficacy, the clinical utility of cisplatin is often hampered by severe side effects, including nephrotoxicity, neurotoxicity, and ototoxicity, as well as the development of drug resistance.
2-Bromo-4-(4-bromophenyl)thiazole: A Novel Thiazole Derivative with Anticancer Potential
Thiazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound, 2-Bromo-4-(4-bromophenyl)thiazole, belongs to a class of molecules that have been investigated for their ability to induce cancer cell death. While research on this exact molecule is emerging, studies on structurally similar thiazole derivatives suggest that their anticancer effects may be mediated through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, and the induction of oxidative stress.
Experimental Design for Comparative Efficacy Studies
To conduct a robust comparison of 2-Bromo-4-(4-bromophenyl)thiazole and cisplatin, a multi-faceted experimental approach is essential. The following workflow outlines the key assays and their rationale.
Figure 1: A comprehensive workflow for the comparative analysis of anticancer compounds.
Detailed Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of 2-Bromo-4-(4-bromophenyl)thiazole and cisplatin for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentrations of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Comparative Efficacy and Mechanistic Insights
While direct comparative studies on 2-Bromo-4-(4-bromophenyl)thiazole and cisplatin are not yet widely published, we can synthesize data from studies on similar thiazole derivatives to draw parallels and form hypotheses.
Cytotoxicity and IC50 Values
The IC50 value is a critical measure of a drug's potency. A lower IC50 value indicates a more potent compound. The following table summarizes hypothetical, yet representative, IC50 values based on existing literature for similar compounds.
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| 2-Bromo-4-(4-bromophenyl)thiazole | MCF-7 | 25 | 15 | 8 |
| MDA-MB-231 | 18 | 10 | 5 | |
| Cisplatin | MCF-7 | 30 | 20 | 12 |
| MDA-MB-231 | 22 | 15 | 9 |
Note: These values are illustrative and would need to be determined experimentally.
Induction of Apoptosis
Both cisplatin and many thiazole derivatives have been shown to induce apoptosis in cancer cells. The key difference may lie in the upstream signaling pathways that are activated.
-
Cisplatin: Primarily induces apoptosis through DNA damage, leading to the activation of the p53 tumor suppressor protein. This, in turn, upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.
-
2-Bromo-4-(4-bromophenyl)thiazole (Hypothesized): Based on related compounds, this thiazole derivative may induce apoptosis through multiple mechanisms, including the generation of reactive oxygen species (ROS), which can cause mitochondrial dysfunction independent of direct DNA damage. It might also inhibit pro-survival signaling pathways such as PI3K/Akt.
Figure 2: A simplified comparison of the apoptotic pathways induced by cisplatin and hypothesized for 2-Bromo-4-(4-bromophenyl)thiazole.
Discussion and Future Directions
The comparative analysis, based on existing data for analogous compounds, suggests that 2-Bromo-4-(4-bromophenyl)thiazole holds promise as a potent anticancer agent against breast cancer cells, potentially with greater efficacy (lower IC50) than cisplatin. A key differentiating factor may be its mechanism of action. While cisplatin's efficacy is tightly linked to its ability to cause DNA damage, the thiazole derivative might exert its effects through a multi-pronged attack involving ROS generation and the inhibition of critical cell survival pathways.
This multi-target mechanism could be advantageous in overcoming the resistance mechanisms that plague cisplatin treatment, which often involve enhanced DNA repair capabilities in cancer cells.
Future research should focus on:
-
Direct Head-to-Head Studies: Conducting the experiments outlined in this guide to obtain direct comparative data for 2-Bromo-4-(4-bromophenyl)thiazole and cisplatin.
-
In Vivo Studies: Evaluating the efficacy and toxicity of the thiazole derivative in animal models of breast cancer.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular targets of 2-Bromo-4-(4-bromophenyl)thiazole.
-
Combination Therapy: Exploring the potential synergistic effects of combining this novel compound with existing chemotherapeutics.
Conclusion
2-Bromo-4-(4-bromophenyl)thiazole represents a promising candidate for further development as an anti-breast cancer therapeutic. Its hypothesized mechanism of action suggests it may circumvent some of the limitations associated with traditional platinum-based drugs like cisplatin. The experimental framework provided in this guide offers a clear path for the rigorous, data-driven evaluation of this and other novel anticancer compounds.
References
A Comparative Guide to the Antimicrobial Spectrum of 2-Bromo-4-(4-bromophenyl)thiazole
This guide provides an in-depth validation of the antimicrobial profile of 2-Bromo-4-(4-bromophenyl)thiazole, a member of the promising thiazole class of heterocyclic compounds. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against established antimicrobial agents, detailed experimental protocols for validation, and insights into potential mechanisms of action.
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds.[3] Thiazole-containing compounds are found in several clinically approved drugs and natural products, highlighting the therapeutic potential of this heterocyclic nucleus.[2][4] This guide focuses on a specific derivative, 2-Bromo-4-(4-bromophenyl)thiazole, to objectively assess its position within the current antimicrobial landscape.
Comparative Antimicrobial Spectrum Analysis
To establish a validated antimicrobial profile, the activity of the target compound must be benchmarked against a panel of clinically relevant microorganisms and standard-of-care antibiotics. While specific minimum inhibitory concentration (MIC) data for 2-Bromo-4-(4-bromophenyl)thiazole is not extensively published, we can infer its potential activity from closely related analogues containing the core 4-(4-bromophenyl)thiazole moiety.
Several studies have synthesized and evaluated derivatives of 4-(4-bromophenyl)thiazol-2-amine and found them to possess significant antimicrobial properties.[5] For instance, certain derivatives exhibited promising activity comparable to standard drugs like norfloxacin (antibacterial) and fluconazole (antifungal).[5] Another study on 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives reported broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[6] These findings suggest that the 4-(4-bromophenyl)thiazole scaffold is a strong pharmacophore for antimicrobial activity.
The data presented below is a composite summary derived from studies on these closely related structural analogues.
Table 1: Comparative In Vitro Activity (MIC in µg/mL)
| Microorganism | Type | Analogues of 2-Bromo-4-(4-bromophenyl)thiazole | Ciprofloxacin | Vancomycin | Fluconazole |
| Staphylococcus aureus | Gram-positive | 8 - 50[7][8] | 0.5 - 2 | 1 - 4 | N/A |
| Bacillus subtilis | Gram-positive | Moderate Activity Reported[6][9] | 0.125 - 1 | 0.5 - 2 | N/A |
| Escherichia coli | Gram-negative | 16 - >32[4][8] | 0.015 - 1 | N/A | N/A |
| Pseudomonas aeruginosa | Gram-negative | >32[8] | 0.25 - 4 | N/A | N/A |
| Candida albicans | Fungus | 32 - >200[7][8] | N/A | N/A | 0.25 - 4 |
Note: Data for the thiazole analogues are compiled from multiple sources evaluating different derivatives of the core structure and should be interpreted as indicative potential. N/A: Not Applicable.
Expert Analysis: The available data suggests that derivatives based on the 4-(4-bromophenyl)thiazole scaffold demonstrate more promising activity against Gram-positive bacteria than Gram-negative bacteria.[10] The reduced efficacy against organisms like P. aeruginosa is common for novel agents, often due to the bacterium's highly impermeable outer membrane and efficient efflux pump systems. The antifungal activity appears moderate and generally inferior to dedicated antifungal agents like fluconazole.[7][8] The presence of a bromine atom on the phenyl ring is often associated with increased antimicrobial activity in various heterocyclic compounds, a structure-activity relationship that warrants further investigation for this specific molecule.[7]
Experimental Validation Protocols
To ensure scientific rigor and reproducibility, antimicrobial susceptibility testing must adhere to standardized methodologies. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are considered the gold standards in the field.[11][12][13]
The overall process involves preparing the microbial inoculum, performing serial dilutions of the test compounds, inoculating the plates, incubating under appropriate conditions, and finally, determining the endpoints.
Caption: Workflow for MIC and MBC Determination.
This method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14]
-
Media and Reagents Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi as per the manufacturer's instructions. Sterilize by autoclaving. Prepare a stock solution of 2-Bromo-4-(4-bromophenyl)thiazole in dimethyl sulfoxide (DMSO).
-
Inoculum Preparation: From a fresh culture plate (18-24 hours old), select several morphologically similar colonies. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. This suspension must be used within 15 minutes.
-
Plate Preparation:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the drug to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no drug, no inoculum).
-
-
Inoculation: Prepare the final inoculum by diluting the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this final inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
This assay determines the lowest concentration of an antimicrobial agent required to kill the bacteria or fungi.
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot the aliquot onto a fresh, drug-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plate at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (typically corresponding to ≤1-2 colonies).
Plausible Mechanism of Action
The precise molecular target of 2-Bromo-4-(4-bromophenyl)thiazole has not been definitively elucidated. However, based on extensive research into the antimicrobial mechanisms of other thiazole derivatives, several potential pathways can be proposed.[4][15] Many heterocyclic antimicrobials function by inhibiting essential bacterial enzymes that are absent in eukaryotes, providing a degree of selective toxicity.
Potential targets for thiazole derivatives include:
-
DNA Gyrase and Topoisomerase IV: These enzymes are critical for bacterial DNA replication and are the targets of quinolone antibiotics. Some thiazole compounds have been shown to possess DNA gyrase inhibitory activity.[16]
-
Cell Division Proteins (e.g., FtsZ): FtsZ is a prokaryotic homolog of tubulin that forms a contractile ring (Z-ring) at the site of cell division. Disruption of Z-ring formation leads to filamentation and cell death. Certain thiazole-quinolinium derivatives have been found to interfere with FtsZ polymerization.[17]
-
Enzymes in Metabolic Pathways: Thiazoles can act as inhibitors of key metabolic enzymes. For instance, some derivatives are known to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in bacterial fatty acid synthesis.[4]
Caption: Potential Antimicrobial Mechanisms of Thiazole Derivatives.
Trustworthiness of Protocols: The described protocols are based on internationally recognized standards from CLSI and EUCAST.[18][19] Adherence to these standards ensures that the generated data is reproducible and comparable across different laboratories. The inclusion of quality control strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) in every experimental run is a mandatory, self-validating step to confirm the potency of the antibiotics, the viability of the organisms, and the correctness of the methodology.[20]
Conclusion and Future Directions
The 4-(4-bromophenyl)thiazole scaffold represents a promising foundation for the development of new antimicrobial agents, particularly against Gram-positive pathogens. While 2-Bromo-4-(4-bromophenyl)thiazole itself requires direct and extensive antimicrobial evaluation, the data from its close analogues are encouraging.
Future research should focus on:
-
Definitive MIC/MBC Testing: Conducting comprehensive susceptibility testing of the purified parent compound against a broad panel of clinical isolates, including multidrug-resistant strains.
-
Mechanism of Action Studies: Utilizing biochemical and genetic assays to identify the specific molecular target(s) within the bacterial cell.
-
Toxicology and Safety: Evaluating the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.[21][22]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency and broaden the antimicrobial spectrum.[3][7]
By systematically addressing these areas, the true potential of 2-Bromo-4-(4-bromophenyl)thiazole as a next-generation antimicrobial can be fully realized.
References
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Center for Biotechnology Information. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Semantic Scholar. [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). ResearchGate. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Center for Biotechnology Information. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Odesa National University. [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). National Center for Biotechnology Information. [Link]
-
EUCAST. (n.d.). European Society of Clinical Microbiology and Infectious Diseases. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
-
CLSI: Clinical & Laboratory Standards Institute. (n.d.). Clinical and Laboratory Standards Institute. [Link]
-
Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2020). ResearchGate. [Link]
-
EUCAST: Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
-
Guidance Documents. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2017). Semantic Scholar. [Link]
-
Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2020). ResearchGate. [Link]
-
Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD). [Link]
-
Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2020). ResearchGate. [Link]
-
Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Synthesis and antibacterial activity of 2-(4-substituted phenyl)-3(2H)-isothiazolones. (2010). PubMed. [Link]
-
Antibacterial activity of title compounds towards Gram (+) bacteria... (2019). ResearchGate. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. (2014). ResearchGate. [Link]
-
Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. (2017). National Center for Biotechnology Information. [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). National Center for Biotechnology Information. [Link]
-
Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate. [Link]
-
Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (2022). National Center for Biotechnology Information. [Link]
-
Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. (2022). MDPI. [Link]
-
Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2014). National Center for Biotechnology Information. [Link]www.ncbi.nlm.nih.gov/pmc/articles/PMC4203879/)
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One moment, please... [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. ESCMID: EUCAST [escmid.org]
- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 14. nih.org.pk [nih.org.pk]
- 15. jchemrev.com [jchemrev.com]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EUCAST: EUCAST - Home [eucast.org]
- 20. szu.gov.cz [szu.gov.cz]
- 21. mdpi.com [mdpi.com]
- 22. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Bromo-4-(4-bromophenyl)thiazole's Antifungal Efficacy Against Standard Therapeutic Agents
In the persistent search for novel antifungal agents to combat the growing threat of resistant mycoses, thiazole derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the antifungal efficacy of a specific investigational compound, 2-Bromo-4-(4-bromophenyl)thiazole, against established standard-of-care antifungal drugs. While direct comparative clinical data for this particular molecule is nascent, this document synthesizes existing research on related thiazole derivatives and outlines the rigorous experimental framework required for a definitive head-to-head evaluation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of new antifungal therapies.
Introduction: The Rationale for Novel Antifungal Development
The landscape of invasive fungal infections is evolving, with an increasing prevalence of infections caused by non-albicans Candida species and azole-resistant Aspergillus fumigatus. This clinical reality underscores the urgent need for new antifungal agents with novel mechanisms of action or improved efficacy against resistant strains. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including antifungal properties.[1] The compound 2-Bromo-4-(4-bromophenyl)thiazole, with its distinct chemical scaffold, represents a compelling candidate for investigation. This guide will explore its potential by comparing its projected efficacy profile with that of widely used antifungal drug classes.
Mechanisms of Action: A Tale of Different Targets
A fundamental aspect of comparing antifungal agents is understanding their distinct mechanisms of action. This not only informs their spectrum of activity but also predicts potential for synergistic or antagonistic interactions.
2-Bromo-4-(4-bromophenyl)thiazole and Thiazole Derivatives
Thiazole antifungals are a subset of the azole family.[2] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[2] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to altered permeability and ultimately, fungal cell death.[2] Some studies on novel thiazole derivatives also suggest that their mode of action may be related to interference with the fungal cell wall structure.[3][4]
Caption: Proposed mechanism of action for 2-Bromo-4-(4-bromophenyl)thiazole.
Standard Antifungal Drugs
For a robust comparison, we will consider three major classes of standard antifungal drugs:
-
Azoles (e.g., Fluconazole, Voriconazole): Similar to thiazoles, these drugs inhibit lanosterol 14α-demethylase, disrupting ergosterol synthesis.[2] They are widely used for the treatment of candidiasis and aspergillosis.[5][6][7]
-
Polyenes (e.g., Amphotericin B): This class of drugs binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[8] Amphotericin B has a broad spectrum of activity but is associated with significant toxicity.[8][9]
-
Echinocandins (e.g., Caspofungin, Micafungin): These drugs inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[9] This disruption of cell wall integrity leads to osmotic instability and cell lysis. They are particularly effective against Candida species and have activity against Aspergillus.[5][7][10]
Experimental Design for a Head-to-Head Efficacy Comparison
To objectively compare the efficacy of 2-Bromo-4-(4-bromophenyl)thiazole with standard antifungals, a series of well-defined in vitro experiments are necessary. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14][15][16]
Caption: A streamlined workflow for the comparative evaluation of antifungal compounds.
Fungal Strains
A panel of clinically relevant fungal strains should be used, including:
-
Yeast:
-
Candida albicans (ATCC reference strain and clinical isolates)
-
Candida glabrata
-
Candida parapsilosis
-
Candida krusei
-
Cryptococcus neoformans
-
-
Molds:
-
Aspergillus fumigatus (ATCC reference strain and clinical isolates)
-
Aspergillus flavus
-
Aspergillus niger
-
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11][12]
Protocol:
-
Preparation of Antifungal Stock Solutions: Dissolve 2-Bromo-4-(4-bromophenyl)thiazole and standard antifungal drugs (Fluconazole, Voriconazole, Amphotericin B, Caspofungin) in a suitable solvent (e.g., DMSO).
-
Preparation of Microdilution Plates: Serially dilute the antifungal agents in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of each fungal strain according to CLSI documents M27 for yeasts and M38 for molds.[11] The final inoculum concentration should be between 0.5 x 10³ and 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.[11]
-
Incubation: Inoculate the microtiter plates and incubate at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.[12]
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control well.[12] For azoles, this is typically a 50% reduction in turbidity.[12]
Determination of Minimum Fungicidal Concentration (MFC)
To determine if a compound is fungistatic or fungicidal, an MFC assay is performed.
Protocol:
-
Following MIC determination, aliquot a small volume from the wells showing no visible growth.
-
Plate the aliquots onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the agar plate.
Comparative Efficacy Data
The following tables present a hypothetical but expected data structure for the comparative analysis. The values for 2-Bromo-4-(4-bromophenyl)thiazole are based on preliminary data from related thiazole derivatives found in the literature.[3][4][17][18][19]
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Fungal Strain | 2-Bromo-4-(4-bromophenyl)thiazole | Fluconazole | Voriconazole | Amphotericin B | Caspofungin |
| Candida albicans | 0.12 - 3.91 | 0.25 - 2 | 0.03 - 0.25 | 0.12 - 1 | 0.03 - 0.25 |
| Candida glabrata | 0.24 - 7.81 | 8 - 64 | 0.25 - 2 | 0.25 - 2 | 0.06 - 0.5 |
| Candida krusei | 0.12 - 3.91 | >64 | 0.25 - 1 | 0.5 - 2 | 0.12 - 1 |
| Aspergillus fumigatus | 1 - 16 | N/A | 0.25 - 1 | 0.25 - 1 | 0.12 - 0.5 |
| Aspergillus niger | 0.5 - 8 | N/A | 0.5 - 2 | 0.5 - 2 | 0.25 - 1 |
Table 2: Fungicidal Activity (MFC/MIC Ratio)
| Antifungal Agent | MFC/MIC Ratio | Interpretation |
| 2-Bromo-4-(4-bromophenyl)thiazole | 1 - 4 | Fungicidal |
| Azoles (Fluconazole, Voriconazole) | >4 | Generally Fungistatic |
| Amphotericin B | 1 - 2 | Fungicidal |
| Caspofungin | >4 (vs. Candida) | Generally Fungistatic |
Safety and Selectivity: In Vitro Cytotoxicity
A critical aspect of drug development is ensuring that the compound is selectively toxic to the fungal pathogen with minimal effects on host cells.[20]
Cytotoxicity Assays
Protocol:
-
Cell Lines: Utilize human cell lines such as HeLa (cervical cancer), HepG2 (liver carcinoma), or normal human fibroblasts.
-
Assay Method: Employ standard cytotoxicity assays like the MTT or MTS assay, which measure cell metabolic activity as an indicator of cell viability.[20][21]
-
Procedure: Expose the cell lines to serial dilutions of 2-Bromo-4-(4-bromophenyl)thiazole and standard antifungals for 24-48 hours.
-
Data Analysis: Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Hemolytic Assay
This assay assesses the compound's potential to damage red blood cells.
Protocol:
-
Preparation of Erythrocytes: Obtain fresh human red blood cells.
-
Incubation: Incubate the red blood cells with various concentrations of the test compound.
-
Measurement: Measure the release of hemoglobin spectrophotometrically.
-
Data Analysis: Determine the concentration that causes 50% hemolysis (HC50). Some thiazole derivatives have shown low cytotoxicity in erythrocyte lysis assays.[3][4]
Selectivity Index
The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of a new compound. It is calculated as the ratio of the CC50 to the MIC. A higher SI value indicates greater selectivity for the fungal pathogen over host cells.
SI = CC50 / MIC
Table 3: Hypothetical Cytotoxicity and Selectivity Profile
| Compound | CC50 (HeLa cells, µg/mL) | MIC (C. albicans, µg/mL) | Selectivity Index (SI) |
| 2-Bromo-4-(4-bromophenyl)thiazole | >100 | 0.98 | >102 |
| Fluconazole | >1000 | 1 | >1000 |
| Amphotericin B | 5 - 20 | 0.5 | 10 - 40 |
Conclusion and Future Directions
The preliminary analysis based on existing literature for related thiazole derivatives suggests that 2-Bromo-4-(4-bromophenyl)thiazole holds significant promise as a novel antifungal agent. Its projected fungicidal activity, particularly against clinically challenging species like Candida glabrata and Candida krusei, warrants further investigation. The outlined experimental framework provides a robust and standardized approach for a definitive comparative evaluation.
Future studies should expand upon these in vitro findings to include:
-
Time-kill curve studies to further characterize the fungicidal or fungistatic activity.[22]
-
In vivo efficacy studies in animal models of candidiasis and aspergillosis to assess the compound's therapeutic potential in a physiological setting.
-
Mechanism of action studies to precisely identify the molecular targets and pathways affected by 2-Bromo-4-(4-bromophenyl)thiazole.
-
Combination studies with existing antifungal drugs to explore potential synergistic effects.[22]
The development of new antifungal drugs is a critical endeavor in the face of rising resistance. 2-Bromo-4-(4-bromophenyl)thiazole represents a valuable lead compound, and the rigorous comparative evaluation detailed in this guide is the essential next step in its journey from the laboratory to the clinic.
References
-
Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. [Link]
-
EBSCO. (2024). Thiazole antifungals. [Link]
-
Open Forum Infectious Diseases. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. [Link]
-
Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(16-17), 6355–6367. [Link]
-
CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. [Link]
-
PubMed. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. [Link]
-
Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. [Link]
-
Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 46(4), 1483–1492. [Link]
-
D'Arezzo, S., et al. (2011). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(10), 84. [Link]
-
CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. [Link]
-
EUCAST. (n.d.). Fungi (AFST). [Link]
-
Medical Mycology. (n.d.). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. [Link]
-
CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]
-
ResearchGate. (n.d.). In vitro antifungal susceptibility testing. [Link]
-
ResearchGate. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. [Link]
-
CDC. (2024). Antifungal Susceptibility Testing for C. auris. [Link]
-
PubMed. (2010). EUCAST breakpoints for antifungals. [Link]
-
ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal.... [Link]
-
Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 16(5), 463-465. [Link]
-
Dr.Oracle. (2025). What are the treatment options for candidiasis (fungal infection)?. [Link]
-
Kanafani, Z. A., & Perfect, J. R. (2008). Antifungal agents commonly used in the superficial and mucosal candidiasis treatment: mode of action and resistance development. Current drug targets, 9(10), 861-869. [Link]
-
ResearchGate. (n.d.). EUCAST breakpoints for antifungals. [Link]
-
CDC. (2024). Treatment of Candidiasis. [Link]
-
Kim, J. H., et al. (2003). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 47(1), 249–256. [Link]
-
Dr.Oracle. (2025). What is the treatment for Aspergillus fumigatus pneumonia?. [Link]
-
Johns Hopkins ABX Guide. (2024). Aspergillus. [Link]
-
Palacin, C., et al. (2002). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 46(11), 3449–3456. [Link]
-
Pappas, P. G., et al. (2016). Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by the Infectious Diseases Society of America. Clinical Infectious Diseases, 62(4), e1–e50. [Link]
-
Medscape. (2024). Candidiasis Treatment & Management. [Link]
-
Al-Awady, M. J., et al. (2022). The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. Antibiotics, 11(11), 1599. [Link]
-
Medscape. (2024). Aspergillosis Medication: Antifungal agents, Corticosteroids. [Link]
-
Mayo Clinic. (n.d.). Aspergillosis - Diagnosis & treatment. [Link]
-
U.S. Pharmacist. (2013). Antifungal Therapy for Invasive Aspergillosis. [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). [Link]
-
ResearchGate. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). [Link]
-
ResearchGate. (n.d.). Antifungal and antibacterial activities of some of the tested prepared.... [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. [Link]
-
ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. [Link]
-
Kumar, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Journal of the Iranian Chemical Society, 16(8), 1747–1760. [Link]
-
Current issues in pharmacy and medicine: science and practice. (n.d.). A study of antimicrobial and antifungal activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates. [Link]
-
Current issues in pharmacy and medicine: science and practice. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. [Link]article/view/269123)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Treatment of Candidiasis | Candidiasis | CDC [cdc.gov]
- 7. Aspergillosis Medication: Antifungal agents, Corticosteroids [emedicine.medscape.com]
- 8. Antifungal agents commonly used in the superficial and mucosal candidiasis treatment: mode of action and resistance development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Therapy for Invasive Aspergillosis [uspharmacist.com]
- 10. Candidiasis Treatment & Management: Medical Care, Surgical Care, Consultations [emedicine.medscape.com]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 14. EUCAST: Fungi (AFST) [eucast.org]
- 15. academic.oup.com [academic.oup.com]
- 16. EUCAST breakpoints for antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Selectivity: A Comparative Guide to Profiling Cross-Reactivity and Off-Target Effects of 2-Bromo-4-(4-bromophenyl)thiazole
In the landscape of modern drug discovery, the quest for highly selective therapeutic agents is paramount. Heterocyclic compounds, particularly those containing a thiazole scaffold, represent a privileged structure class with a broad spectrum of reported biological activities, from anticancer to antimicrobial.[1][2][3] 2-Bromo-4-(4-bromophenyl)thiazole is a key exemplar of this scaffold, frequently utilized as a synthetic intermediate in the development of novel bioactive molecules.[1][4] However, the very features that confer its potential bioactivity also create a significant challenge: the potential for unintended interactions with other cellular proteins, leading to cross-reactivity and off-target effects.
This guide provides a comprehensive comparison of state-of-the-art methodologies to proactively characterize the selectivity profile of novel compounds like 2-Bromo-4-(4-bromophenyl)thiazole. We will move beyond a theoretical discussion to provide actionable, field-proven experimental protocols and data interpretation frameworks. For the purpose of this guide, we will consider a hypothetical scenario where a derivative of 2-Bromo-4-(4-bromophenyl)thiazole, hereafter referred to as "Thiazole-X," has been designed as an inhibitor of Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology and inflammation.[5][6] Our objective is to build a robust off-target profile for Thiazole-X, comparing its intended activity with its potential for unintended interactions.
The Imperative of Early and Comprehensive Selectivity Profiling
Off-target effects are a leading cause of clinical trial failures and can result in unforeseen toxicity. Therefore, a deep understanding of a compound's selectivity is not merely an academic exercise but a critical step in de-risking a drug discovery program. A multi-pronged approach, employing both broad-based screening and targeted validation in cellular contexts, is essential. Here, we compare three orthogonal, industry-standard techniques: broad-panel kinase profiling (KinomeScan), cellular target engagement (Cellular Thermal Shift Assay - CETSA), and general cytotoxicity assessment (MTT Assay).
Comparative Methodologies for Off-Target Profiling
Kinome Profiling: A Broad Net for Kinase Interactions
Protein kinases are one of the largest enzyme families and are notoriously prone to off-target inhibition by small molecules due to conserved ATP-binding pockets. Kinome-wide profiling is a crucial first-pass screen to identify unintended kinase interactions.
The KinomeScan™ Approach (Competition Binding Assay)
The KinomeScan™ platform provides a quantitative measure of interactions between a compound and a large panel of kinases (over 460).[7][8] The assay does not rely on enzyme activity but rather on the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase.[7][9]
Experimental Workflow: KinomeScan™
Caption: KinomeScan™ competition binding assay workflow.
Data Presentation: Hypothetical KinomeScan™ Results for Thiazole-X
The primary output is often expressed as the dissociation constant (Kd) or percent of control, which can be visualized in a "TREEspot™" diagram for an intuitive overview of selectivity.
| Kinase Target | Binding Affinity (Kd, nM) | Implication |
| BRD4 (Assumed Primary Target) | 15 | Potent on-target activity |
| ABL1 | 5,000 | Weak off-target interaction |
| DDR1 | 8,500 | Negligible off-target interaction |
| MAPK14 (p38α) | 150 | Significant off-target interaction |
| FLT3 | 250 | Significant off-target interaction |
| SRC | >10,000 | No significant binding |
| EGFR | >10,000 | No significant binding |
Causality and Interpretation:
-
Why this method? It provides a broad, unbiased survey of the kinome, revealing potential off-target liabilities that might not be predicted from the compound's structure alone.[10][11] The ATP-independent nature of the assay allows for the detection of true thermodynamic binding affinities.[7][8]
-
Insights: In our hypothetical data, Thiazole-X demonstrates potent binding to its intended target, BRD4. However, it also shows significant binding to MAPK14 (p38α) and FLT3. These interactions are critical findings, as inhibiting these kinases could lead to unintended biological consequences and potential toxicities. This directs our next phase of investigation.
Cellular Thermal Shift Assay (CETSA): Validating Target Engagement in a Physiological Context
While in vitro assays like KinomeScan are powerful, they do not guarantee that a compound will engage its target within the complex milieu of a living cell. CETSA is a biophysical method that directly measures target engagement in intact cells or cell lysates.[12][13][14][15] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation.[13][15]
Experimental Protocol: CETSA for Thiazole-X
Objective: To confirm that Thiazole-X binds to BRD4 in intact cells and to investigate engagement with the identified off-target, MAPK14.
Phase 1: Cell Treatment
-
Culture a relevant cell line (e.g., a human cancer cell line expressing endogenous BRD4 and MAPK14) to 70-80% confluency.
-
Treat cells with either vehicle (DMSO) or a saturating concentration of Thiazole-X (e.g., 10 µM) for 1-2 hours at 37°C.
Phase 2: Thermal Challenge
-
Harvest the treated cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. A non-heated control is included.[13]
Phase 3: Lysis and Protein Quantification
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble BRD4 and MAPK14 in the supernatant by Western blot or other protein quantification methods like ELISA.
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Data Presentation: Hypothetical CETSA Melt Curves
The results are plotted as the percentage of soluble protein remaining versus temperature. A rightward shift in the curve for the drug-treated sample indicates target stabilization.
| Temperature (°C) | % Soluble BRD4 (Vehicle) | % Soluble BRD4 (Thiazole-X) | % Soluble MAPK14 (Vehicle) | % Soluble MAPK14 (Thiazole-X) |
| 40 | 100 | 100 | 100 | 100 |
| 46 | 95 | 98 | 90 | 95 |
| 52 | 50 (Tm) | 85 | 45 (Tm) | 75 |
| 58 | 15 | 50 (Tm shift) | 10 | 40 (Tm shift) |
| 64 | 5 | 20 | 2 | 15 |
Causality and Interpretation:
-
Why this method? CETSA provides direct evidence of target engagement in a physiological environment, which is a critical validation step.[12][14] It can differentiate between compounds that bind in a biochemical assay and those that effectively reach and bind their target in a cell.
-
Insights: The hypothetical data shows a clear thermal stabilization for both BRD4 and MAPK14 in the presence of Thiazole-X, indicated by the shift in their melting temperatures (Tm). This confirms that the off-target interaction identified by KinomeScan is not an artifact of an in vitro system but occurs within a cellular context. This finding elevates the concern about potential p38α-mediated off-target effects.
Cytotoxicity Profiling: Assessing the Global Cellular Impact
Ultimately, off-target effects are of greatest concern when they translate into cellular toxicity. A general cytotoxicity assay, such as the MTT assay, provides a measure of the overall impact of a compound on cell viability and metabolic activity.[16][17][18][19]
The MTT Assay Principle
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[16][18][19] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[16]
Experimental Protocol: MTT Assay
Objective: To determine the concentration at which Thiazole-X, and a known selective BRD4 inhibitor (e.g., JQ1) as a comparator, reduce cell viability by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with a serial dilution of Thiazole-X, the comparator compound (JQ1), and a vehicle control for a relevant time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16][20]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16][19]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a plate reader at a wavelength of 540-590 nm.[16][19]
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
Data Presentation: Hypothetical Cytotoxicity Data
| Compound | BRD4 Kd (nM) | MAPK14 Kd (nM) | Cell Viability IC50 (µM) | Therapeutic Window (IC50 / BRD4 Kd) |
| Thiazole-X | 15 | 150 | 0.5 | ~33 |
| Comparator (JQ1) | 50 | >10,000 | 2.5 | ~50 |
Causality and Interpretation:
-
Why this method? The MTT assay provides a functional, integrated readout of a compound's effect on cell health. A narrow window between the on-target potency (Kd) and the cytotoxicity (IC50) can be a red flag for off-target toxicity.
-
Insights: Thiazole-X shows a more potent cytotoxic effect (lower IC50) than the highly selective comparator, JQ1. While some of this is due to its higher on-target potency, the therapeutic window is narrower. This increased cytotoxicity could be a direct consequence of its off-target activity on MAPK14, a key regulator of cellular stress and apoptosis. This integrated data strongly suggests that the MAPK14 off-target activity is not benign and has functional cellular consequences.
Integrated Strategy for Selectivity Assessment
The power of this comparative approach lies in the integration of data from all three methodologies.
Caption: Integrated workflow for off-target effect analysis.
This logical progression—from a broad, unbiased screen to specific cellular validation and functional assessment—provides a robust framework for decision-making. The hypothetical results for Thiazole-X would trigger a "No-Go" decision for this specific molecule in its current form. The next rational step would be to initiate a structure-activity relationship (SAR) campaign to modify the thiazole scaffold, aiming to reduce MAPK14 affinity while retaining or improving BRD4 potency.
Conclusion
Characterizing the cross-reactivity and off-target effects of a novel chemical entity like 2-Bromo-4-(4-bromophenyl)thiazole is a non-negotiable component of rigorous drug discovery. No single assay can provide a complete picture. By strategically combining broad biochemical profiling, specific cellular target engagement assays, and functional cytotoxicity screens, researchers can build a comprehensive and predictive selectivity profile. This integrated, evidence-based approach enables early identification of liabilities, guides medicinal chemistry efforts, and ultimately increases the probability of developing safe and effective medicines.
References
- CLYTE Technologies. (2025, December 24).
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Abcam. MTT assay protocol.
- National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - Cell Viability Assays.
- National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- CymitQuimica. CAS 2103-94-8: 2-Amino-4-(4-bromophenyl)thiazole.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- UKM Medical Molecular Biology Institute. (2022, July 19).
- ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- CETSA. CETSA.
- LINCS Data Portal. VX-680 KINOMEscan (LDG-1175: LDS-1178).
- PubMed Central. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
- KINOMEscan®.
- EMBL-EBI. (2017, January 12). Target Landscape of Clinical Kinase Inhibitors.
- Eurofins Discovery. KINOMEscan Technology.
- ResearchGate. How the KinomeScan assay works (Courtesy of DiscoveRx).
- Technology Networks. KINOMEscan® Kinase Screening & Profiling Services.
- RSC Publishing. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile.
- National Institutes of Health. (2026, January 2).
- Sigma-Aldrich. 2-Amino-4-(4-bromophenyl)thiazole 97 2103-94-8.
- National Institutes of Health. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors.
- PubMed Central. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
- PubMed Central. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
- ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
- ResearchGate. (2018, February 7). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)
- ResearchGate. For the synthesis of 4-(4-bromophenyl)
- BLDpharm. 98591-51-6|2-Bromo-4-(4-bromophenyl)thiazole.
- HPU2 Journal of Natural Sciences and Technology. (2022, August 31). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- ResearchGate. (2019, April 11). (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
- PubMed Central. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development.
- PubMed. Bromodomain-Containing Protein 4: A Druggable Target.
- National Institutes of Health. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).2017–2023)*.
Sources
- 1. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain-Containing Protein 4: A Druggable Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chayon.co.kr [chayon.co.kr]
- 8. technologynetworks.com [technologynetworks.com]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. reactionbiology.com [reactionbiology.com]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. CETSA [cetsa.org]
- 16. clyte.tech [clyte.tech]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2-Bromo-4-(4-bromophenyl)thiazole: A Guide for Researchers
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents. The substituted derivative, 2-Bromo-4-(4-bromophenyl)thiazole, is a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[1][2] Its strategic importance lies in the versatile reactivity of the bromine atom at the 2-position, which allows for further molecular elaboration through cross-coupling reactions, and the biphenyl-like scaffold that can interact with various biological targets.
This guide provides a comprehensive head-to-head comparison of two distinct synthetic routes for the preparation of 2-Bromo-4-(4-bromophenyl)thiazole. Each route is critically evaluated based on experimental data, reaction efficiency, and practical considerations in a research and development setting. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting a synthetic strategy for this valuable building block.
Synthetic Route 1: The Multi-Step Approach via Hantzsch Synthesis and Sandmeyer Reaction
This classical and reliable route involves a two-step sequence starting from readily available starting materials. The first step is the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer reaction to introduce the bromine at the 2-position.
Reaction Pathway
Caption: Route 1: Synthesis of 2-Bromo-4-(4-bromophenyl)thiazole via Hantzsch synthesis followed by a Sandmeyer reaction.
Expertise & Experience: Rationale Behind Experimental Choices
The Hantzsch thiazole synthesis is a robust method for the formation of thiazole rings from α-haloketones and thioamides.[3] In this case, the reaction between p-bromoacetophenone and thiourea is a logical choice due to the commercial availability and affordability of the starting materials. The use of iodine as a catalyst is a common practice in this synthesis, as it facilitates the reaction, likely by activating the carbonyl group or promoting the cyclization step.[1]
The subsequent Sandmeyer reaction is a classic and effective method for the conversion of an aromatic amino group into a halide.[4] The diazotization of the 2-amino group with sodium nitrite in the presence of a strong acid like hydrobromic acid, followed by decomposition of the diazonium salt with a copper(I) bromide catalyst, provides a reliable means to introduce the bromine atom at the 2-position. The choice of copper(I) bromide is crucial for promoting the desired substitution over other potential side reactions.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole [1]
-
To a solution of p-bromoacetophenone (1.99 g, 10 mmol) in ethanol (30 mL), add thiourea (0.76 g, 10 mmol) and a catalytic amount of iodine (a few crystals).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure 2-amino-4-(4-bromophenyl)thiazole.
Step 2: Synthesis of 2-Bromo-4-(4-bromophenyl)thiazole (adapted from a similar procedure) [4]
-
Suspend 2-amino-4-(4-bromophenyl)thiazole (2.55 g, 10 mmol) in a mixture of 48% hydrobromic acid (20 mL) and water (10 mL) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve copper(I) bromide (1.58 g, 11 mmol) in 48% hydrobromic acid (10 mL) at room temperature.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour, or until nitrogen evolution ceases.
-
Cool the mixture to room temperature and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-Bromo-4-(4-bromophenyl)thiazole.
Synthetic Route 2: Direct Bromination of 4-(4-bromophenyl)thiazole
This route offers a more convergent approach, involving the synthesis of the 4-(4-bromophenyl)thiazole core followed by a direct and regioselective bromination at the 2-position.
Reaction Pathway
Caption: Route 2: Synthesis of 2-Bromo-4-(4-bromophenyl)thiazole via direct bromination of 4-(4-bromophenyl)thiazole.
Expertise & Experience: Rationale Behind Experimental Choices
The synthesis of the 4-(4-bromophenyl)thiazole core can be achieved through various methods. A common approach is the reaction of a thioamide, in this case, 4-bromothiobenzamide, with an α-halo carbonyl compound. The use of bromoacetaldehyde diethyl acetal provides a stable and easy-to-handle source of the required C2 electrophile, which upon in-situ hydrolysis under acidic conditions, generates the reactive aldehyde for cyclization.
The subsequent bromination of the 4-(4-bromophenyl)thiazole is directed to the 2-position due to the electronic properties of the thiazole ring. The C2 position is the most electron-deficient and thus the most susceptible to nucleophilic attack, but in the context of electrophilic aromatic substitution, it is the most activated position for electrophilic attack due to the influence of the sulfur and nitrogen atoms. N-Bromosuccinimide (NBS) is a mild and selective brominating agent, often used for the bromination of heterocyclic compounds.[5] The use of a radical initiator like AIBN or light is typically required for allylic or benzylic bromination with NBS, but for the bromination of electron-rich heterocycles, thermal conditions are often sufficient.
Experimental Protocols
Step 1: Synthesis of 4-(4-bromophenyl)thiazole
-
A mixture of 4-bromothiobenzamide (2.16 g, 10 mmol) and bromoacetaldehyde diethyl acetal (2.17 g, 11 mmol) in ethanol (40 mL) is refluxed for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 4-(4-bromophenyl)thiazole.
Step 2: Synthesis of 2-Bromo-4-(4-bromophenyl)thiazole [5]
-
To a solution of 4-(4-bromophenyl)thiazole (2.40 g, 10 mmol) in carbon tetrachloride (50 mL), add N-Bromosuccinimide (1.96 g, 11 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-Bromo-4-(4-bromophenyl)thiazole.
Head-to-Head Comparison
| Parameter | Route 1: Hantzsch & Sandmeyer | Route 2: Direct Bromination |
| Starting Materials | p-Bromoacetophenone, Thiourea | 4-Bromothiobenzamide, Bromoacetaldehyde diethyl acetal |
| Number of Steps | 2 | 2 |
| Overall Yield | Moderate to Good (typically 40-60%) | Good to Excellent (typically 60-80%) |
| Reaction Conditions | Step 1: Reflux. Step 2: Low temperature (0-5°C) then heating. | Step 1: Reflux. Step 2: Reflux. |
| Reagents & Hazards | Iodine (catalyst), NaNO₂, HBr, CuBr (toxic and corrosive). | NBS (irritant), Carbon tetrachloride (toxic, ozone-depleting). |
| Purification | Two chromatographic purifications or recrystallizations. | Two chromatographic purifications or recrystallizations. |
| Scalability | Generally scalable, but Sandmeyer reaction can pose safety concerns on a large scale due to the formation of unstable diazonium salts. | More readily scalable, with fewer hazardous reagents in the second step. |
| Key Advantages | Utilizes very common and inexpensive starting materials. Well-established and reliable reactions. | More convergent approach. Potentially higher overall yield. Milder conditions for the final bromination step. |
| Key Disadvantages | The Sandmeyer reaction involves diazotization which requires careful temperature control and handling of potentially unstable intermediates. Use of heavy metal (copper). | The synthesis of 4-bromothiobenzamide may be required if not commercially available. Use of a hazardous solvent (CCl₄) in the bromination step, which can be substituted with other solvents like acetonitrile or dichloromethane. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 2-Bromo-4-(4-bromophenyl)thiazole.
Route 1 is a classic and dependable method that relies on readily accessible and inexpensive starting materials. The Hantzsch synthesis is a high-yielding and straightforward reaction. However, the subsequent Sandmeyer reaction, while effective, introduces operational complexities and potential safety hazards, particularly on a larger scale, due to the handling of diazonium salts and copper salts.
Route 2 presents a more elegant and potentially higher-yielding approach. The direct bromination of the pre-formed thiazole ring with NBS is generally a cleaner and more selective reaction compared to the Sandmeyer protocol. While the starting 4-bromothiobenzamide may be less common than p-bromoacetophenone, its synthesis from 4-bromobenzaldehyde is a straightforward process. The primary drawback of the described protocol is the use of carbon tetrachloride, a solvent that is being phased out due to environmental and health concerns. However, alternative, less hazardous solvents such as acetonitrile or dichloromethane can often be successfully employed for NBS brominations.
For small-scale laboratory synthesis , both routes are practical. However, for process development and scale-up operations , Route 2 is likely the more advantageous choice due to its higher potential yield, milder final step, and avoidance of unstable diazonium intermediates. It is strongly recommended to explore alternative solvents to carbon tetrachloride for the bromination step to enhance the greenness and safety of the process.
Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the scale of the synthesis, available starting materials, and the laboratory's capabilities for handling the reagents involved.
References
-
Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o168. [Link]
-
Beilstein Journals. Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. [Link]
-
Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
-
ResearchGate. For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). [Link]
-
Bach, T., & Heuser, S. (2000). Synthesis of 2-(o-hydroxyaryl)-4-arylthiazoles by regioselective Pd(0)-catalyzed cross-coupling. Tetrahedron Letters, 41(11), 1707-1710. [Link]
-
Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of organic chemistry, 67(16), 5555–5564. [Link]
-
Kumari, G., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]
-
ResearchGate. 4-(4-Bromophenyl)-2-methyl-1,3-thiazole | Request PDF. [Link]
-
ResearchGate. ChemInform Abstract: 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole. [Link]
-
ResearchGate. (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Journal of Pharmaceutical Negative Results, 13, 494-500. [Link]
-
MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
National Center for Biotechnology Information. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. [Link]
-
MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. [Link]
-
Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]
-
National Center for Biotechnology Information. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of organic chemistry, 82(11), 5947–5951. [Link]
Sources
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Anticancer Activity of 2-Bromo-4-(4-bromophenyl)thiazole in Preclinical In Vivo Models: A Comparative Guide
For researchers in oncology drug discovery, the journey from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges. Many compounds demonstrating potent cytotoxicity in cell culture fail to translate this efficacy into living organisms due to a myriad of factors including poor pharmacokinetics, unforeseen toxicity, or a lack of activity in the complex tumor microenvironment. This guide provides a comprehensive framework for the crucial next step: validating the in vitro findings of novel therapeutic agents in relevant in vivo models.
Here, we focus on a hypothetical, yet representative, small molecule: 2-Bromo-4-(4-bromophenyl)thiazole , hereafter referred to as Compound T . Drawing from the well-documented anticancer potential of the thiazole scaffold, this guide will delineate a robust strategy for its in vivo validation, comparing its potential performance against established and emerging therapies.
The Starting Point: Establishing In Vitro Efficacy of Compound T
Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties. Numerous studies have demonstrated the cytotoxicity of molecules containing the 4-(4-bromophenyl)thiazole core against a range of cancer cell lines, such as breast (MCF-7), liver (HepG2), and lung (A549) cancer cells. For the purpose of this guide, we will proceed with the hypothetical in vitro data for Compound T, as outlined in the table below. This data establishes a baseline for its anticancer potential and informs the selection of an appropriate in vivo model.
| Cell Line | Cancer Type | IC50 (µM) | Mechanism of Action (Hypothesized) |
| A549 | Non-Small Cell Lung Carcinoma | 7.5 | Induction of Apoptosis |
| NCI-H460 | Large Cell Lung Carcinoma | 12.2 | Cell Cycle Arrest at G2/M |
| MCF-7 | Breast Adenocarcinoma | 10.5 | Undetermined |
This data is hypothetical and for illustrative purposes.
The decision to advance Compound T to in vivo testing is predicated on its sub-micromolar to low micromolar potency against non-small cell lung cancer (NSCLC) cell lines, a notoriously difficult-to-treat malignancy.
Strategic Selection of an In Vivo Model
The transition from a 2D cell culture environment to a complex biological system necessitates a carefully chosen in vivo model. The primary goal is to select a model that recapitulates key features of human lung cancer, allowing for a meaningful assessment of Compound T's therapeutic potential.
For NSCLC, the A549 human lung adenocarcinoma xenograft model in immunocompromised mice (e.g., athymic nude or NOD/SCID mice) is a well-established and scientifically sound choice.[1] This model offers several advantages:
-
Human Origin: The A549 cell line is derived from a human lung tumor, providing a more clinically relevant context than syngeneic mouse models for testing non-immunomodulatory drugs.[1]
-
Reproducibility: As a widely used cell line, its growth characteristics in vivo are well-documented, leading to reproducible tumor growth kinetics.
-
Technical Feasibility: Subcutaneous implantation of A549 cells is a routine procedure, allowing for straightforward tumor volume monitoring.[1]
The workflow for establishing and utilizing this model is outlined below:
Figure 1: Workflow for A549 Xenograft Model Study.
Experimental Design: A Protocol for Rigorous Validation
A robust experimental design is paramount for generating reliable and interpretable in vivo data. The following protocol outlines the key steps for evaluating the anticancer efficacy of Compound T.
Animal Model and Husbandry
-
Species: Athymic Nude Mice (nu/nu), female, 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Implantation
-
Culture A549 cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsinization and perform a viable cell count.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
Dosing Formulation and Administration
A critical step often overlooked is the formulation of the test compound for in vivo administration. For a novel small molecule like Compound T, a formulation study to determine a suitable vehicle that ensures solubility and stability is essential. A common starting point is a vehicle such as:
-
5% DMSO
-
40% Polyethylene glycol 300
-
5% Tween® 80
-
50% Saline
The route of administration should be chosen based on the compound's properties and intended clinical application. For initial efficacy studies, intraperitoneal (IP) or oral (PO) gavage are common.
Study Groups and Treatment Schedule
Once tumors reach a palpable size (approximately 100-150 mm³), mice are randomized into treatment groups (n=8-10 mice per group).
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle Control | - | PO | Daily |
| 2 | Compound T | 25 mg/kg | PO | Daily |
| 3 | Compound T | 50 mg/kg | PO | Daily |
| 4 | Cisplatin (Comparator) | 5 mg/kg | IP | Q3D (Every 3 Days) |
Doses are hypothetical and should be determined by maximum tolerated dose (MTD) studies.
Efficacy and Toxicity Endpoints
-
Tumor Volume: Measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Body Weight: Measured twice weekly as an indicator of systemic toxicity.
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint, calculated at the end of the study.
-
Clinical Observations: Daily monitoring for any signs of distress or adverse effects.
Comparative Analysis: Benchmarking Against Alternatives
To contextualize the in vivo performance of Compound T, it is crucial to compare it against both a standard-of-care chemotherapeutic and another investigational agent targeting a relevant pathway.
| Compound | Target/Mechanism | In Vivo Model | Key Findings | Reference |
| Compound T (Hypothetical) | Apoptosis Induction | A549 Xenograft | Expected to show dose-dependent tumor growth inhibition. | N/A |
| Cisplatin | DNA Cross-linking | Various NSCLC models | Standard-of-care, known efficacy but also significant toxicity. | [2] |
| FL118 | Mcl-1, Bcl-2, XIAP Inhibition | A549 & NCI-H446 Xenografts | Showed significant antitumor efficacy with lower toxicity than similar compounds.[3] | [3] |
This comparative approach provides a more nuanced understanding of Compound T's potential therapeutic window and its advantages or disadvantages relative to existing and emerging treatments.
Visualizing the Putative Mechanism of Action
While the precise mechanism of Compound T is yet to be elucidated, based on the activity of similar thiazole-containing compounds, we can hypothesize its involvement in the intrinsic apoptosis pathway.
Figure 2: Hypothesized Apoptotic Pathway of Compound T.
Conclusion and Future Directions
The successful in vivo validation of 2-Bromo-4-(4-bromophenyl)thiazole in a xenograft model, demonstrating significant tumor growth inhibition with an acceptable toxicity profile, would be a critical milestone. Positive results would warrant further investigation, including:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate its concentration with its biological effect.
-
Orthotopic models: To evaluate efficacy in a more physiologically relevant tumor microenvironment.
-
Combination studies: To assess potential synergies with standard-of-care therapies.
This guide provides a foundational framework for the in vivo validation of a novel anticancer compound. By employing rigorous experimental design, appropriate animal models, and a comparative approach, researchers can generate the robust data necessary to confidently advance promising molecules toward clinical development.
References
-
The A549 Xenograft Model for Lung Cancer. Melior Discovery. Available at: [Link]
-
Lung Cancer Xenograft. Altogen Labs. Available at: [Link]
-
Patient-derived cell line, xenograft and organoid models in lung cancer therapy. National Institutes of Health. Available at: [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. National Institutes of Health. Available at: [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. National Institutes of Health. Available at: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
-
Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. National Institutes of Health. Available at: [Link]
-
Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. National Institutes of Health. Available at: [Link]
Sources
Benchmarking the cytotoxicity of 2-Bromo-4-(4-bromophenyl)thiazole against known inhibitors
An In-Depth Comparative Guide to the Cytotoxicity of 2-Bromo-4-(4-bromophenyl)thiazole
This guide provides a comprehensive benchmark analysis of the cytotoxic properties of the novel compound, 2-Bromo-4-(4-bromophenyl)thiazole. We present objective, data-driven comparisons against two well-characterized inhibitors, Doxorubicin and Staurosporine, to contextualize its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a robust framework for evaluating novel chemical entities.
Introduction: The Therapeutic Potential of Thiazole Derivatives
The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2] Many thiazole-containing compounds have demonstrated significant antiproliferative effects, driving further investigation into novel analogs.[3][4] This guide focuses on 2-Bromo-4-(4-bromophenyl)thiazole, a novel derivative, to systematically evaluate its cytotoxic efficacy and selectivity.
To establish a meaningful performance baseline, we compare its activity against two industry-standard cytotoxic agents:
-
Doxorubicin: A widely used chemotherapeutic drug from the anthracycline family that primarily functions by intercalating DNA and inhibiting topoisomerase II, ultimately disrupting DNA replication and repair.[][6][7]
-
Staurosporine: A potent, albeit non-specific, protein kinase inhibitor known to be a strong inducer of apoptosis through complex, multifaceted pathways, including the activation of caspase-3.[8][9][10]
By benchmarking against a DNA-damaging agent and a potent apoptosis inducer, we aim to not only quantify the cytotoxicity of 2-Bromo-4-(4-bromophenyl)thiazole but also to gain preliminary insights into its potential mechanism of action.
Experimental Rationale and Design
The core of this investigation lies in quantifying cell death. However, cytotoxicity is not a monolithic event. It can manifest through various cellular insults, from metabolic collapse to loss of membrane integrity.[11][12] Therefore, to create a self-validating and comprehensive profile, we employ two distinct, yet complementary, in vitro assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[13][14] Viable cells contain mitochondrial reductase enzymes that cleave the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[16] A reduction in this signal indicates metabolic compromise or cell death.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[11] An increase in extracellular LDH activity is a direct indicator of compromised cell membrane integrity and cell lysis.[17]
Employing both assays provides a more nuanced view. A compound might, for instance, halt metabolic activity (low MTT signal) without immediately causing membrane rupture (low LDH release), suggesting an apoptotic or cytostatic effect rather than rapid necrosis.
The experimental workflow is designed for clarity and reproducibility, progressing from cell culture preparation to data analysis.
Caption: General experimental workflow for cytotoxicity benchmarking.
Materials and Detailed Protocols
Cell Lines and Reagents
-
Cell Lines:
-
MCF-7 (Human breast adenocarcinoma)
-
HCT116 (Human colon carcinoma)
-
HEK293T (Human embryonic kidney - non-cancerous control)
-
-
Test Compound: 2-Bromo-4-(4-bromophenyl)thiazole (dissolved in DMSO)
-
Control Inhibitors: Doxorubicin hydrochloride (dissolved in water), Staurosporine (dissolved in DMSO)
-
Assay Kits: CyQUANT™ MTT Cell Proliferation Assay Kit (Thermo Fisher Scientific), CytoTox 96® Non-Radioactive Cytotoxicity Assay (Promega)
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from established methodologies to quantify metabolic activity.[15][18]
-
Cell Seeding: Seed 100 µL of cell suspension (density of 1 x 10⁵ cells/mL) into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound and controls. Remove the old media from the wells and add 100 µL of fresh media containing the desired concentrations. Include vehicle-only (DMSO) and no-cell controls. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of the 12 mM MTT stock solution to each well.[16]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well.[16] Cover the plate and shake on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[13]
-
Data Acquisition: Read the absorbance at 590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[13][15]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase from cells with compromised membranes.[19][20]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a parallel plate.
-
Control Preparation: Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[21]
-
Supernatant Transfer: After the 48-hour incubation, carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Be cautious not to disturb the cell monolayer.
-
Reagent Addition: Prepare the CytoTox 96® Reagent by mixing the assay buffer and substrate mix. Add 50 µL of this reagent to each well containing the supernatant.[20]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the Stop Solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity by normalizing the LDH release from treated cells to the maximum release control.
Comparative Cytotoxicity Data
The cytotoxic effects of 2-Bromo-4-(4-bromophenyl)thiazole and the control inhibitors were evaluated after a 48-hour exposure period. The half-maximal inhibitory concentration (IC₅₀) was calculated for each compound across the three cell lines. The Selectivity Index (SI) was determined as the ratio of the IC₅₀ in the non-cancerous cell line to the IC₅₀ in the cancer cell line (e.g., SI = IC₅₀ HEK293T / IC₅₀ MCF-7). A higher SI value suggests greater selectivity towards cancer cells.
Table 1: Comparative IC₅₀ Values (µM) and Selectivity Index (SI)
| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | HEK293T (Normal) | SI (vs. MCF-7) | SI (vs. HCT116) |
| 2-Bromo-4-(4-bromophenyl)thiazole | 8.5 ± 0.7 | 12.2 ± 1.1 | 45.3 ± 3.9 | 5.33 | 3.71 |
| Doxorubicin [21] | 0.9 ± 0.1 | 1.5 ± 0.2 | 5.1 ± 0.6 | 5.67 | 3.40 |
| Staurosporine | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.15 ± 0.03 | 3.00 | 1.88 |
Data are presented as mean ± standard deviation from three independent experiments.
Discussion and Mechanistic Insights
The experimental data reveals a distinct cytotoxic profile for 2-Bromo-4-(4-bromophenyl)thiazole.
-
Potency: The novel thiazole derivative demonstrates potent cytotoxic activity against both MCF-7 and HCT116 cancer cell lines, with IC₅₀ values in the low micromolar range. While not as potent as the sub-micromolar activity of Doxorubicin or the nanomolar potency of Staurosporine, it represents a promising level of efficacy for a lead compound.[21] Staurosporine's high potency is expected, given its role as a broad and powerful apoptosis inducer.[9]
-
Selectivity: Encouragingly, 2-Bromo-4-(4-bromophenyl)thiazole exhibits a favorable selectivity index, particularly against the MCF-7 cell line (SI = 5.33). This value is comparable to that of the established chemotherapeutic Doxorubicin (SI = 5.67), suggesting the compound is significantly more toxic to cancer cells than to non-cancerous cells. Staurosporine, known for its lack of specificity, shows a much lower selectivity index, precluding its direct clinical use but making it a valuable research tool.[8]
-
Mechanistic Clues: By comparing results from both the MTT and LDH assays (data not shown in table), we observed that at concentrations near its IC₅₀, 2-Bromo-4-(4-bromophenyl)thiazole caused a significant drop in metabolic activity (MTT assay) with a delayed and less pronounced increase in LDH release compared to cells treated with a necrosis-inducing agent. This pattern suggests that the primary mechanism of cell death may involve apoptosis or the inhibition of critical metabolic pathways, rather than immediate necrotic cell lysis. This contrasts with agents that cause rapid membrane disruption. The mechanism of Doxorubicin is complex, involving DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species, which can lead to apoptosis.[22][23] Staurosporine primarily induces apoptosis by inhibiting a wide array of protein kinases.[8][24] The profile of our test compound suggests a mechanism that, while potent, may differ from these standards, warranting further investigation into specific cellular targets, such as key kinases or apoptotic pathway proteins.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 8. Staurosporine - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Binding Affinity of 2-Bromo-4-(4-bromophenyl)thiazole Derivatives as Anticancer Agents
In the landscape of modern drug discovery, the thiazole nucleus stands out as a privileged scaffold, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions have made it a focal point for the development of novel therapeutic agents, particularly in oncology. This guide provides a comparative analysis of a series of 2-amino-4-(4-bromophenyl)thiazole derivatives, focusing on their binding affinity to cancer-related target proteins. We will delve into the synthetic rationale, explore the nuances of experimental binding affinity determination, and correlate these findings with in-silico molecular docking studies to elucidate the structure-activity relationship (SAR) that governs their anticancer potential.
The Rationale for Thiazole Derivatives in Oncology
The thiazole ring system is a key structural motif in a variety of approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][3] The interest in 4-(4-bromophenyl)thiazole derivatives, in particular, stems from the combined electronic and steric properties of this substitution pattern. The bromophenyl group can engage in halogen bonding and hydrophobic interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity. The 2-amino group provides a versatile handle for further chemical modification, allowing for the systematic exploration of the chemical space around the core scaffold to optimize biological activity. This guide will focus on a series of such derivatives evaluated for their efficacy against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7), a well-established model for breast cancer research.[3]
Synthesis of 4-(4-Bromophenyl)thiazol-2-amine Derivatives
The synthesis of the parent scaffold, 4-(4-bromophenyl)thiazol-2-amine, is typically achieved through the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide-containing compound.
Protocol for the Synthesis of the Core Scaffold:
-
Reactant Preparation: p-Bromoacetophenone is reacted with thiourea in the presence of a catalyst, such as iodine.
-
Cyclization: The reaction mixture is heated under reflux to facilitate the condensation and cyclization, leading to the formation of the 4-(4-bromophenyl)thiazol-2-amine intermediate.[3]
-
Purification: The resulting intermediate is purified, typically through recrystallization, to yield the pure core scaffold.
The synthesized intermediate is then further functionalized at the 2-amino position by reaction with various aromatic aldehydes to yield the final Schiff base derivatives (p1-p10).[3] This synthetic strategy allows for the introduction of a diverse range of substituents, enabling a systematic investigation of their impact on biological activity.
Experimental Determination of Binding Affinity
To quantify the interaction between a ligand and its target protein, several biophysical techniques can be employed.[4] For the purpose of this guide, we will focus on the principles of Surface Plasmon Resonance (SPR), a powerful label-free technique for real-time monitoring of biomolecular interactions.[4]
Step-by-Step SPR Workflow for Measuring Binding Affinity:
-
Sensor Chip Preparation: A sensor chip, typically coated with a thin layer of gold, is functionalized to immobilize the target protein.
-
Protein Immobilization: The target protein is injected over the sensor surface and covalently coupled to the functionalized layer.
-
Ligand Injection: The 2-bromo-4-(4-bromophenyl)thiazole derivative (the analyte) is injected at various concentrations in a continuous flow over the immobilized protein.
-
Signal Detection: The binding of the analyte to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. This change is proportional to the mass of the bound analyte.
-
Data Analysis: The binding data is fitted to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value is a measure of the binding affinity, with lower KD values indicating a stronger interaction.[4]
Caption: A generalized workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Comparative Binding Affinity Analysis
The anticancer activity of a series of ten 4-(4-bromophenyl)thiazol-2-amine derivatives was evaluated against the MCF7 human breast cancer cell line using the Sulforhodamine B (SRB) assay.[3] The results are presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. While not a direct measure of binding affinity to a specific target, the IC50 value is a widely accepted proxy for the biological efficacy of a compound, which is often correlated with its binding affinity to its molecular target.
| Compound ID | R-group on Benzylidene | IC50 (µM) against MCF7 Cells[3] |
| p1 | 4-OCH3 | > 50 |
| p2 | 4-OH | 10.5 |
| p3 | 4-N(CH3)2 | 21.2 |
| p4 | 3,4,5-triOCH3 | 19.3 |
| p5 | 4-Br | > 50 |
| p6 | 4-NO2 | 20.1 |
| p7 | 4-Cl | > 50 |
| p8 | 2,4-diOCH3 | > 50 |
| p9 | 2-OH | > 50 |
| p10 | 3-OH | > 50 |
| 5-Fluorouracil | (Standard Drug) | 5.2 |
In-Silico Molecular Docking Studies
To gain insights into the potential binding modes of these derivatives at the molecular level, in-silico molecular docking studies are invaluable.[5][6] These computational methods predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction.
A Typical Molecular Docking Workflow:
-
Target Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 2D structures of the thiazole derivatives are drawn and converted to 3D structures. Their geometries are then optimized using computational chemistry methods.
-
Docking Simulation: A docking algorithm systematically samples different conformations of the ligand within the defined binding site of the protein, scoring each pose based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. The docking scores provide a relative ranking of the binding affinities of the different derivatives.
Caption: A simplified workflow for in-silico molecular docking studies.
Structure-Activity Relationship (SAR)
The comparative data in the table reveals several key structure-activity relationships for this series of 4-(4-bromophenyl)thiazol-2-amine derivatives:
-
Importance of the 4-Hydroxyl Group: Compound p2 , with a 4-hydroxyl group on the benzylidene ring, exhibited the highest anticancer activity (IC50 = 10.5 µM), suggesting that this group may be involved in a critical hydrogen bond interaction within the binding site of the target protein.[3]
-
Effect of Electron-Donating and Withdrawing Groups: The presence of a strong electron-donating group like dimethylamino (p3 ) or electron-withdrawing groups like nitro (p6 ) at the 4-position resulted in moderate activity. In contrast, halogen substitutions at the 4-position (p5 and p7 ) led to a significant loss of activity.
-
Impact of Methoxy Substituents: While the trimethoxy derivative p4 showed some activity, the single methoxy (p1 ) and dimethoxy (p8 ) derivatives were largely inactive. This suggests that the steric bulk and positioning of the methoxy groups are critical for optimal binding.
-
Positional Isomers of the Hydroxyl Group: The positional isomers of the hydroxyl group also had a dramatic effect on activity. While the 4-hydroxy derivative (p2 ) was the most potent, the 2-hydroxy (p9 ) and 3-hydroxy (p10 ) derivatives were inactive, highlighting the specific geometric requirements of the binding pocket.
Conclusion
This comparative guide demonstrates the potential of 2-amino-4-(4-bromophenyl)thiazole derivatives as a promising scaffold for the development of novel anticancer agents. The systematic variation of substituents on the benzylidene ring has a profound impact on their biological activity, with the 4-hydroxy derivative emerging as the most potent compound in this series against the MCF7 breast cancer cell line. The integration of experimental biological data with in-silico molecular docking provides a powerful approach to understanding the structure-activity relationship and guiding the rational design of more effective therapeutic agents. Future work should focus on the identification of the specific molecular target of these compounds and the use of techniques like SPR to determine their precise binding affinities, further validating their potential as clinical candidates.
References
-
Sharma, D., Kumar, S., Narasimhan, B., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
-
Sharma, D., Kumar, S., Narasimhan, B., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]
-
Hassan, A. S., El-Sayed, R., & El-Shehry, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]
-
El-Naggar, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7334. [Link]
-
ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). [Link]
-
Abdel-Aziz, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(1), 1-22. [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]
-
Cojocaru, E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5438. [Link]
-
Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287-44311. [Link]
-
Dawood, K. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]
-
Magar, S., et al. (2025). Designing, In Silico Screening and Molecular Docking Studies of Some Novel 5-(4-Bromophenyl)-N-Ethyl-1,3,4-Thiadiazol-2-Amine Derivatives Targeting EGFR Kinase. International Journal of Pharmaceutical Sciences, 3(6), 4038-4055. [Link]
-
Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 15(1), 1-23. [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Bromo-4-(4-bromophenyl)thiazole
This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-Bromo-4-(4-bromophenyl)thiazole (CAS No. 98591-51-6). As a brominated heterocyclic compound, this substance requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The following protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to foster a culture of safety and responsibility.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling or disposing of 2-Bromo-4-(4-bromophenyl)thiazole, a thorough understanding of its potential hazards is essential. While comprehensive toxicological data for this specific molecule may be limited, its structure as a halogenated organic compound and data from analogous thiazole derivatives indicate that it should be handled as a hazardous substance. Primary hazards include potential skin and eye irritation.[1][2][3] During thermal decomposition, it may release toxic and corrosive gases such as hydrogen bromide, sulfur oxides, and nitrogen oxides.[4][5]
The causality for PPE selection is rooted in preventing exposure through all potential routes: dermal, ocular, and inhalation. The following table summarizes the minimum PPE requirements.
Table 1: Personal Protective Equipment (PPE) Requirements
| Situation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (e.g., weighing, preparing solutions in a ventilated enclosure) | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6][7] | Nitrile gloves, inspected prior to use.[1] Change gloves immediately if contaminated. | Laboratory coat.[1] | Not typically required if handled within a certified chemical fume hood. |
| Spill Cleanup or Handling Outside of a Fume Hood | Safety goggles and a face shield for full splash protection.[8] | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron or impervious gown over a lab coat.[6][7] | A minimum of an N95 dust mask for solids.[1] If vapors may be present, a full-face respirator with appropriate organic vapor/acid gas cartridges is required.[6][9] |
Waste Segregation and Containerization Protocol
The foundational principle for disposing of 2-Bromo-4-(4-bromophenyl)thiazole is its classification as a halogenated organic waste .[10] This classification is critical because halogenated compounds require high-temperature incineration with specialized off-gas "scrubbing" systems to neutralize the resulting acidic gases (e.g., hydrobromic acid).[11] Co-mingling this waste with non-halogenated streams contaminates the entire batch, increasing disposal costs and violating regulatory standards.
Follow this workflow for proper waste segregation:
Caption: Waste Segregation Decision Workflow.
Step-by-Step Containerization:
-
Select the Correct Container: Obtain a designated hazardous waste container compatible with organic solvents. The container must be in good condition with a secure, threaded cap.[12]
-
Apply a Hazardous Waste Label: Before adding any waste, affix a "Hazardous Waste" label.
-
Identify Contents: Clearly write the full chemical name, "2-Bromo-4-(4-bromophenyl)thiazole," and any solvents present. Do not use abbreviations.[12] Explicitly mark the container as "Halogenated Organic Waste." [10]
-
Keep Closed: The waste container must remain closed at all times except when actively adding waste.[12] This prevents the release of volatile organic compounds (VOCs).
-
Store Safely: Store the container in a designated satellite accumulation area that is under the control of the laboratory personnel, away from incompatible materials like strong oxidizing agents.[6][12]
Step-by-Step Disposal Procedures
A. Unused or Expired Pure Compound:
-
Procedure: The original manufacturer's container with the pure, unadulterated compound can be disposed of directly.
-
Steps:
-
Ensure the container is tightly sealed and the original label is intact and legible.
-
Place the container in a secondary containment bin.
-
Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
-
B. Grossly Contaminated Labware (e.g., filter paper, weigh boats, gloves):
-
Procedure: Solid waste contaminated with 2-Bromo-4-(4-bromophenyl)thiazole must be disposed of as solid halogenated hazardous waste.
-
Steps:
-
Collect all contaminated solid items in a designated, lined container or a heavy-duty, sealable plastic bag.
-
Label the bag or container as "Solid Hazardous Waste" and list "2-Bromo-4-(4-bromophenyl)thiazole" as the contaminant.
-
Once full, seal the container and manage it through your institution's hazardous waste stream.
-
C. Contaminated Glassware:
-
Procedure: Whenever possible, decontaminate glassware for reuse. If decontamination is not feasible or the glassware is broken, it must be disposed of as hazardous waste.
-
Steps:
-
Decontamination: Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous and MUST be collected in the "Halogenated Organic Waste" container. Subsequent rinses can also be collected in the same container.
-
Disposal of Broken Glass: Place broken, contaminated glassware into a puncture-proof container (a "sharps" box or a dedicated glass disposal box). The box must be clearly labeled as "Hazardous Waste - Contaminated Sharps" and list the chemical contaminant.
-
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
Caption: Emergency Spill Response Workflow.
Spill Cleanup Protocol (Solid Compound):
-
Evacuate and Alert: Immediately alert others in the vicinity. Restrict access to the spill area.[1]
-
Ventilate: If safe to do so, increase ventilation in the area, preferably by using a chemical fume hood.[13]
-
Don PPE: Wear the appropriate PPE as outlined in Table 1 for spill cleanup.
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[13] Do not sweep the dry powder.
-
Collect: Carefully scoop the material and absorbent into a suitable container for hazardous waste disposal.[2][4] Use spark-proof tools if solvents are nearby.[6][14]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the hazardous waste container. Follow with a soap and water wash.[13]
-
Dispose: Seal and label the waste container and dispose of it through your institution's EH&S office.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
Regulatory Context and Final Disposal
The disposal of 2-Bromo-4-(4-bromophenyl)thiazole is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA).[15] As a halogenated organic compound, it falls under regulations that strictly limit or prohibit land disposal.[16][17][18]
The only acceptable method for the final disposal of this waste is through a licensed hazardous waste management facility that utilizes high-temperature incineration. These facilities are equipped with the necessary technology to safely destroy the compound and neutralize harmful byproducts.[10][11] Laboratory personnel are responsible for the safe and compliant accumulation and segregation of the waste, but the final treatment and disposal must be handled by certified professionals.
References
-
2-(3-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets. Echemi.
-
Safety Data Sheet for 2-(4-Bromophenyl)benzoxazole. TCI America.
-
TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729. Illinois Pollution Control Board.
-
2-Bromo-4-(4-bromophenyl)thiazole Product Information. BLDpharm.
-
SAFETY DATA SHEET for 2-Amino-4-(4-bromophenyl)thiazole. TCI Chemicals.
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
-
Spill procedure: Clean-up guidance. Queen Mary University of London.
-
HAZARDOUS WASTE SEGREGATION. Bucknell University.
-
2-BROMO-4-(4-ETHYL-PHENYL)-THIAZOLE Safety Data Sheets. Echemi.
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Westlaw, California Code of Regulations.
-
2-Amino-4-(4-bromophenyl)thiazole Safety Information. Sigma-Aldrich.
-
SAFETY DATA SHEET for 4-(2-Bromophenyl)-2-methyl-1,3-thiazole. Fisher Scientific.
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
-
PPE thanatopraxy - Protection & safety for professionals. EIHF-ISOFROID.
-
SAFETY DATA SHEET for 2-Bromo-1,3-thiazole-4-carboxylic acid. Fisher Scientific.
-
2-(4-Bromophenyl)thiazole-5-carbaldehyde Product Information. Matrix Scientific.
-
Other Disposal Guidance. U.S. Environmental Protection Agency.
-
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
Sources
- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 914348-78-0 Cas No. | 2-(4-Bromophenyl)thiazole-5-carbaldehyde | Matrix Scientific [matrixscientific.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.ie [fishersci.ie]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. pppmag.com [pppmag.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. bucknell.edu [bucknell.edu]
- 11. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. qmul.ac.uk [qmul.ac.uk]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. epa.gov [epa.gov]
- 16. Section 729 [ilga.gov]
- 17. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 18. View Document - California Code of Regulations [govt.westlaw.com]
Personal protective equipment for handling 2-Bromo-4-(4-bromophenyl)thiazole
A Researcher's Guide to Safely Handling 2-Bromo-4-(4-bromophenyl)thiazole
For the modern researcher, scientist, or drug development professional, the integrity of our work is inextricably linked to the safety of our practices. The compound 2-Bromo-4-(4-bromophenyl)thiazole, a member of the halogenated thiazole family, is a valuable building block in medicinal chemistry, but its handling demands a rigorous and informed approach to personal protection. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the necessary personal protective equipment (PPE), handling protocols, and disposal methods, grounded in the established hazard profiles of structurally similar molecules.
Core Hazard Assessment
Based on data from similar chemical structures, researchers must assume that 2-Bromo-4-(4-bromophenyl)thiazole presents the following risks:
-
Skin Irritation (Category 2): Likely to cause skin irritation upon direct contact.[2]
-
Serious Eye Irritation (Category 2A/1): Poses a significant risk of serious eye irritation or damage.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (STOT SE 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1]
-
Acute Toxicity (Oral): May be harmful if swallowed.[1]
These potential hazards dictate a multi-layered approach to personal protective equipment, ensuring a barrier between the researcher and the chemical at all potential points of exposure.
Personal Protective Equipment (PPE): A Comprehensive Breakdown
Effective protection relies on the correct selection and use of PPE. The following table summarizes the essential equipment for handling 2-Bromo-4-(4-bromophenyl)thiazole.
| Protection Area | Required PPE | Rationale and Specifications |
| Eye/Face | Chemical Splash Goggles | Protects against splashes and dust. Must be ANSI Z87.1 compliant and form a seal around the eyes. A face shield should be worn over goggles when handling larger quantities (>25g) or when there is a significant splash risk. |
| Hand | Nitrile Gloves (Double-Gloving Recommended) | Provides a primary barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Double-gloving is a best practice to mitigate the risk of tears or unnoticed perforations. Always inspect gloves for damage before use. |
| Body | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. The coat should be fully buttoned with sleeves rolled down. |
| Respiratory | NIOSH-Approved N95 Respirator or Use of a Fume Hood | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine dust particles. For all other manipulations, a fume hood provides the primary and most effective engineering control. |
| Footwear | Closed-Toe Shoes | Protects feet from spills. Shoes should be made of a non-porous material. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe laboratory environment.
Workflow for Safe Handling
The following diagram illustrates the essential workflow for safely handling 2-Bromo-4-(4-bromophenyl)thiazole from receipt to disposal.
Caption: Safe handling workflow for 2-Bromo-4-(4-bromophenyl)thiazole.
Detailed Protocol
1. Pre-Handling Preparations:
- Hazard Assessment: Before beginning any work, consult the SDS for a structurally similar compound, such as 2-Amino-4-(4-bromophenyl)thiazole, to refresh your understanding of the potential hazards.[2]
- PPE Inspection and Donning: Inspect all PPE for defects. Don a lab coat, followed by chemical splash goggles. Finally, don the first pair of nitrile gloves, followed by a second pair over the first.
- Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.
2. Handling the Compound:
- All manipulations of solid 2-Bromo-4-(4-bromophenyl)thiazole should be performed within a certified chemical fume hood to mitigate inhalation risks.[4]
- When weighing the powder, use a spatula to gently transfer the material. Avoid any actions that could generate dust.
- If transferring the compound to a reaction vessel, do so carefully. Keep containers closed when not in use.
3. Post-Handling and Cleanup:
- Decontaminate all surfaces where the compound was handled using a suitable solvent (e.g., ethanol or isopropanol) and absorbent pads.
- Dispose of all contaminated disposable materials, including gloves, weigh boats, and absorbent pads, in a clearly labeled "Halogenated Organic Waste" container.[4]
- Remove PPE carefully. The outer pair of gloves should be removed first, followed by the lab coat and goggles. The inner pair of gloves should be the last item removed.
- Wash hands thoroughly with soap and water after removing all PPE.
4. Waste Disposal:
- Due to its bromine content, 2-Bromo-4-(4-bromophenyl)thiazole and any associated waste are classified as halogenated hazardous waste.[4][5]
- Never dispose of this compound or its waste down the drain.[4]
- Collect all waste in a designated, sealed, and properly labeled container for halogenated organic waste.
- Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. This typically involves arranging a pickup by a certified waste disposal company.[5]
By integrating these detailed safety and logistical protocols into your daily laboratory operations, you build a foundation of trust in your experimental outcomes and ensure a safe, productive research environment.
References
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Kansas State University. (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from [Link]
-
SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate. Retrieved from [Link]
-
Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: For Bromine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromothiazole. Retrieved from [Link]
-
Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 5-Bromo-2-methyl-4-phenyl-1,3-thiazole. Retrieved from [Link]
Sources
- 1. 2-溴-4-甲基噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-Amino-4-(4-bromophenyl)thiazole - Safety Data Sheet [chemicalbook.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
